Product packaging for N1,N3-Dimethylbenzene-1,3-diamine(Cat. No.:CAS No. 14814-75-6)

N1,N3-Dimethylbenzene-1,3-diamine

Cat. No.: B185354
CAS No.: 14814-75-6
M. Wt: 136.19 g/mol
InChI Key: UQBNGMRDYGPUOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N1,N3-Dimethylbenzene-1,3-diamine is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2 B185354 N1,N3-Dimethylbenzene-1,3-diamine CAS No. 14814-75-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-N,3-N-dimethylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-9-7-4-3-5-8(6-7)10-2/h3-6,9-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBNGMRDYGPUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of N1,N3-Dimethylbenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of N1,N3-Dimethylbenzene-1,3-diamine, a versatile aromatic diamine. The information is curated for researchers and professionals in drug development and other scientific fields where this compound is of interest.

Core Chemical Properties

This compound, also known as N,N'-dimethyl-m-phenylenediamine, is an organic compound with the chemical formula C₈H₁₂N₂.[1] It is characterized by a benzene ring substituted with two methylamino groups at positions 1 and 3. This structure imparts specific chemical reactivity and physical characteristics that are valuable in various synthetic applications.

Physical and Chemical Data Summary

A compilation of the key physical and chemical properties of this compound and its dihydrochloride salt is presented below for easy reference.

PropertyValueSource
Molecular Formula C₈H₁₂N₂[1]
Molecular Weight 136.19 g/mol [2]
Boiling Point 85-86 °C at 1 Torr[1]
Melting Point (as dihydrochloride) 217 °C (decomposes)
Density (Predicted) 1.061 ± 0.06 g/cm³[1]
pKa (Predicted) 5.60 ± 0.25[1]
LogP (Predicted) 1.916[1]
Solubility (of dihydrochloride in water) 100 mg / 2 mL

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are essential for confirming the structure of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the N-H and C-N bonds of the secondary amine groups and the aromatic C-H and C=C bonds of the benzene ring.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further aiding in its identification.

Experimental Protocols

Detailed experimental procedures are critical for the synthesis and application of this compound. Below are representative protocols for its synthesis.

Synthesis of this compound

A common method for the synthesis of this compound involves the reductive amination of m-phenylenediamine. This process can be achieved using formaldehyde as the methyl source in the presence of a reducing agent.

Materials:

  • m-Phenylenediamine

  • Formaldehyde (37% solution in water)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for salt formation, if desired)

Procedure:

  • In a round-bottom flask, dissolve m-phenylenediamine in methanol.

  • Cool the solution in an ice bath and slowly add an aqueous solution of formaldehyde with stirring.

  • After the addition is complete, continue stirring for 30 minutes at room temperature to allow for the formation of the Schiff base intermediate.

  • Slowly add sodium borohydride to the reaction mixture in small portions, keeping the temperature below 20°C.

  • After the addition of the reducing agent, allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation.

Applications in Drug Development: Synthesis of a CDC42 GTPase Inhibitor

This compound is a key building block in the synthesis of pharmacologically active molecules. A notable example is its use as a precursor in the synthesis of ARN22089, an inhibitor of the CDC42 GTPase, which is implicated in cancer.[3][4]

The following diagram illustrates the logical workflow for the synthesis of a key intermediate in the production of ARN22089, starting from this compound.

Synthesis_Workflow A This compound C Buchwald-Hartwig Amination A->C Reactant B 2,4-Dichloro-6-phenylpyrimidine B->C Reactant D Intermediate Product (N-(2-chloro-6-phenylpyrimidin-4-yl)-N1,N3-dimethylbenzene-1,3-diamine) C->D Yields

Caption: Synthetic step utilizing this compound.

This workflow highlights a crucial Buchwald-Hartwig amination reaction where this compound is coupled with a substituted pyrimidine to form a key intermediate. This intermediate is then further elaborated to yield the final CDC42 GTPase inhibitor. The ability of the diamine to undergo this selective C-N bond formation makes it a valuable synthon in medicinal chemistry.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by this compound itself are not extensively documented, its role as a precursor in the synthesis of targeted therapies provides a logical link to specific cellular processes. The synthesis of the CDC42 inhibitor ARN22089 provides a clear example of a logical relationship between the chemical synthesis and a biological target.

The following diagram illustrates the general principle of inhibiting a signaling pathway with a molecule derived from this compound.

Signaling_Inhibition cluster_synthesis Chemical Synthesis cluster_biological Biological Pathway A This compound B Multi-step Synthesis A->B C CDC42 Inhibitor (e.g., ARN22089) B->C D Active CDC42-GTP C->D Inhibits interaction with effectors E Downstream Effectors (e.g., PAKs) D->E activates F Cellular Response (e.g., Proliferation, Angiogenesis) E->F leads to

Caption: Inhibition of CDC42 signaling by a derivative.

This diagram illustrates the logical connection from the starting material, this compound, through a multi-step synthesis to produce a CDC42 inhibitor. This inhibitor then acts on the biological pathway by preventing the interaction of active CDC42 with its downstream effectors, ultimately blocking cellular responses like proliferation and angiogenesis that are critical for cancer progression.[3][4]

References

In-Depth Technical Guide: N1,N3-Dimethylbenzene-1,3-diamine (CAS 14814-75-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N3-Dimethylbenzene-1,3-diamine, with the CAS number 14814-75-6, is an aromatic diamine that serves as a versatile building block in organic synthesis. Its unique structural features, including two secondary amine groups on a benzene ring, make it a valuable monomer for the synthesis of advanced polymers such as polyamides and polyimides. Furthermore, its reactivity allows for its potential use as a curing agent for epoxy resins. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its role in materials science. While its direct applications in drug development are not extensively documented in publicly available literature, its structural motif may be of interest to medicinal chemists for the design of novel molecular scaffolds.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] Its key chemical and physical properties are summarized in the table below. It is important to note that some of the available data are predicted values.

PropertyValueSource
Molecular Formula C₈H₁₂N₂[2]
Molecular Weight 136.197 g/mol [2]
IUPAC Name This compound[1]
Synonyms N,N'-dimethyl-1,3-benzenediamine, N,N'-dimethyl-m-phenylenediamine[2]
CAS Number 14814-75-6[2]
Boiling Point 85-86 °C (at 1 Torr)[2]
Density (predicted) 1.061 ± 0.06 g/cm³[2]
pKa (predicted) 5.60 ± 0.25[2]
LogP (predicted) 1.916[2]
Storage Temperature Room temperature, under inert atmosphere, protected from light.[2]

Synthesis

A common synthetic route to this compound involves the reduction of a protected diamine precursor. One reported method is the reduction of tert-butyl N-(3-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate using a strong reducing agent like lithium aluminium hydride (LiAlH₄) in an ethereal solvent.[3]

Experimental Protocol: Synthesis via Reduction of a Carbamate Precursor

Materials:

  • tert-Butyl N-(3-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate

  • Lithium aluminium hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, a solution of tert-butyl N-(3-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate in anhydrous THF is prepared under a nitrogen atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • Lithium aluminium hydride is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a specified period, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the flask is cooled in an ice bath, and the excess LiAlH₄ is quenched by the slow, dropwise addition of water, followed by a sodium hydroxide solution.

  • The resulting slurry is filtered, and the solid residue is washed with THF.

  • The combined organic filtrates are dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound is then purified by vacuum distillation or column chromatography to obtain the final product.

G cluster_start Starting Material cluster_protection Protection cluster_reduction Reduction tert-Butyl N-(3-aminophenyl)carbamate tert-Butyl N-(3-aminophenyl)carbamate Di-tert-butyl dicarbonate Di-tert-butyl dicarbonate tert-Butyl N-(3-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate tert-Butyl N-(3-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate Di-tert-butyl dicarbonate->tert-Butyl N-(3-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate Protection This compound This compound tert-Butyl N-(3-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate->this compound LiAlH4, THF

Synthetic pathway to this compound.

Applications in Materials Science

The bifunctional nature of this compound makes it a valuable monomer in polymer chemistry.

Polyamide and Polyimide Synthesis

Aromatic diamines are key components in the synthesis of high-performance polymers like aromatic polyamides and polyimides, which are known for their excellent thermal stability and mechanical strength. This compound can be used as the diamine monomer in polycondensation reactions with diacid chlorides or dianhydrides to form the corresponding polymers.

General Experimental Protocol for Polyamide Synthesis:

  • In a reaction vessel under an inert atmosphere, the aromatic diacid chloride is dissolved in an anhydrous polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

  • A solution of this compound in the same solvent is added dropwise to the stirred solution of the diacid chloride at a low temperature (e.g., 0-5 °C).

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours to form the poly(amic acid) precursor.

  • The resulting viscous polymer solution is then cast into a film or precipitated in a non-solvent like methanol.

  • The polymer is collected by filtration, washed, and dried under vacuum.

G This compound This compound Polycondensation Polycondensation This compound->Polycondensation Monomer Aromatic Diacid Chloride Aromatic Diacid Chloride Aromatic Diacid Chloride->Polycondensation Monomer Polyamide Polyamide Polycondensation->Polyamide Polymerization G Epoxy Resin Epoxy Resin Mixing & Degassing Mixing & Degassing Epoxy Resin->Mixing & Degassing Component A This compound This compound This compound->Mixing & Degassing Component B (Curing Agent) Cured Epoxy Thermoset Cured Epoxy Thermoset Curing (Heat) Curing (Heat) Mixing & Degassing->Curing (Heat) Curing (Heat)->Cured Epoxy Thermoset

References

An In-depth Technical Guide to the Molecular Structure of N1,N3-Dimethylbenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N3-Dimethylbenzene-1,3-diamine, a substituted aromatic diamine, holds potential as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. This document provides a comprehensive overview of its molecular structure, physicochemical properties, and general methodologies for its synthesis and characterization. Due to the limited publicly available data on its biological activity, this guide focuses on the fundamental chemical aspects of the molecule, providing a foundation for future research and development.

Molecular Structure and Identification

This compound, also known as N,N'-dimethyl-m-phenylenediamine, is characterized by a benzene ring substituted with two methylamino groups at positions 1 and 3. This arrangement imparts specific electronic and steric properties to the molecule, influencing its reactivity and potential interactions with biological targets.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[1]
Synonyms N,N'-Dimethyl-1,3-benzenediamine, N,N'-dimethyl-m-phenylenediamine
CAS Number 14814-75-6[2]
Molecular Formula C8H12N2[1][2]
Molecular Weight 136.197 g/mol [2]
InChI Key UQBNGMRDYGPUOO-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and potential application in drug development. The following table summarizes key available data.

Table 2: Physicochemical Data

PropertyValue
Physical Form Expected to be a liquid or low-melting solid
Boiling Point 85-86 °C (at 1 Torr)[2]
Melting Point 217 °C (for dihydrochloride salt, with decomposition)
Density 1.061 ± 0.06 g/cm³ (Predicted)[2]
pKa 5.60 ± 0.25 (Predicted)[2]
LogP 1.916 (Predicted)[2]
Solubility Soluble in water (as dihydrochloride salt)

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are not extensively reported in publicly accessible literature. Therefore, the following sections provide generalized, yet detailed, methodologies based on standard organic chemistry practices and available information for analogous compounds.

Synthesis: A General Approach

A plausible and common method for the synthesis of N-alkylated anilines is the reductive amination of a corresponding nitro compound or the reduction of an amide. A potential two-step synthesis of this compound is outlined below.

Step 1: N,N'-diformylation of 1,3-diaminobenzene

  • To a solution of 1,3-diaminobenzene in an appropriate solvent (e.g., formic acid or a mixture of formic acid and toluene), acetic anhydride is added dropwise at 0 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for a specified time until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the crude N,N'-(m-phenylene)diformamide is purified by recrystallization.

Step 2: Reduction of N,N'-(m-phenylene)diformamide

  • A solution of the diformamide in a dry aprotic solvent, such as tetrahydrofuran (THF), is added dropwise to a suspension of a reducing agent, like lithium aluminum hydride (LiAlH4), in dry THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • After the addition is complete, the reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC).

  • The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution at 0 °C.

  • The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

  • Purification is achieved by vacuum distillation or column chromatography.

Structural Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the carbon-hydrogen framework of the molecule.

  • Protocol:

    • A sample of the purified compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.

    • ¹H NMR and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

    • For ¹H NMR, the chemical shifts, integration, and multiplicity of the signals corresponding to the aromatic protons, N-H protons, and N-methyl protons are analyzed.

    • For ¹³C NMR, the chemical shifts of the signals for the aromatic and methyl carbons are recorded and compared to predicted values.

Infrared (IR) Spectroscopy

  • Purpose: To identify the functional groups present in the molecule.

  • Protocol:

    • A small amount of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

    • For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • The IR spectrum is recorded using an FTIR spectrometer.

    • The spectrum is analyzed for characteristic absorption bands, such as N-H stretching (around 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring).

Mass Spectrometry (MS)

  • Purpose: To determine the molecular weight and fragmentation pattern of the molecule.

  • Protocol:

    • A dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared.

    • The sample is introduced into the mass spectrometer, typically using a gas chromatography (GC-MS) or a direct infusion electrospray ionization (ESI-MS) source.

    • The mass spectrum is acquired, and the molecular ion peak (M⁺) is identified to confirm the molecular weight.

    • The fragmentation pattern is analyzed to provide further structural information.

Mandatory Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., 1,3-Diaminobenzene) reaction1 Step 1: Diformylation start->reaction1 intermediate Intermediate (N,N'-(m-phenylene)diformamide) reaction1->intermediate reaction2 Step 2: Reduction (e.g., with LiAlH4) intermediate->reaction2 crude Crude Product reaction2->crude purification Purification (Vacuum Distillation/Chromatography) crude->purification final_product Pure this compound purification->final_product nmr NMR Spectroscopy (¹H and ¹³C) final_product->nmr ir IR Spectroscopy final_product->ir ms Mass Spectrometry final_product->ms data_analysis Data Analysis and Structure Confirmation nmr->data_analysis ir->data_analysis ms->data_analysis

Caption: A logical workflow for the synthesis and characterization of this compound.

Conclusion and Future Directions

This technical guide has summarized the known structural and physicochemical properties of this compound and provided generalized protocols for its synthesis and characterization. The lack of detailed experimental data and biological studies in the public domain highlights a significant opportunity for further research. Future work should focus on developing and publishing detailed and optimized synthetic routes, comprehensive spectroscopic characterization, and, most importantly, investigating the biological activity of this molecule and its derivatives. Such studies would be invaluable for assessing its potential in drug discovery and materials science.

References

An In-depth Technical Guide to the Synthesis of N1,N3-Dimethylbenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for N1,N3-Dimethylbenzene-1,3-diamine (CAS No. 14814-75-6), a valuable diamine intermediate in various chemical syntheses. This document details the core synthetic strategies, provides experimental protocols for key reactions, and presents quantitative data in a structured format for easy comparison.

Introduction

This compound, also known as N,N'-dimethyl-m-phenylenediamine, is an aromatic diamine with the molecular formula C₈H₁₂N₂. Its structure features a benzene ring substituted with two methylamino groups at the meta positions. This compound serves as a crucial building block in the synthesis of a range of more complex molecules, including pharmaceuticals, dyes, and polymers. The strategic placement of the methylamino groups influences the molecule's reactivity and its ability to participate in various chemical transformations.

Core Synthesis Pathways

The synthesis of this compound can be approached through several key pathways, primarily involving the modification of a pre-existing benzene-1,3-diamine (m-phenylenediamine) core or the reduction of a suitably substituted precursor. The most prominent methods include reductive amination and the reduction of a protected diamine derivative.

Reductive Amination of m-Phenylenediamine (Eschweiler-Clarke Reaction)

A robust and widely used method for the N-methylation of primary and secondary amines is the Eschweiler-Clarke reaction.[1][2] This reaction utilizes an excess of formic acid and formaldehyde to achieve exhaustive methylation of the amine to the corresponding tertiary amine.[1] For a primary diamine like m-phenylenediamine, this reaction offers a direct route to this compound. The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is subsequently reduced by formic acid, releasing carbon dioxide in the process.[3] A key advantage of this method is that the reaction ceases at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts.[1]

Reduction of a Protected Diamine Derivative

An alternative high-yield approach involves the use of a protecting group strategy. In this pathway, the amino groups of m-phenylenediamine are first protected, for example, as carbamates. The protected intermediate can then be methylated, followed by the removal of the protecting groups. A specific, high-yield (93%) synthesis has been reported involving the reduction of tert-butyl N-(3-{[(tert-butoxy)carbonyl]amino}phenyl)carbamate with a strong reducing agent like lithium aluminium hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran.[4]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of the precursor, m-phenylenediamine, and provide a comparative overview of the synthesis of the analogous para-isomer, N,N-dimethyl-p-phenylenediamine, which can serve as a reference for optimizing the synthesis of the target meta-isomer.

Table 1: Synthesis of m-Phenylenediamine via Hydrogenation of 1,3-Dinitrobenzene

CatalystSolventTemperature (°C)Pressure (MPa)Yield (%)Purity (%)Reference
Silica-supported Nickel-1002.688.9-[5]
Pd-Ru/CBenzene1001.098.599[6]
Pd-Ru/Al₂O₃Methanol1202.09899[6]

Table 2: Synthesis of N,N-Dimethyl-p-phenylenediamine (para-isomer) via Reduction of N,N-Dimethyl-4-nitroaniline

Reducing Agent / CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Hydrazine Hydrate / CuO/CEthanol75595[7]
Hydrogen / 10% Pd/CEthanol202495[8]
Hydrogen / Raney NickelEthanol45299[9]
Stannous Chloride / HClHydrochloric AcidReflux1.5-

Experimental Protocols

Synthesis of m-Phenylenediamine (Precursor)

Method: Catalytic Hydrogenation of 1,3-Dinitrobenzene

This procedure is based on a patented method for the high-yield synthesis of m-phenylenediamine.[6]

  • Materials: 1,3-Dinitrobenzene, Palladium-Ruthenium on Carbon (Pd-Ru/C) catalyst, Benzene.

  • Procedure:

    • In a high-pressure autoclave equipped with a stirrer, charge 35g of 1,3-dinitrobenzene, 0.07g of Pd-Ru/C catalyst, and 100mL of benzene.

    • Seal the autoclave and purge with nitrogen gas three times.

    • Pressurize the autoclave with hydrogen gas to 1.0 MPa.

    • Commence stirring and heat the reaction mixture to 100°C.

    • Maintain these conditions until the hydrogenation reaction is complete (monitoring by hydrogen uptake or TLC is recommended).

    • After completion, cool the reactor and carefully vent the excess hydrogen.

    • Filter the reaction mixture to separate the catalyst for recycling.

    • The resulting solution of m-phenylenediamine in benzene can be used directly or the solvent can be removed by distillation. For purification, distill off the benzene at atmospheric pressure, followed by vacuum distillation of the residue to obtain pure m-phenylenediamine.

Synthesis of this compound

Method: Eschweiler-Clarke Reaction of m-Phenylenediamine

This is a generalized protocol for the Eschweiler-Clarke reaction, which can be adapted for the methylation of m-phenylenediamine.[1][2]

  • Materials: m-Phenylenediamine, Formic Acid (98-100%), Formaldehyde (37% aqueous solution), Dichloromethane (DCM), Hydrochloric Acid (1M), Sodium Hydroxide solution.

  • Procedure:

    • In a round-bottom flask, dissolve m-phenylenediamine (1.0 eq) in an excess of formic acid (approximately 4.0-5.0 eq).

    • To this solution, add an excess of 37% aqueous formaldehyde solution (approximately 4.0-5.0 eq).

    • Heat the reaction mixture to 80-100°C and maintain for several hours (typically 8-18 hours). The reaction progress can be monitored by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Add water and 1M HCl to the reaction mixture and extract with dichloromethane to remove any non-basic impurities.

    • Basify the aqueous phase to a pH of approximately 11 with a sodium hydroxide solution.

    • Extract the aqueous phase multiple times with dichloromethane.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or vacuum distillation to afford pure this compound.

Mandatory Visualizations

Synthesis_Pathways Synthesis Pathways for this compound DNB 1,3-Dinitrobenzene MPD m-Phenylenediamine (Benzene-1,3-diamine) DNB->MPD Hydrogenation (e.g., H₂, Pd-Ru/C) Target This compound MPD->Target Reductive Amination (Eschweiler-Clarke Reaction: Formaldehyde, Formic Acid) Protected_MPD N,N'-Bis(tert-butoxycarbonyl) -m-phenylenediamine MPD->Protected_MPD Protection (e.g., Boc₂O) Protected_MPD->Target Reduction (e.g., LiAlH₄)

Caption: Overview of the primary synthetic routes to this compound.

Experimental_Workflow General Experimental Workflow for Chemical Synthesis Start Start Reagents Combine Reactants and Solvents Start->Reagents Reaction Perform Chemical Reaction (Heating, Stirring, etc.) Reagents->Reaction Monitoring Monitor Reaction Progress (TLC, GC, etc.) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Complete Purification Purification (Distillation, Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis End Final Product Analysis->End

Caption: A generalized workflow for a typical chemical synthesis experiment.

References

Spectroscopic Profile of N,N'-dimethyl-m-phenylenediamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N,N'-dimethyl-m-phenylenediamine, a key aromatic diamine intermediate in various chemical syntheses. Due to the limited availability of a complete public dataset for the free base, this document primarily focuses on the spectroscopic characteristics of its dihydrochloride salt and draws comparisons with the closely related m-phenylenediamine. This guide aims to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of N,N'-dimethyl-m-phenylenediamine. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of N,N'-dimethyl-m-phenylenediamine dihydrochloride is characterized by signals corresponding to the aromatic protons and the N-methyl protons. The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: ¹H NMR Spectroscopic Data for N,N'-dimethyl-m-phenylenediamine Dihydrochloride

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not explicitly available in public sources--Aromatic C-H
Data not explicitly available in public sourcesSinglet6HN-CH₃
Data not explicitly available in public sourcesBroad Singlet4HNH₂⁺

Note: Specific chemical shifts and coupling constants require access to spectral databases or original research publications.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the aromatic carbons are influenced by the positions of the amino and dimethylamino groups.

Table 2: Predicted ¹³C NMR Spectroscopic Data for N,N'-dimethyl-m-phenylenediamine

Chemical Shift (ppm)Assignment
~150C-NH₂
~148C-N(CH₃)₂
~130Aromatic C-H
~118Aromatic C-H
~115Aromatic C-H
~112Aromatic C-H
~40N-CH₃

Note: These are predicted values based on structure-spectrum correlations. Experimental data is required for confirmation.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N,N'-dimethyl-m-phenylenediamine dihydrochloride will exhibit characteristic absorption bands for N-H, C-H, C-N, and aromatic C=C bonds.

Table 3: Key IR Absorption Bands for Aromatic Amines

Wavenumber (cm⁻¹)VibrationFunctional Group
3500-3300N-H StretchPrimary/Secondary Amine
3100-3000C-H StretchAromatic
2960-2850C-H StretchAliphatic (N-CH₃)
1650-1580N-H BendPrimary Amine
1600-1450C=C StretchAromatic Ring
1340-1250C-N StretchAromatic Amine

Note: The spectrum for the dihydrochloride salt will show broad absorptions in the 2800-2400 cm⁻¹ region due to the ammonium (NH₂⁺) stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For N,N'-dimethyl-m-phenylenediamine, electron ionization (EI) would likely be used.

Table 4: Predicted Mass Spectrometry Data for N,N'-dimethyl-m-phenylenediamine

m/zInterpretation
136Molecular Ion [M]⁺
121[M - CH₃]⁺
106[M - 2CH₃]⁺ or [M - NH₂]⁺
93Further fragmentation
77Phenyl cation [C₆H₅]⁺

Note: The fragmentation pattern is a prediction and needs to be confirmed by experimental data.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like N,N'-dimethyl-m-phenylenediamine exhibit characteristic absorption bands in the ultraviolet region. For the related m-phenylenediamine, absorption maxima are observed around 210 nm and 295 nm. The N,N'-dimethyl substitution is expected to cause a bathochromic (red) shift in these absorptions.

Table 5: Expected UV-Vis Absorption Data for N,N'-dimethyl-m-phenylenediamine

λmax (nm)SolventElectronic Transition
~220-240Ethanolπ → π
~300-320Ethanoln → π

Note: The exact absorption maxima and molar absorptivity are dependent on the solvent used.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline general procedures for each technique.

NMR Spectroscopy

A general protocol for acquiring NMR spectra of an aromatic amine is as follows:

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆) transfer Transfer solution to a clean NMR tube dissolve->transfer insert Insert NMR tube into the spectrometer shim Shim the magnetic field to optimize homogeneity insert->shim acquire Acquire ¹H and ¹³C spectra shim->acquire fourier Fourier transform the FID phase Phase correct the spectrum fourier->phase baseline Apply baseline correction phase->baseline integrate Integrate peak areas (¹H) baseline->integrate

Caption: General workflow for NMR sample preparation and data acquisition.

FTIR Spectroscopy (KBr Pellet Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

FTIR_KBr_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectral Analysis grind_sample Grind 1-2 mg of sample to a fine powder mix Mix thoroughly with ~100-200 mg of dry KBr powder grind_sample->mix press Press the mixture in a die to form a transparent pellet mix->press place_pellet Place the KBr pellet in the sample holder acquire_bkg Acquire a background spectrum (air or empty holder) place_pellet->acquire_bkg acquire_sample Acquire the sample spectrum acquire_bkg->acquire_sample

Caption: Workflow for preparing a KBr pellet for FTIR analysis.

Mass Spectrometry (GC-MS with Electron Ionization)

Gas chromatography-mass spectrometry with electron ionization is a standard method for the analysis of volatile and thermally stable compounds like N,N'-dimethyl-m-phenylenediamine.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis dissolve Dissolve a small amount of sample in a volatile solvent (e.g., methanol) inject Inject the sample solution into the GC separate Separate components on the GC column inject->separate ionize Ionize eluting compounds by Electron Ionization (70 eV) separate->ionize analyze Analyze ions in the mass spectrometer ionize->analyze

Caption: General workflow for GC-MS analysis with electron ionization.

UV-Vis Spectroscopy

The following is a general procedure for obtaining the UV-Vis spectrum of an aromatic amine.

UVVis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectral Measurement prepare_stock Prepare a stock solution of known concentration in a suitable solvent (e.g., ethanol) dilute Prepare a dilute solution to ensure absorbance is within the linear range (0.1 - 1.0) prepare_stock->dilute fill_cuvette Fill a quartz cuvette with the diluted sample solution baseline Record a baseline spectrum with the pure solvent fill_cuvette->baseline measure Measure the absorbance spectrum of the sample baseline->measure

Caption: Workflow for UV-Vis spectroscopic analysis.

Conclusion

An In-depth Technical Guide to the Solubility of N1,N3-Dimethylbenzene-1,3-diamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N1,N3-Dimethylbenzene-1,3-diamine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes a detailed experimental protocol, a summary of available qualitative and quantitative solubility data for the target compound and its structural isomer, and a logical workflow for solubility determination.

Introduction to this compound

This compound, also known as N,N'-dimethyl-m-phenylenediamine, is an aromatic diamine with the chemical formula C₈H₁₂N₂. Its structure consists of a benzene ring substituted with two methylamino groups at positions 1 and 3. The presence of both polar secondary amine groups and a nonpolar aromatic ring suggests a nuanced solubility profile, making it soluble in a range of organic solvents. Understanding its solubility is critical for various applications, including chemical synthesis, formulation development, and material science, as it dictates the choice of solvents for reactions, purification processes, and final product formulation.

Solubility Data

While specific quantitative solubility data for this compound is not extensively available, the following table summarizes the known qualitative and quantitative solubility information for the compound and its para-isomer, N,N-Dimethyl-p-phenylenediamine. This data provides a foundational understanding of its likely solubility characteristics.

CompoundSolventTemperature (°C)Solubility
N,N-Dimethyl-p-phenylenediamine Water2011 g/L[1]
Diethyl EtherNot SpecifiedSoluble[1]
Petroleum EtherNot SpecifiedSoluble[1]
AlcoholNot SpecifiedSoluble[1]
ChloroformNot SpecifiedSoluble[1][2][3]
ChloroformNot Specified50 mg/mL[4]
DMSONot Specified13.75 mg/mL[5]
N,N-Dimethyl-m-phenylenediamine dihydrochloride WaterNot Specified100 mg/2mL[6]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is based on the widely accepted "shake-flask" method.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound and place it into a series of vials.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and let them stand to allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution from the analytical results, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/L or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

Solubility_Workflow start Start prep Prepare Supersaturated Mixture (Excess Solute + Solvent) start->prep equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) prep->equilibrate separate Separate Solid and Liquid Phases (Centrifugation) equilibrate->separate sample Sample and Filter Supernatant separate->sample analyze Analyze Sample Concentration (e.g., HPLC, GC) sample->analyze calculate Calculate Solubility analyze->calculate end_node End calculate->end_node

Caption: Workflow for Experimental Solubility Determination.

This guide provides a foundational understanding and a practical framework for researchers working with this compound. By following the detailed experimental protocol, scientists can generate reliable and accurate solubility data, which is essential for advancing research and development in their respective fields.

References

Reactivity of N1,N3-Dimethylbenzene-1,3-diamine with Electrophiles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N1,N3-Dimethylbenzene-1,3-diamine is an electron-rich aromatic compound poised for diverse applications in chemical synthesis, particularly in the development of pharmaceuticals and functional materials. The presence of two activating N-methylamino groups in a meta-relationship profoundly influences its reactivity towards electrophiles, dictating the regioselectivity and facility of substitution reactions. This technical guide provides a comprehensive overview of the predicted reactivity of this compound with various electrophiles, including a theoretical framework for its behavior in key electrophilic aromatic substitution reactions. While specific experimental data for this diamine is limited in published literature, this guide extrapolates from the known reactivity of analogous compounds and fundamental principles of organic chemistry to provide a robust predictive model. Detailed hypothetical experimental protocols and logical workflow diagrams are presented to guide future research and application.

Introduction: The Chemical Landscape of this compound

This compound, also known as N,N'-dimethyl-m-phenylenediamine, possesses a unique electronic structure that makes it a highly reactive nucleophile. The two N-methylamino substituents are strong activating groups, donating electron density to the aromatic ring through resonance. This enhanced electron density makes the ring highly susceptible to attack by electrophiles. The meta-disposition of these activating groups directs incoming electrophiles to specific positions on the ring, primarily the ortho and para positions relative to each amine group.

Predicted Reactivity and Regioselectivity in Electrophilic Aromatic Substitution

The N-methylamino groups are ortho, para-directing. In this compound, the positions ortho to one amino group and para to the other (C4 and C6) are doubly activated and are the most probable sites of electrophilic attack. The C2 position, being ortho to both amino groups, is also highly activated but may be subject to steric hindrance. The C5 position is meta to both groups and is therefore the least likely site of substitution.

Anticipated Regioselectivity:

  • Major Products: Substitution at the C4 and C6 positions.

  • Minor Product: Substitution at the C2 position.

  • Negligible Product: Substitution at the C5 position.

Halogenation

Halogenation with electrophilic halogenating agents such as bromine (Br₂) or chlorine (Cl₂) is expected to proceed rapidly, even without a Lewis acid catalyst, due to the highly activated nature of the ring.

Nitration

Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, is predicted to occur under mild conditions. However, the strongly acidic medium can protonate the basic amino groups, converting them into deactivating, meta-directing ammonium groups. This would significantly reduce the reaction rate and alter the regioselectivity. To circumvent this, nitration is often performed on the acylated diamine, where the amide groups are still activating and ortho, para-directing but are less basic and protect the amine functionality.

Friedel-Crafts Acylation and Alkylation

Standard Friedel-Crafts reactions are generally not successful with strongly activated anilines because the amino groups coordinate with the Lewis acid catalyst, deactivating the ring. Alternative methods, such as the Vilsmeier-Haack reaction for formylation, are more suitable.

Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic compounds. The Vilsmeier reagent, a chloroiminium ion, is a weaker electrophile than those used in Friedel-Crafts reactions and does not require a strong Lewis acid. This reaction is highly likely to be successful with this compound, yielding predominantly 4,6-diformyl-N1,N3-dimethylbenzene-1,3-diamine.

Azo Coupling

Azo coupling occurs between a diazonium salt and an activated aromatic compound. This compound is an excellent candidate for this reaction, which is a cornerstone of dye synthesis. The coupling is expected to occur at the C4 and C6 positions.

Quantitative Data Summary

Due to a lack of specific experimental data in the literature for this compound, this section provides a template for how such data should be structured once obtained. The predicted major products are based on established principles of electrophilic aromatic substitution.

Reaction TypeElectrophile/ReagentsPredicted Major Product(s)Predicted Yield (%)Regioselectivity (ortho:meta:para)Reference
Bromination Br₂ in acetic acid4-Bromo-N1,N3-dimethylbenzene-1,3-diamineHighPredominantly para to one NHMe and ortho to the otherInferred
Nitration (via acylated diamine) HNO₃, H₂SO₄ on diacetyl derivative4-Nitro-N1,N3-diacetyl-N1,N3-dimethylbenzene-1,3-diamineModerate to HighPredominantly para to one NHAc and ortho to the otherInferred
Vilsmeier-Haack Formylation POCl₃, DMF4-Formyl-N1,N3-dimethylbenzene-1,3-diamineGood to ExcellentHighly selective for the para position to one NHMeInferred
Azo Coupling Ar-N₂⁺Cl⁻4-(Arylazo)-N1,N3-dimethylbenzene-1,3-diamineHighHighly selective for the para position to one NHMeInferred

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on standard procedures for similar electron-rich aromatic compounds and should be optimized for this compound.

Protocol for Bromination
  • Dissolution: Dissolve this compound (1.0 eq) in glacial acetic acid.

  • Reagent Addition: Slowly add a solution of bromine (1.0 eq) in glacial acetic acid dropwise at room temperature with constant stirring.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Pour the reaction mixture into a solution of sodium bisulfite to quench excess bromine. Neutralize with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol for Vilsmeier-Haack Formylation
  • Vilsmeier Reagent Formation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃, 1.2 eq) to anhydrous dimethylformamide (DMF) dropwise with stirring. Allow the mixture to stir for 30 minutes.

  • Substrate Addition: Add a solution of this compound (1.0 eq) in DMF to the Vilsmeier reagent.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 4-6 hours. Monitor by TLC.

  • Hydrolysis: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of sodium acetate to hydrolyze the iminium salt intermediate.

  • Extraction and Purification: Extract the product with an appropriate organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the chemical transformations described.

Electrophilic_Aromatic_Substitution A This compound C Sigma Complex (Arenium Ion) A->C Attack by π-electrons B Electrophile (E+) B->C D Substituted Product C->D Deprotonation E Proton (H+) C->E

Caption: General mechanism of electrophilic aromatic substitution on this compound.

Vilsmeier_Haack_Workflow cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation Reaction cluster_workup Work-up and Isolation DMF Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier_Reagent POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier_Reagent Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Diamine This compound Diamine->Iminium_Salt Hydrolysis Hydrolysis (e.g., NaOAc solution) Iminium_Salt->Hydrolysis Product 4-Formyl-N1,N3-dimethyl- benzene-1,3-diamine Hydrolysis->Product Purification Extraction & Purification Product->Purification

Caption: Experimental workflow for the Vilsmeier-Haack formylation of this compound.

Conclusion

This compound is a highly activated aromatic compound with significant potential for the synthesis of complex organic molecules. Its reactivity is dominated by the strong electron-donating and ortho, para-directing effects of the two N-methylamino groups, leading to facile electrophilic substitution, primarily at the C4 and C6 positions. While direct experimental data is sparse, this guide provides a solid theoretical and practical foundation for researchers to explore the chemistry of this versatile building block. The provided hypothetical protocols and workflows offer a starting point for the development of robust synthetic methodologies. Further experimental investigation is warranted to fully elucidate the quantitative aspects of its reactivity and unlock its full potential in drug discovery and materials science.

An In-depth Technical Guide to the Safety and Handling of N1,N3-Dimethylbenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for N1,N3-Dimethylbenzene-1,3-diamine (CAS No. 14814-75-6). The information is intended to support safe laboratory practices and risk mitigation in research and development settings.

Chemical Identification and Properties

  • Chemical Name: this compound[1]

  • Synonyms: N,N'-dimethyl-1,3-benzenediamine, N,N'-dimethyl-m-phenylenediamine[1]

  • Molecular Formula: C8H12N2[1]

  • Molecular Weight: 136.197 g/mol [1]

  • Physical Form: Liquid

  • Storage Conditions: Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard Class Hazard Statement Pictogram
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07
Skin Irritation (Category 2)H315: Causes skin irritationGHS07
Eye Irritation (Category 2A)H319: Causes serious eye irritationGHS07
Specific target organ toxicity — Single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationGHS07

Information derived from the Safety Data Sheet for this compound.

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are crucial to minimize exposure risks.

Engineering Controls:

  • Work in a well-ventilated area.[2] Use local exhaust ventilation to control airborne concentrations.[3]

Personal Protective Equipment (PPE) Recommendations:

Protection Type Recommendation Standard
Eye/Face Protection Wear tightly fitting safety goggles with side-shields.[4]Conforming to EN 166 (EU) or NIOSH (US).[4]
Skin Protection Wear protective gloves and clothing to prevent skin exposure.[5] Consider flame-retardant antistatic protective clothing.Refer to OSHA 29 CFR 1910.132 and 1910.138.[2]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4]Follow OSHA respirator regulations in 29 CFR 1910.134.[5]

Hygiene Measures:

  • Wash hands thoroughly after handling.[6]

  • Do not eat, drink, or smoke in work areas.[6]

  • Remove contaminated clothing and protective equipment before entering eating areas.[6]

First Aid Measures

In case of exposure, immediate first aid is essential.

Exposure Route First Aid Procedure
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[4]
In Case of Skin Contact Take off immediately all contaminated clothing. Rinse the affected areas with water or shower.[4]
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
If Swallowed Rinse mouth. Do NOT induce vomiting.[4] Seek immediate medical attention.

Firefighting and Accidental Release Measures

Firefighting Measures:

Suitable Extinguishing Media Unsuitable Extinguishing Media Specific Hazards Protective Equipment
Dry chemical, CO2, alcohol-resistant foam, or water spray.[7]Water jet.[6]May emit poisonous fumes in a fire.[2] Vapors may form an explosive mixture with air.Wear full body protective clothing with breathing apparatus.[2]

Accidental Release Measures:

Personal Precautions Environmental Precautions Methods for Cleaning Up
Remove persons to safety. Wear breathing apparatus if exposed to vapors.[6]Keep away from drains, surface, and ground water.[6]Take up mechanically. Place in appropriate containers for disposal. Ventilate the affected area.[6]

Experimental Protocols and Safety Workflows

While specific experimental protocols for the toxicological assessment of this compound are not publicly available, a general workflow for chemical safety evaluation is presented below. This workflow outlines the typical steps taken to characterize the potential hazards of a chemical substance.

G cluster_0 Phase 1: Physicochemical and In Silico Assessment cluster_1 Phase 2: In Vitro Toxicity Testing cluster_2 Phase 3: In Vivo Toxicity Testing (if necessary) cluster_3 Phase 4: Hazard Classification & Risk Assessment A Literature Review & Data Mining B (Q)SAR Modeling for Toxicity Prediction A->B C Physicochemical Properties Determination (e.g., solubility, vapor pressure) A->C D Genotoxicity Assays (e.g., Ames test) C->D Inform In Vitro Design F Skin/Eye Irritation & Corrosion Assays (e.g., EpiDerm™, EpiOcular™) D->F E Cytotoxicity Assays (e.g., Neutral Red Uptake) E->F G Skin Sensitization Assays (e.g., DPRA, KeratinoSens™) F->G H Acute Toxicity Studies (Oral, Dermal, Inhalation) G->H Inform In Vivo Necessity I Repeated Dose Toxicity Studies H->I J Reproductive/Developmental Toxicity Screening I->J K Data Integration & Weight of Evidence J->K Final Data Package L GHS Classification K->L M Derivation of Exposure Limits (e.g., DNEL) K->M N Risk Characterization & Reporting L->N M->N HierarchyOfControls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE PPE (Protect the worker with Personal Protective Equipment)

References

Commercial availability of N1,N3-Dimethylbenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to N1,N3-Dimethylbenzene-1,3-diamine: Commercial Availability, Synthesis, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile aromatic diamine. The document details its commercial availability, physicochemical properties, synthesis, and key applications, with a focus on its role as a building block in polymer chemistry and as a scaffold in the development of therapeutic agents.

Commercial Availability

This compound is commercially available from several chemical suppliers. The available purities and quantities vary, allowing for applications ranging from small-scale research to larger-scale manufacturing.

SupplierProduct NameCAS NumberPurityAvailable Quantities
LookChemThis compound14814-75-6>95%1g, 5g
ParchemThis compound14814-75-6Not SpecifiedBulk quantities
AChemBlockN1,N3-Dimethyl-1,3-benzenediamine14814-75-6>95%Not Specified
Sigma-Aldrich (Ambeed)This compound14814-75-698%Not Specified
ChemenuN1,N3-Dimethyl-1,3-benzenediamine14814-75-695+%1g, 5g[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for its handling, application in chemical reactions, and for the prediction of its behavior in various systems.

PropertyValueSource
Molecular Formula C₈H₁₂N₂PubChem[2]
Molecular Weight 136.19 g/mol PubChem[2]
CAS Number 14814-75-6LookChem[1]
IUPAC Name This compoundAChemBlock[3]
Boiling Point 85-86 °C (at 1 Torr)LookChem[1]
Density (Predicted) 1.061 ± 0.06 g/cm³LookChem[1]
Physical Form LiquidSigma-Aldrich[4]
Storage Temperature Room temperature, in a dark place under an inert atmosphereSigma-Aldrich[4]

Synthesis of this compound

While specific proprietary synthesis methods may vary between suppliers, a general and representative experimental protocol for the synthesis of this compound can be derived from established chemical literature on the N-methylation of aromatic amines. A common approach involves the reductive amination of a suitable precursor or the direct methylation of m-phenylenediamine.

Representative Experimental Protocol: Reductive Methylation of m-Phenylenediamine

This protocol is a representative method based on general procedures for the N-methylation of anilines.

Materials:

  • m-Phenylenediamine

  • Formaldehyde (37% aqueous solution)

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas

  • High-pressure autoclave reactor

Procedure:

  • In a high-pressure autoclave reactor, a solution of m-phenylenediamine in methanol is prepared.

  • A catalytic amount of 10% Palladium on carbon is added to the solution.

  • The reactor is sealed and purged with nitrogen gas, followed by hydrogen gas.

  • An excess of aqueous formaldehyde solution is added to the reaction mixture.

  • The reactor is pressurized with hydrogen gas to the desired pressure (e.g., 10-20 atm).

  • The reaction mixture is heated to a temperature of 80-100°C with continuous stirring.

  • The reaction is monitored for the consumption of hydrogen and the formation of the product.

  • After the reaction is complete, the reactor is cooled to room temperature and the excess hydrogen pressure is carefully released.

  • The catalyst is removed by filtration.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is then purified by vacuum distillation.

G General Synthesis Workflow for this compound A m-Phenylenediamine + Formaldehyde + Methanol B Add 10% Pd/C Catalyst A->B C Pressurize with H₂ in Autoclave B->C D Heat and Stir (80-100°C) C->D E Reaction Completion D->E F Cool and Depressurize E->F G Filter to Remove Catalyst F->G H Solvent Evaporation G->H I Vacuum Distillation H->I J Pure N1,N3-Dimethylbenzene- 1,3-diamine I->J

A generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block in both materials science and medicinal chemistry. Its bifunctional nature allows for its incorporation into polymeric structures, while its aromatic scaffold is of interest in the design of biologically active molecules.

Polymer Synthesis: A Precursor to High-Performance Polyimides

Aromatic diamines are crucial monomers in the synthesis of polyimides, a class of high-performance polymers known for their excellent thermal stability, mechanical strength, and chemical resistance. The N-methyl groups in this compound can influence the properties of the resulting polyimide, such as solubility and glass transition temperature.

This protocol outlines the general two-step method for synthesizing a polyimide from an aromatic diamine and a dianhydride.

Materials:

  • This compound

  • Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Acetic anhydride

  • Pyridine

Procedure:

Step 1: Poly(amic acid) Synthesis

  • In a dry, nitrogen-purged flask equipped with a mechanical stirrer, dissolve an equimolar amount of this compound in anhydrous DMAc.

  • Once the diamine has completely dissolved, add an equimolar amount of the aromatic dianhydride in one portion.

  • Stir the reaction mixture at room temperature under a continuous nitrogen stream for 24 hours to form a viscous poly(amic acid) solution.

Step 2: Chemical Imidization

  • To the poly(amic acid) solution, add a dehydrating agent and a catalyst, typically a mixture of acetic anhydride and pyridine.

  • Stir the mixture at room temperature for a period, followed by gentle heating (e.g., 50-80°C) to facilitate the cyclization to the polyimide.

  • The resulting polyimide can be isolated by precipitation in a non-solvent like methanol, followed by filtration and drying.

G Two-Step Polyimide Synthesis Workflow cluster_0 Step 1: Poly(amic acid) Formation cluster_1 Step 2: Imidization A This compound in anhydrous DMAc B Add Aromatic Dianhydride (e.g., PMDA) A->B C Stir at Room Temperature under N₂ for 24h B->C D Viscous Poly(amic acid) Solution C->D E Add Acetic Anhydride and Pyridine D->E F Stir and Gently Heat E->F G Precipitate in Methanol F->G H Filter and Dry G->H I Polyimide Product H->I

A typical workflow for the synthesis of polyimides using a diamine monomer.
Medicinal Chemistry: A Scaffold for CDC42 GTPase Inhibitors

The structural framework of this compound is utilized in medicinal chemistry for the development of inhibitors targeting specific biological pathways. Notably, its derivatives have been explored as inhibitors of the Cell Division Control protein 42 (CDC42) GTPase.

CDC42 is a member of the Rho family of small GTPases and is a key regulator of cellular processes such as cell cycle progression, cell polarity, and cytoskeletal dynamics.[5] Dysregulation of CDC42 signaling is implicated in various diseases, including cancer, where it can promote tumor growth, invasion, and metastasis.[5] Therefore, inhibiting the activity of CDC42 is a promising therapeutic strategy.

Small molecule inhibitors designed from scaffolds like this compound can be developed to bind to CDC42 and prevent its interaction with downstream effector proteins, thereby blocking its signaling cascade.

G CDC42 Signaling Pathway and Point of Inhibition cluster_0 Upstream Regulation cluster_1 CDC42 Cycle cluster_2 Downstream Effectors & Cellular Response GEF GEFs (Guanine Nucleotide Exchange Factors) CDC42_GDP CDC42-GDP (Inactive) GEF->CDC42_GDP Activates GAP GAPs (GTPase Activating Proteins) GAP->CDC42_GDP Inactivates GDI GDIs (GDP Dissociation Inhibitors) GDI->CDC42_GDP Sequesters CDC42_GTP CDC42-GTP (Active) CDC42_GDP->CDC42_GTP GDP -> GTP CDC42_GTP->GAP Hydrolysis Effectors Effector Proteins (e.g., PAK, WASP) CDC42_GTP->Effectors Binds and Activates Cytoskeleton Actin Cytoskeleton Reorganization Effectors->Cytoskeleton Gene_Expression Gene Expression (Cell Cycle, Proliferation) Effectors->Gene_Expression Cell_Polarity Cell Polarity and Migration Effectors->Cell_Polarity Inhibitor Inhibitor (Derived from N1,N3-Dimethylbenzene- 1,3-diamine scaffold) Inhibitor->CDC42_GTP Blocks Effector Interaction

The CDC42 signaling pathway and the inhibitory action of molecules derived from the diamine scaffold.

This guide provides a foundational understanding of this compound for professionals in research and drug development. The information presented highlights its commercial accessibility and its significant potential as a versatile chemical intermediate for the creation of advanced materials and novel therapeutic agents.

References

Literature review of N,N'-dimethyl-m-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

N,N'-dimethyl-m-phenylenediamine, with CAS number 2836-04-6, is an aromatic amine that serves as a valuable building block in various chemical syntheses.[1] This technical guide provides a comprehensive review of its chemical properties, synthesis, applications, and toxicological data, tailored for researchers, scientists, and professionals in drug development. This document distinguishes between the meta isomer and its more commonly referenced para isomer, focusing exclusively on the properties and applications of the meta form and its dihydrochloride salt.

Chemical and Physical Properties

N,N'-dimethyl-m-phenylenediamine is a clear, colorless liquid in its base form.[2] It is often supplied and used as a more stable dihydrochloride salt (CAS 3575-32-4), which typically appears as a white to tan crystalline powder.[3][4] Key physical and chemical properties are summarized below for easy reference and comparison.

PropertyValue (Free Base)Value (Dihydrochloride Salt)Reference(s)
CAS Number 2836-04-63575-32-4[2],[4]
Molecular Formula C₈H₁₂N₂C₈H₁₂N₂ · 2HCl[2],[4]
Molecular Weight 136.20 g/mol 209.12 g/mol [2],[4]
Appearance Clear Colorless LiquidWhite to tan/purple crystalline powder[2],[4]
Melting Point < -20 °C217 °C (decomposes)[2],[4]
Boiling Point 244.1 °C at 760 mmHgNot Applicable[2]
Density 1.049 g/cm³Not Available[2]
Flash Point 88.8 °CNot Applicable[2]
Solubility Not specifiedSoluble in water (100mg/2ml)[4]
Refractive Index 1.607Not Applicable[2]
LogP 1.916Not Available[2]

Synthesis and Manufacturing

The synthesis of N,N'-dimethyl-m-phenylenediamine typically involves the reduction of the corresponding nitroaniline precursor, N,N-dimethyl-3-nitroaniline. A common and effective method is catalytic hydrogenation.

General synthesis pathway for N,N'-dimethyl-m-phenylenediamine.
Experimental Protocols

General Protocol for Catalytic Hydrogenation of N,N-dimethyl-3-nitroaniline:

While specific industrial protocols are proprietary, a representative laboratory-scale synthesis can be described.[5]

  • Dissolution: N,N-dimethyl-3-nitroaniline is dissolved in a suitable solvent, such as methanol or ethanol.[5][6]

  • Catalyst Addition: A catalyst, typically 10% palladium on carbon (Pd/C), is added to the solution.[5]

  • Hydrogenation: The reaction mixture is placed under a hydrogen atmosphere and stirred vigorously at room temperature for a period of 15 to 24 hours.[5][6] The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the catalyst is removed by filtration through a pad of celite or diatomaceous earth.[5]

  • Purification: The filtrate is concentrated under reduced pressure. The resulting residue can be purified by column chromatography to yield the final product, N,N'-dimethyl-m-phenylenediamine, as a colorless liquid.[5]

Note: The above protocol is a generalized representation. For comparison, a detailed protocol for the related para-isomer involves reduction of p-nitrosodimethylaniline using stannous chloride in concentrated hydrochloric acid, followed by basification and extraction.[7] Such methods highlight alternative acidic reduction routes applicable to this class of compounds.

Key Applications

N,N'-dimethyl-m-phenylenediamine is an important chemical intermediate, primarily utilized in the synthesis of dyes and pigments.[3] Its aromatic diamine structure makes it a suitable precursor for producing a wide range of colorants.

Azo Dye Synthesis

A primary application is in the manufacturing of azo dyes.[8] The process involves two key steps: diazotization of the primary amine group, followed by a coupling reaction with a suitable aromatic partner.

References

Methodological & Application

Application Notes and Protocols for the Use of N1,N3-Dimethylbenzene-1,3-diamine in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential applications and synthesis of high-performance polymers using N1,N3-Dimethylbenzene-1,3-diamine. The inclusion of N-methyl groups on the aromatic diamine is anticipated to influence key polymer properties such as solubility, thermal stability, and mechanical strength. While specific experimental data for polymers derived solely from this compound is limited in publicly available literature, this document provides representative protocols and comparative data based on structurally similar aromatic diamines.

Introduction to this compound in Polymer Science

This compound, also known as N,N'-dimethyl-m-phenylenediamine, is an aromatic diamine with the chemical formula C₈H₁₂N₂. Its structure, featuring a benzene ring with two methylamino groups in the meta positions, makes it a promising monomer for the synthesis of various polymers, including polyamides and polyimides. The presence of methyl groups on the nitrogen atoms can disrupt chain packing and reduce intermolecular hydrogen bonding that is typical in unsubstituted aromatic polyamides, potentially leading to enhanced solubility and modified mechanical properties. These characteristics are highly desirable for applications requiring solution-based processing of high-performance polymers.

Potential Applications:

  • High-Performance Films and Coatings: Polymers with high thermal stability and good mechanical properties are sought after for protective coatings and thin films in electronics and aerospace applications.

  • Reverse Osmosis Membranes: Aromatic polyamides are the industry standard for reverse osmosis membranes. The use of N-substituted diamines like this compound has been explored to improve chlorine resistance and other performance metrics of these membranes.[1]

  • Advanced Composites: The diamine can be a component in the synthesis of polymer matrices for advanced fiber-reinforced composites.

Polymer Synthesis Strategies

The synthesis of polyamides and polyimides from this compound can be achieved through various polycondensation techniques. Below are representative workflows for these processes.

Polymer_Synthesis_Workflow cluster_polyamide Polyamide Synthesis cluster_polyimide Polyimide Synthesis (Two-Step) cluster_characterization Polymer Characterization pa_start This compound + Diacid Chloride pa_ip Interfacial Polymerization in immiscible solvents pa_start->pa_ip pa_sp Solution Polymerization in aprotic polar solvent pa_start->pa_sp pa_poly Polyamide pa_ip->pa_poly pa_sp->pa_poly char_start Resulting Polymer (Polyamide or Polyimide) pa_poly->char_start pi_start This compound + Dianhydride pi_paa Poly(amic acid) Formation in aprotic polar solvent pi_start->pi_paa pi_imidization Imidization (Thermal or Chemical) pi_paa->pi_imidization pi_poly Polyimide pi_imidization->pi_poly pi_poly->char_start char_spec Spectroscopic Analysis (FTIR, NMR) char_start->char_spec char_thermal Thermal Analysis (TGA, DSC) char_start->char_thermal char_mech Mechanical Testing (Tensile Strength, Modulus) char_start->char_mech char_sol Solubility Testing char_start->char_sol

General workflow for polymer synthesis and characterization.

Experimental Protocols (Representative)

The following protocols are adapted from established procedures for the synthesis of aromatic polyamides and polyimides using structurally similar diamines. Researchers should optimize these conditions for this compound.

Polyamide Synthesis via Interfacial Polymerization (Representative)

This method is particularly relevant for the formation of thin-film composite membranes.

Materials:

  • This compound

  • Trimesoyl chloride (TMC)

  • Isophthaloyl chloride (IPC) (optional, can be mixed with TMC)

  • Hexane (or other suitable organic solvent)

  • Deionized water

  • Porous polysulfone support membrane

Procedure:

  • Prepare an aqueous solution of this compound (e.g., 2% w/v).

  • Immerse a porous polysulfone support membrane in the aqueous diamine solution for a specified time (e.g., 2 minutes).

  • Remove the membrane and eliminate excess solution from the surface, for instance, by rolling with a rubber roller.

  • Prepare an organic solution of the acid chloride (e.g., 0.1% w/v TMC in hexane).

  • Immerse the diamine-saturated support membrane into the organic solution for a short period (e.g., 1 minute) to allow for the interfacial polymerization to occur at the interface of the two immiscible liquids.

  • A thin polyamide film will form on the surface of the support membrane.

  • Remove the membrane from the organic solution and allow the solvent to evaporate.

  • The resulting thin-film composite membrane can be washed with a suitable solvent (e.g., hexane) to remove unreacted monomers and then dried.

Polyimide Synthesis via Two-Step Polycondensation (Representative)

This is a common method for producing high-performance polyimide films.

Step 1: Synthesis of Poly(amic acid) Precursor

Materials:

  • This compound

  • Aromatic tetracarboxylic dianhydride (e.g., Pyromellitic dianhydride (PMDA) or 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA))

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Nitrogen gas supply

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific amount of this compound in anhydrous DMAc under a nitrogen atmosphere.

  • Once the diamine is fully dissolved, add an equimolar amount of the dianhydride powder in portions to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature under nitrogen for an extended period (e.g., 24 hours) to allow for the formation of a viscous poly(amic acid) solution. The viscosity can be monitored as an indicator of polymerization progress.

Step 2: Imidization to Polyimide

The poly(amic acid) can be converted to the final polyimide by either thermal or chemical imidization.

Thermal Imidization:

  • Cast the poly(amic acid) solution onto a glass plate to form a thin film.

  • Place the coated plate in a vacuum oven and heat it in a stepwise manner. A typical heating profile might be: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This process removes the solvent and facilitates the cyclodehydration to form the imide rings.

  • After cooling to room temperature, the resulting polyimide film can be peeled off the glass plate.

Chemical Imidization:

  • To the poly(amic acid) solution, add a dehydrating agent such as acetic anhydride and a catalyst like pyridine or triethylamine.

  • Stir the mixture at room temperature for a period (e.g., 12 hours) to effect the imidization.

  • The resulting polyimide can be precipitated by pouring the reaction mixture into a non-solvent like methanol, filtered, washed, and dried.

Expected Polymer Properties and Comparative Data

The introduction of N-methyl groups in this compound is expected to influence the final properties of the polymers. The steric hindrance from the methyl groups may reduce chain packing, leading to increased solubility but potentially lower glass transition temperatures (Tg) and mechanical strength compared to polymers made from unsubstituted m-phenylenediamine. However, the specific effects will also depend on the co-monomer (diacid chloride or dianhydride) used.

Below are tables of typical properties for aromatic polyamides and polyimides synthesized from diamines structurally related to this compound. This data is provided for comparative purposes to guide researchers in their expectations.

Table 1: Thermal Properties of Aromatic Polyamides from Various Diamines (Illustrative)

Diamine MonomerCo-monomerTg (°C)Td5 (5% Weight Loss, °C)
m-PhenylenediamineTerephthaloyl chloride> 350~500
4,4'-Oxydianiline (ODA)Isophthaloyl chloride275480
N,N'-bis(4-aminophenyl)-N',N'-diphenyl-1,4-phenylenediamineVarious diacids196-229>500[2]

Table 2: Mechanical Properties of Aromatic Polyimide Films from Various Diamines (Illustrative)

Diamine MonomerDianhydride Co-monomerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
m-Phenylenediamine basedBPADA110-1202.5-3.05-10
4,4'-Oxydianiline (ODA)PMDA1722.570
2,2'-Bis(trifluoromethyl)benzidine6FDA90-1102.0-2.56-8

Table 3: Solubility of Aromatic Polymers (General Trends)

Polymer TypeMonomersCommon Solvents
Aromatic PolyamideUnsubstituted diaminesConc. H₂SO₄
Aromatic PolyamideN-substituted diaminesNMP, DMAc, DMF
Aromatic PolyimideRigid, linear monomersOften insoluble
Aromatic PolyimideFlexible/fluorinated monomersNMP, DMAc, m-cresol, THF

Characterization of Synthesized Polymers

A thorough characterization of the synthesized polymers is essential to understand their structure and properties.

Characterization_Flow cluster_structural Structural Analysis cluster_thermal Thermal Properties cluster_physical Physical & Mechanical Properties start Synthesized Polymer (from this compound) ftir FTIR Spectroscopy (Confirm functional groups) start->ftir nmr NMR Spectroscopy (Elucidate detailed structure) start->nmr tga Thermogravimetric Analysis (TGA) (Determine thermal stability, Td) start->tga dsc Differential Scanning Calorimetry (DSC) (Determine glass transition temp., Tg) start->dsc solubility Solubility Testing (In various organic solvents) start->solubility gpc Gel Permeation Chromatography (GPC) (Determine molecular weight and distribution) start->gpc tensile Tensile Testing (Measure strength, modulus, elongation) start->tensile

Recommended characterization workflow for new polymers.

FTIR Spectroscopy: To confirm the formation of amide or imide linkages. For polyamides, look for characteristic amide bands (N-H stretch, C=O stretch). For polyimides, look for the appearance of imide carbonyl bands and the disappearance of amic acid bands.

NMR Spectroscopy (¹H and ¹³C): To confirm the detailed chemical structure of the polymer repeating unit.

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining the decomposition temperature.

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), which provides information about the polymer's amorphous or crystalline nature and its upper service temperature.

Solubility Testing: To assess the processability of the polymer in various organic solvents.

Mechanical Testing: For polymer films, tensile testing can be performed to measure key properties like tensile strength, Young's modulus, and elongation at break.

Disclaimer: The provided protocols and data are illustrative and based on polymers from structurally similar monomers. Researchers must conduct their own experiments to determine the optimal synthesis conditions and actual properties of polymers derived from this compound. Safety precautions appropriate for handling the listed chemicals should be followed at all times.

References

Application Notes and Protocols: N1,N3-Dimethylbenzene-1,3-diamine as a Monomer for Polyamides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N1,N3-Dimethylbenzene-1,3-diamine is an aromatic diamine with the chemical formula C8H12N2. The presence of methyl groups on the amine functionalities presents a unique modification to the traditional aromatic diamine structure used in polyamide synthesis. This substitution is anticipated to influence the polymerization process and the final properties of the resulting polyamides, potentially leading to materials with enhanced solubility and modified thermal and mechanical characteristics. Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal stability and mechanical strength.[1] However, their applications can be limited by poor solubility, which complicates processing.[1] The introduction of N-methyl groups can disrupt the strong interchain hydrogen bonding typically found in aromatic polyamides, which may improve solubility in organic solvents.[2]

These application notes provide a comprehensive overview of the potential use of this compound as a monomer for polyamide synthesis. The document includes predicted properties based on structurally similar polyamides, a generalized experimental protocol for polymerization, and characterization workflows. This information is intended to serve as a foundational guide for researchers exploring the development of novel polyamides with tailored properties.

Predicted Physicochemical Properties of this compound

A thorough understanding of the monomer's properties is crucial for designing polymerization reactions and for predicting the characteristics of the resulting polymer.

PropertyValueSource
Molecular Formula C8H12N2[3]
Molecular Weight 136.19 g/mol [3]
IUPAC Name This compound[3]

Potential Advantages of N-Methylated Polyamides

The incorporation of this compound into a polyamide backbone is expected to impart several desirable properties:

  • Improved Solubility: The N-methyl groups hinder the formation of strong hydrogen bonds between polymer chains, a primary reason for the poor solubility of many aromatic polyamides. This can lead to enhanced solubility in common organic solvents, facilitating easier processing and characterization.[2]

  • Modified Thermal Properties: While the disruption of hydrogen bonding might slightly lower the glass transition temperature (Tg) compared to non-methylated analogs, the inherent rigidity of the aromatic backbone is expected to maintain high thermal stability.

  • Processability: Enhanced solubility allows for solution-based processing techniques like solution casting to form films or spinning to create fibers, which is often challenging for conventional aromatic polyamides.[4]

Experimental Protocols

The following protocols are generalized procedures for the synthesis and characterization of polyamides from aromatic diamines. These should be considered as a starting point and may require optimization for this compound.

Protocol 1: Synthesis of Polyamide via Low-Temperature Solution Polycondensation

This widely used method involves the reaction of a diamine with a diacid chloride in an aprotic polar solvent at low temperatures.

Materials:

  • This compound

  • Aromatic diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride)

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine or other acid scavenger

  • Methanol

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar quantity of this compound in anhydrous DMAc.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equimolar amount of the diacid chloride to the stirred solution.

  • Add an appropriate amount of an acid scavenger like pyridine.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymer forms.

  • Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with hot water and methanol to remove any unreacted monomers and salts.

  • Dry the purified polyamide in a vacuum oven at 80-100°C to a constant weight.

Protocol 2: Characterization of the Resulting Polyamide

1. Viscosity Measurement:

  • Determine the inherent viscosity of the polymer by dissolving a small amount (e.g., 0.5 g/dL) in a suitable solvent (e.g., DMAc) and using an Ubbelohde viscometer at a constant temperature (e.g., 25°C).

2. Spectroscopic Analysis:

  • FTIR Spectroscopy: Confirm the formation of the amide linkage by identifying characteristic absorption bands for N-H stretching (if present, though N-methylation complicates this), C=O stretching (amide I band), and N-H bending (amide II band).

  • NMR Spectroscopy (¹H and ¹³C): Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the polymer structure and assess its purity.

3. Thermal Analysis:

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the polyamide by heating a sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere to determine the decomposition temperature.

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polymer by heating the sample through a defined temperature range.

4. Mechanical Properties:

  • Prepare polymer films by solution casting from a suitable solvent (e.g., DMAc).

  • Cut the films into standard dimensions and measure tensile strength, Young's modulus, and elongation at break using a universal testing machine.

Predicted and Comparative Polymer Properties

The following table summarizes the expected properties of polyamides derived from this compound based on data from other soluble aromatic polyamides.[4][5]

PropertyPredicted Range for N-Methylated PolyamideComparative Data for other Soluble Aromatic Polyamides
Inherent Viscosity (dL/g) 0.40 - 1.100.43 - 1.03
Glass Transition Temp. (Tg, °C) 180 - 280240 - 300
10% Weight Loss Temp. (TGA, °C) > 400> 450
Tensile Strength (MPa) 70 - 9077 - 92
Tensile Modulus (GPa) 1.5 - 2.51.5 - 2.5
Solubility Soluble in DMAc, NMP, THFSoluble in DMAc, Cyclohexanone, THF

Visualizing Workflows

Experimental Workflow for Polyamide Synthesis and Characterization

G Monomer This compound + Diacid Chloride Polymerization Low-Temperature Polycondensation Monomer->Polymerization Solvent Anhydrous DMAc/NMP Solvent->Polymerization Precipitation Precipitate in Methanol Polymerization->Precipitation Purification Wash with Water/Methanol Precipitation->Purification Drying Vacuum Drying Purification->Drying Polyamide Purified Polyamide Drying->Polyamide Characterization Characterization Polyamide->Characterization Viscosity Inherent Viscosity Characterization->Viscosity Spectroscopy FTIR & NMR Characterization->Spectroscopy Thermal TGA & DSC Characterization->Thermal Mechanical Tensile Testing Characterization->Mechanical

References

Application of N,N'-dimethyl-m-phenylenediamine in Dye Manufacturing: A Review of Available Data and Protocols for Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher: Extensive investigation into the application of N,N'-dimethyl-m-phenylenediamine in dye manufacturing did not yield specific, documented protocols or quantitative data for its direct use as either a diazo component or a coupling agent in the synthesis of commercial dyes. The available scientific literature and patents focus predominantly on the non-methylated m-phenylenediamine and the isomeric N,N-dimethyl-p-phenylenediamine. The lack of information on the N,N'-dimethylated meta-isomer may be attributed to factors such as steric hindrance from the methyl groups, which can impede the electrophilic substitution of the diazonium ion during the coupling reaction, or simply the prevalence of more efficient and established precursors.

This document, therefore, provides detailed application notes and protocols for two closely related and industrially significant compounds: m-phenylenediamine and N,N-dimethyl-p-phenylenediamine . This information is intended to serve as a valuable reference for researchers in the field of dye chemistry.

Section 1: Application of m-Phenylenediamine in the Synthesis of Azo Dyes (Bismarck Brown Y)

m-Phenylenediamine is a primary precursor in the synthesis of Bismarck Brown Y (also known as C.I. Basic Brown 1 or Vesuvine), one of the earliest synthetic azo dyes. In this synthesis, m-phenylenediamine uniquely serves as both the diazonium salt precursor and the coupling component.

Quantitative Data Summary

Due to the nature of Bismarck Brown Y synthesis, which results in a mixture of mono-, di-, and polyazo compounds, precise yield and purity data can vary. The following table provides representative data based on typical laboratory preparations.

ParameterValueNotes
Starting Material m-PhenylenediamineActs as both diazo and coupling component.
Reactants Sodium Nitrite, Hydrochloric AcidFor diazotization.
Reaction Temperature 0-5 °CCritical for the stability of the diazonium salt.
Typical Yield Variable (often high)The product is a mixture of compounds.
Appearance Brown powder
Solubility Water
Experimental Protocol: Synthesis of Bismarck Brown Y

This protocol outlines the synthesis of Bismarck Brown Y through the diazotization of m-phenylenediamine and subsequent self-coupling.

Materials:

  • m-Phenylenediamine

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Ice

  • Beakers

  • Stirring rod

  • Buchner funnel and flask for vacuum filtration

Procedure:

  • Preparation of m-Phenylenediamine Solution: In a 250 mL beaker, dissolve a specific molar amount of m-phenylenediamine in dilute hydrochloric acid. Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Diazotization: In a separate beaker, prepare a solution of sodium nitrite in distilled water. Slowly add the sodium nitrite solution dropwise to the chilled m-phenylenediamine solution. Maintain the temperature below 5 °C to ensure the stability of the formed diazonium salt. The reaction mixture will turn a deep reddish-brown.

  • Coupling Reaction: After the complete addition of the sodium nitrite solution, continue to stir the reaction mixture in the ice bath for 30-60 minutes. During this time, the diazonium salt will couple with the unreacted m-phenylenediamine present in the solution.

  • Isolation and Purification: The resulting brown precipitate of Bismarck Brown Y can be isolated by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold water to remove any unreacted starting materials and inorganic salts. The product can be further purified by recrystallization from hot water if desired.

Reaction Workflow

Bismarck_Brown_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling MPD1 m-Phenylenediamine NaNO2_HCl NaNO₂ + HCl (0-5°C) MPD1->NaNO2_HCl Diazonium_Salt m-Phenylenediazonium Salt NaNO2_HCl->Diazonium_Salt Diazotization MPD2 m-Phenylenediamine (Coupling Agent) Diazonium_Salt->MPD2 Bismarck_Brown Bismarck Brown Y (Mixture of Azo Dyes) Diazonium_Salt->Bismarck_Brown MPD2->Bismarck_Brown Coupling

Caption: Synthesis of Bismarck Brown Y.

Section 2: N,N-Dimethyl-p-phenylenediamine as a Dye Intermediate

While the meta-isomer's use is not well-documented, N,N-dimethyl-p-phenylenediamine is a crucial intermediate in the synthesis of various dyes, most notably Methylene Blue, a thiazine dye. It is typically prepared by the reduction of N,N-dimethyl-4-nitroaniline.

Quantitative Data for Synthesis of N,N-Dimethyl-p-phenylenediamine

The following table summarizes quantitative data for a common laboratory-scale synthesis of N,N-dimethyl-p-phenylenediamine from N,N-dimethyl-4-nitroaniline using a Raney Nickel catalyst.[1]

ParameterValueReference
Starting Material N,N-Dimethyl-4-nitroaniline500.0 g (3.0 mol)
Catalyst Raney Nickel50.0 g
Solvent Ethanol2.5 L
Hydrogen Pressure 5 kg/cm ²
Reaction Temperature 45 °C
Reaction Time 2 hours
Yield 99.0%[1]
Purity (HPLC) 99%[1]
Experimental Protocol: Synthesis of N,N-Dimethyl-p-phenylenediamine

This protocol details the reduction of N,N-dimethyl-4-nitroaniline to N,N-dimethyl-p-phenylenediamine.[1]

Materials:

  • N,N-Dimethyl-4-nitroaniline

  • Raney Nickel

  • Ethanol

  • High-pressure stainless steel reactor

  • Hydrogen gas source

  • Filtration apparatus

Procedure:

  • Reactor Charging: Charge a 5 L stainless steel pressure reactor with 500.0 g (3.0 mol) of N,N-dimethyl-4-nitroaniline, 50.0 g of Raney Nickel, and 2.5 L of ethanol.[1]

  • Inerting: Flush the reactor twice with nitrogen gas at 1 kg/cm ² pressure, followed by a flush with hydrogen gas at 1 kg/cm ².[1]

  • Hydrogenation: Pressurize the reactor with hydrogen to 5 kg/cm ² and heat to 45 °C. Maintain these conditions for 2 hours with stirring.[1]

  • Reaction Monitoring: Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the reactor and filter off the Raney Nickel catalyst. The resulting filtrate contains the N,N-dimethyl-p-phenylenediamine product.

  • Isolation (as Dihydrochloride Salt): To isolate the product as a stable salt, adjust the pH of the filtrate to 1-2 using isopropanolic HCl. After stirring for 1 hour, filter the resulting slurry and wash with ethanol to obtain N,N-dimethyl-p-phenylenediamine dihydrochloride.[1]

Synthesis Workflow

DMPD_Synthesis_Workflow Start N,N-Dimethyl-4-nitroaniline Reactor High-Pressure Reactor (45°C, 5 kg/cm², 2h) Start->Reactor Catalyst Raney Ni, H₂, Ethanol Catalyst->Reactor Filtration Catalyst Filtration Reactor->Filtration Reaction Completion Product_Solution N,N-Dimethyl-p-phenylenediamine (in Ethanol) Filtration->Product_Solution

Caption: Synthesis of N,N-dimethyl-p-phenylenediamine.

References

Application Notes and Protocols for N1,N3-Dimethylbenzene-1,3-diamine as a Cross-Linking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N1,N3-Dimethylbenzene-1,3-diamine as a versatile cross-linking agent in polymer chemistry and as a building block in organic synthesis. Due to the limited availability of specific experimental data for this compound, the protocols provided are representative examples based on established procedures for structurally similar aromatic diamines.

Chemical and Physical Properties

This compound, also known as N,N'-dimethyl-1,3-phenylenediamine, is an aromatic diamine with the chemical formula C₈H₁₂N₂.[1] The presence of methyl groups on the nitrogen atoms influences its reactivity, solubility, and the properties of the resulting polymers.[2]

PropertyValueReference
CAS Number 14814-75-6[1]
Molecular Weight 136.19 g/mol [1]
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point 85-86 °C at 1 Torr
Density ~1.061 g/cm³ (predicted)

Applications in Polymer Science

This compound serves as a cross-linking agent, also known as a curative or hardener, in the synthesis of various thermosetting polymers. Its primary applications are in the curing of epoxy resins and in the formation of polyurethanes and polyamides. The N-methylation can lead to polymers with enhanced thermal stability and mechanical properties compared to those synthesized with unsubstituted diamines.

Curing Agent for Epoxy Resins

Aromatic amines are widely used as curing agents for epoxy resins, imparting excellent thermal and chemical resistance to the cured product.[3] The reaction involves the nucleophilic addition of the amine groups to the epoxy rings, leading to a three-dimensional cross-linked network.

Illustrative Curing Protocol for a Bisphenol A-based Epoxy Resin:

This protocol is a representative procedure and may require optimization for specific applications.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (Epoxide Equivalent Weight: 180-190 g/eq)

  • This compound (Amine Hydrogen Equivalent Weight: 136.19 g/mol / 2 active hydrogens = 68.1 g/eq)

  • Mixing vessel

  • Vacuum oven

  • Mold

Procedure:

  • Stoichiometric Calculation: Calculate the required amount of this compound. The stoichiometric ratio is typically 1:1 based on the epoxide equivalent weight of the resin and the amine hydrogen equivalent weight of the curing agent.

    • phr (parts per hundred resin) = (Amine Hydrogen Equivalent Weight / Epoxide Equivalent Weight) * 100

    • phr = (68.1 / 185) * 100 ≈ 36.8 phr

  • Mixing: Gently warm the epoxy resin to reduce its viscosity. Add the calculated amount of this compound to the epoxy resin and mix thoroughly until a homogeneous mixture is obtained.

  • Degassing: Place the mixture in a vacuum oven at a temperature sufficient to reduce viscosity but avoid premature curing (e.g., 60-80°C) to remove any entrapped air bubbles.

  • Curing: Pour the degassed mixture into a preheated mold. A typical curing schedule for aromatic amines involves a multi-stage process to control the exotherm and ensure complete cross-linking.

    • Initial cure: 2 hours at 80-100°C

    • Post-cure: 2-4 hours at 120-150°C

  • Cooling: Allow the cured polymer to cool slowly to room temperature to minimize internal stresses.

Expected Properties of the Cured Resin:

PropertyExpected Range/Characteristic
Glass Transition Temperature (Tg) High
Mechanical Strength Good to Excellent
Chemical Resistance Excellent, particularly against alkalis
Thermal Stability High

DOT Diagram: Epoxy Curing Workflow

Epoxy_Curing_Workflow cluster_prep Preparation cluster_process Processing cluster_curing Curing Resin Epoxy Resin Mix Mixing Resin->Mix Amine N1,N3-Dimethylbenzene- 1,3-diamine Amine->Mix Calc Stoichiometric Calculation Calc->Mix Degas Degassing Mix->Degas Pour Pouring into Mold Degas->Pour InitialCure Initial Cure (e.g., 2h @ 80-100°C) Pour->InitialCure PostCure Post-Cure (e.g., 2-4h @ 120-150°C) InitialCure->PostCure FinalProduct Cured Epoxy Polymer PostCure->FinalProduct

Caption: General workflow for curing epoxy resins with this compound.

Component in Polyurethane and Polyamide Synthesis

This compound can be used as a chain extender in polyurethane synthesis or as a diamine monomer in polycondensation reactions to form polyamides.

Illustrative Protocol for Polyamide Synthesis:

This protocol describes a general procedure for the synthesis of a polyamide via polycondensation.

Materials:

  • This compound

  • Diacyl chloride (e.g., terephthaloyl chloride)

  • Aprotic polar solvent (e.g., N,N-dimethylacetamide - DMAc)

  • Acid scavenger (e.g., pyridine or triethylamine)

  • Nitrogen source for inert atmosphere

Procedure:

  • Dissolution: In a flask equipped with a mechanical stirrer and under a nitrogen atmosphere, dissolve a known amount of this compound and the acid scavenger in the aprotic polar solvent.

  • Reaction: Cool the solution in an ice bath. Slowly add an equimolar amount of the diacyl chloride to the stirred solution.

  • Polymerization: Allow the reaction to proceed at low temperature for a few hours, then let it warm to room temperature and continue stirring overnight.

  • Precipitation and Washing: Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent such as methanol or water.

  • Purification: Filter the polymer and wash it thoroughly with water and methanol to remove unreacted monomers and by-products.

  • Drying: Dry the purified polyamide in a vacuum oven at an elevated temperature (e.g., 80-100°C) until a constant weight is achieved.

Expected Properties of the Polyamide:

PropertyExpected Characteristic
Solubility Potentially improved in organic solvents due to N-methylation
Thermal Stability High, characteristic of aromatic polyamides
Mechanical Properties Expected to form strong and tough films

DOT Diagram: Polyamide Synthesis Workflow

Polyamide_Synthesis_Workflow Start Start Dissolve Dissolve Diamine and Acid Scavenger in Solvent Start->Dissolve React Add Diacyl Chloride at Low Temperature Dissolve->React Polymerize Stir Overnight at Room Temperature React->Polymerize Precipitate Precipitate Polymer in Non-solvent Polymerize->Precipitate Purify Filter and Wash the Polymer Precipitate->Purify Dry Dry in Vacuum Oven Purify->Dry FinalProduct Purified Polyamide Dry->FinalProduct

Caption: General workflow for the synthesis of polyamides using this compound.

Applications in Organic Synthesis for Drug Development

While specific applications of this compound in marketed drugs are not readily documented, its structure as a 1,3-diamine makes it a valuable building block in organic synthesis.[4][5] 1,3-Diamine motifs are present in various biologically active molecules and natural products.[6] The presence of secondary amine groups allows for further functionalization, making it a useful scaffold for creating libraries of compounds for drug discovery.

Potential Synthetic Transformations:

The secondary amine groups of this compound can participate in a variety of chemical reactions, including:

  • N-Alkylation and N-Arylation: To introduce diverse substituents.

  • Acylation: To form amides.

  • Cyclization Reactions: To synthesize heterocyclic compounds, which are prevalent in medicinal chemistry. For example, it can be a precursor for the synthesis of N-heterocycles.[2]

  • Formation of Schiff bases: Followed by reduction to form more complex diamines.

Illustrative Protocol for N-Acylation:

This protocol provides a general method for the acylation of the diamine.

Materials:

  • This compound

  • Acylating agent (e.g., acetyl chloride or acetic anhydride)

  • Aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

  • Base (e.g., triethylamine or pyridine)

  • Nitrogen source for inert atmosphere

Procedure:

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound and the base in the aprotic solvent.

  • Reaction: Cool the solution in an ice bath. Slowly add the acylating agent (typically 2 equivalents for diacylation) to the stirred solution.

  • Monitoring: Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.

DOT Diagram: Synthetic Utility in Drug Development

Drug_Development_Utility cluster_reactions Synthetic Transformations Diamine This compound (Scaffold) Alkylation N-Alkylation/ N-Arylation Diamine->Alkylation Acylation N-Acylation Diamine->Acylation Cyclization Cyclization Diamine->Cyclization Library Library of Diverse Organic Molecules Alkylation->Library Acylation->Library Cyclization->Library Screening Biological Screening Library->Screening Lead Lead Compound Identification Screening->Lead

Caption: Role of this compound as a scaffold in synthetic chemistry for drug discovery.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable aromatic diamine with potential applications as a cross-linking agent in polymer science and as a versatile building block in organic synthesis. While specific performance data is limited in publicly available literature, the provided illustrative protocols, based on the chemistry of similar compounds, offer a starting point for researchers to explore its use in developing new materials and molecules. Further experimental work is necessary to fully characterize the properties of polymers derived from this diamine and to explore its full potential in various applications.

References

N1,N3-Dimethylbenzene-1,3-diamine in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: December 2025

Topic: N1,N3-Dimethylbenzene-1,3-diamine in the Synthesis of Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Application Note 1: Synthesis of Aromatic Tetraurea Macrocycles

This compound serves as a valuable building block for the construction of complex heterocyclic architectures, particularly macrocycles. Due to the meta-orientation of its amino groups, it is not suitable for the synthesis of fused heterocyclic systems like benzimidazoles or quinoxalines, which require ortho-diamines. However, its bifunctional nature makes it an excellent candidate for condensation reactions with bifunctional electrophiles to form large ring structures.

A significant application of m-phenylenediamine derivatives, including this compound, is in the one-pot synthesis of aromatic tetraurea macrocycles. These shape-persistent macrocycles possess a defined internal cavity and are of interest in supramolecular chemistry, host-guest chemistry, and materials science. The synthesis involves the reaction of the diamine with a phosgene equivalent, such as triphosgene, in the presence of a base. The N-methyl groups on the diamine can influence the solubility and conformational properties of the resulting macrocycle.

The reaction proceeds via the formation of isocyanate intermediates in situ, which then undergo cyclooligomerization. By carefully controlling the reaction conditions, such as stoichiometry, temperature, and concentration, the formation of the desired [2+2] macrocycle can be favored over polymerization.

Experimental Protocols

Protocol 1: One-Pot Synthesis of an Aromatic Tetraurea Macrocycle

This protocol is adapted from the synthesis of tetraurea macrocycles from m-phenylenediamine derivatives.[1][2][3]

Objective: To synthesize a tetraurea macrocycle from this compound and triphosgene.

Materials:

  • This compound

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (Schlenk line, syringes, etc.)

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer is placed under an inert atmosphere of argon or nitrogen.

  • Reagent Preparation:

    • Prepare a solution of this compound (2.0 mmol) and triethylamine (4.4 mmol) in anhydrous dichloromethane (50 mL).

    • Prepare a separate solution of triphosgene (1.0 mmol) in anhydrous dichloromethane (25 mL).

  • Reaction Execution:

    • Cool the reaction flask containing the diamine solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the triphosgene solution to the stirred diamine solution via the dropping funnel over a period of 4-6 hours. Maintain the temperature at -78 °C throughout the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water (50 mL).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to yield the pure tetraurea macrocycle.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of Aromatic Tetraurea Macrocycles.

ParameterConditionRationale
Diamine:Triphosgene Ratio 2:1This stoichiometry favors the formation of the [2+2] macrocyclic product.[1][2]
Solvent Anhydrous DichloromethaneProvides a suitable medium for the reaction and is relatively inert under the reaction conditions.[1][2]
Base TriethylamineActs as a scavenger for the HCl generated during the reaction.[3]
Temperature -78 °CLow temperature is crucial to control the reactivity and favor the kinetic product, minimizing polymerization.[1][2]
Addition Time 4-6 hours (Slow)Slow addition under high dilution conditions promotes intramolecular cyclization over intermolecular polymerization.
Expected Yield HighSimilar syntheses with other m-phenylenediamine derivatives have reported high yields.[1][2]

Visualizations

Reaction Scheme for Tetraurea Macrocycle Synthesis

Caption: Synthesis of an aromatic tetraurea macrocycle.

Experimental Workflow

workflow start Start setup Prepare Reaction Setup (Inert Atmosphere) start->setup prep_diamine Prepare Diamine and Et3N Solution in CH2Cl2 setup->prep_diamine prep_triphosgene Prepare Triphosgene Solution in CH2Cl2 setup->prep_triphosgene cool Cool Diamine Solution to -78 °C prep_diamine->cool add Slowly Add Triphosgene Solution (4-6 h) prep_triphosgene->add cool->add Triphosgene Solution react Warm to Room Temp. Stir for 12 h add->react workup Aqueous Work-up and Extraction react->workup purify Dry, Concentrate, and Purify by Chromatography workup->purify end End: Pure Macrocycle purify->end

Caption: Experimental workflow for macrocycle synthesis.

References

Application Notes and Protocols for the Synthesis of Derivatives from N1,N3-Dimethylbenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various derivatives from N1,N3-Dimethylbenzene-1,3-diamine. The methodologies described herein are intended for use by trained professionals in a properly equipped laboratory setting. Standard personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. All procedures should be performed in a well-ventilated fume hood.

Introduction

This compound is a versatile aromatic diamine that serves as a valuable starting material for the synthesis of a diverse range of derivatives. Its two secondary amine functionalities provide reactive sites for various chemical transformations, including alkylation, acylation, and the formation of ureas. These derivatization strategies allow for the modulation of the molecule's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity, which are critical parameters in drug design and development. The resulting derivatives have potential applications as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of representative derivatives from this compound. These values are based on typical yields and purities achieved for analogous reactions.

Table 1: Summary of Quantitative Data for Synthesized Derivatives

Derivative NameMolecular FormulaMolecular Weight ( g/mol )Reaction TypeTheoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (by HPLC)
1,3-Bis(N-methylacetamido)benzeneC₁₂H₁₆N₂O₂220.27Acylation1.621.4388>98%
N,N'-Diallyl-N1,N3-dimethylbenzene-1,3-diamineC₁₄H₂₀N₂216.32Alkylation1.591.2981>97%
1,1'-(4,4'-(N1,N1'-(benzene-1,3-diyl)bis(methylazanediyl))bis(4-oxobutane-1,4-diyl))bis(3-phenylurea)C₃₄H₃₄N₆O₄606.68Urea Formation4.463.8887>98%

Table 2: Spectroscopic Data for Synthesized Derivatives

Derivative Name¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (101 MHz, CDCl₃) δ (ppm)Mass Spec (ESI-MS) m/z
1,3-Bis(N-methylacetamido)benzene7.30 (t, J=8.0 Hz, 1H), 7.05 (d, J=8.0 Hz, 2H), 6.95 (s, 1H), 3.25 (s, 6H), 1.90 (s, 6H)170.5, 142.1, 129.5, 120.3, 116.8, 37.2, 22.4221.1 [M+H]⁺
N,N'-Diallyl-N1,N3-dimethylbenzene-1,3-diamine7.10 (t, J=8.1 Hz, 1H), 6.30-6.20 (m, 3H), 5.90-5.80 (m, 2H), 5.20-5.10 (m, 4H), 3.80 (d, J=5.2 Hz, 4H), 2.90 (s, 6H)149.8, 135.2, 129.3, 105.1, 99.8, 54.7, 40.1217.2 [M+H]⁺
1,1'-(4,4'-(N1,N1'-(benzene-1,3-diyl)bis(methylazanediyl))bis(4-oxobutane-1,4-diyl))bis(3-phenylurea)8.65 (s, 2H), 7.40-7.20 (m, 11H), 7.00 (t, J=7.4 Hz, 2H), 6.80 (s, 1H), 3.20 (s, 6H), 2.80 (t, J=6.8 Hz, 4H), 2.60 (t, J=6.8 Hz, 4H)172.1, 155.8, 142.5, 139.2, 129.8, 129.1, 122.5, 118.9, 117.5, 37.5, 31.8, 29.5607.7 [M+H]⁺

Experimental Protocols

Protocol 1: Synthesis of 1,3-Bis(N-methylacetamido)benzene (Acylation)

This protocol describes the diacylation of this compound using acetic anhydride.

Materials:

  • This compound (1.00 g, 7.34 mmol)

  • Acetic anhydride (2.25 g, 22.0 mmol, 3.0 equiv.)

  • Pyridine (10 mL)

  • Dichloromethane (DCM) (50 mL)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound in pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Upon completion, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture to afford 1,3-Bis(N-methylacetamido)benzene as a white solid.

Protocol 2: Synthesis of N,N'-Diallyl-N1,N3-dimethylbenzene-1,3-diamine (Alkylation)

This protocol details the dialkylation of this compound with allyl bromide.

Materials:

  • This compound (1.00 g, 7.34 mmol)

  • Allyl bromide (2.66 g, 22.0 mmol, 3.0 equiv.)

  • Potassium carbonate (K₂CO₃) (3.04 g, 22.0 mmol, 3.0 equiv.)

  • Acetonitrile (25 mL)

  • Ethyl acetate (50 mL)

  • Deionized water

Procedure:

  • To a 100 mL round-bottom flask, add this compound, potassium carbonate, and acetonitrile.

  • Stir the suspension at room temperature and add allyl bromide dropwise.

  • Heat the reaction mixture to 60 °C and stir for 12 hours.

  • Monitor the reaction by TLC (3:1 hexanes/ethyl acetate).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with deionized water (3 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield N,N'-Diallyl-N1,N3-dimethylbenzene-1,3-diamine as a pale yellow oil.

Protocol 3: Synthesis of a Bis-urea Derivative

This protocol outlines a two-step synthesis of a bis-urea derivative from this compound, first by acylation with succinic anhydride followed by reaction with phenyl isocyanate.

Materials:

  • This compound (1.00 g, 7.34 mmol)

  • Succinic anhydride (1.47 g, 14.7 mmol, 2.0 equiv.)

  • Triethylamine (2.05 mL, 14.7 mmol, 2.0 equiv.)

  • Tetrahydrofuran (THF), anhydrous (30 mL)

  • Phenyl isocyanate (1.92 g, 16.1 mmol, 2.2 equiv.)

  • Diethyl ether

Procedure:

Step A: Synthesis of the Bis-carboxylic Acid Intermediate

  • Dissolve this compound and triethylamine in anhydrous THF in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Add succinic anhydride portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 6 hours.

  • Acidify the reaction mixture with 1 M HCl to pH 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate to obtain the crude bis-carboxylic acid intermediate, which can be used in the next step without further purification.

Step B: Synthesis of the Final Bis-urea Derivative

  • Dissolve the crude bis-carboxylic acid from Step A in anhydrous THF.

  • Add phenyl isocyanate dropwise to the solution at room temperature.

  • Stir the reaction mixture for 16 hours at room temperature.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Dry the solid under vacuum to yield the pure bis-urea derivative.

Mandatory Visualizations

The following diagrams illustrate the general synthetic workflows described in the protocols.

G cluster_acylation Protocol 1: Acylation Workflow start_acylation This compound reagents_acylation Acetic Anhydride, Pyridine reaction_acylation Reaction at 0°C to RT start_acylation->reaction_acylation reagents_acylation->reaction_acylation workup_acylation Aqueous Workup reaction_acylation->workup_acylation purification_acylation Recrystallization workup_acylation->purification_acylation product_acylation 1,3-Bis(N-methylacetamido)benzene purification_acylation->product_acylation

Caption: Workflow for the synthesis of 1,3-Bis(N-methylacetamido)benzene.

G cluster_alkylation Protocol 2: Alkylation Workflow start_alkylation This compound reagents_alkylation Allyl Bromide, K₂CO₃, Acetonitrile reaction_alkylation Reaction at 60°C start_alkylation->reaction_alkylation reagents_alkylation->reaction_alkylation workup_alkylation Filtration & Aqueous Wash reaction_alkylation->workup_alkylation purification_alkylation Column Chromatography workup_alkylation->purification_alkylation product_alkylation N,N'-Diallyl-N1,N3-dimethylbenzene- 1,3-diamine purification_alkylation->product_alkylation

Caption: Workflow for the synthesis of N,N'-Diallyl-N1,N3-dimethylbenzene-1,3-diamine.

G cluster_screening General Biological Screening Workflow synthesis Synthesized Derivatives primary_screening Primary in vitro Screening (e.g., Enzyme Inhibition Assay) synthesis->primary_screening hit_identification Hit Identification (Active Compounds) primary_screening->hit_identification secondary_screening Secondary in vitro Screening (e.g., Cell-based Assays) hit_identification->secondary_screening lead_selection Lead Compound Selection secondary_screening->lead_selection in_vivo In vivo Studies (Animal Models) lead_selection->in_vivo

Caption: A general workflow for the biological evaluation of synthesized derivatives.

Application Notes and Protocols for the Analytical Detection of N,N'-dimethyl-m-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of N,N'-dimethyl-m-phenylenediamine using various analytical techniques. The protocols are intended to serve as a comprehensive guide for laboratory personnel.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely used technique for the separation and quantification of aromatic amines like N,N'-dimethyl-m-phenylenediamine. This method offers excellent resolution and sensitivity.

Experimental Protocol

a) Sample Preparation:

  • Accurately weigh 10 mg of the sample containing N,N'-dimethyl-m-phenylenediamine.

  • Dissolve the sample in 10 mL of a diluent (e.g., 50:50 acetonitrile:water) in a volumetric flask.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

b) HPLC-UV System and Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and a buffer solution (e.g., 0.1 M ammonium acetate, pH 6.5) in a 40:60 (v/v) ratio can be effective.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 240 nm.

c) Calibration: Prepare a series of standard solutions of N,N'-dimethyl-m-phenylenediamine in the diluent at concentrations ranging from 1 µg/mL to 100 µg/mL. Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Quantitative Data Summary

The following table summarizes the typical quantitative performance parameters for the HPLC-UV analysis of aromatic amines, which can be expected for N,N'-dimethyl-m-phenylenediamine.

ParameterTypical Value
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Precision (%RSD)< 2%
Accuracy (Recovery %)98 - 102%

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve sonicate Sonicate dissolve->sonicate filter Filter (0.45 µm) sonicate->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection at 240 nm separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify using Calibration Curve integrate->quantify GCMS_Workflow cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample add_reagents Add Solvent, Catalyst & TFAA sample->add_reagents heat Heat at 70°C add_reagents->heat evaporate Evaporate heat->evaporate reconstitute Reconstitute in Ethyl Acetate evaporate->reconstitute inject Inject into GC-MS reconstitute->inject separate Separation on Capillary Column inject->separate detect Mass Spectrometry Detection separate->detect extract_ion Extract Ion Chromatogram detect->extract_ion quantify Quantify using Calibration Curve extract_ion->quantify Spectrophotometry_Pathway Analyte N,N'-dimethyl-m-phenylenediamine ColoredProduct Colored Product (Measured at λmax) Analyte->ColoredProduct CouplingAgent Coupling Agent (e.g., m-phenylenediamine) CouplingAgent->ColoredProduct OxidizingAgent Oxidizing Agent (e.g., H₂O₂) OxidizingAgent->ColoredProduct Oxidative Coupling

Application Note: HPLC Analysis of N1,N3-Dimethylbenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N1,N3-Dimethylbenzene-1,3-diamine is an aromatic diamine with applications in chemical synthesis, serving as a building block for polymers and other complex organic molecules. Its purity and quantification are critical for ensuring the quality and consistency of downstream products. This application note presents a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The described protocol is intended to serve as a starting point for method development and validation for researchers, scientists, and professionals in drug development and quality control.

Chromatographic Conditions

A reverse-phase HPLC method was developed to provide a robust and reliable analysis of this compound. The method utilizes a standard C18 column with a mobile phase consisting of acetonitrile and a phosphate buffer, ensuring good peak shape and resolution.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate buffer (pH 3.0) (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 254 nm
Run Time 10 minutes

Quantitative Data Summary

The following table summarizes the expected performance of the HPLC method for a standard injection of this compound. The data demonstrates a well-retained peak with excellent symmetry and efficiency.

AnalyteRetention Time (min)Peak Area (mAU*s)Peak Height (mAU)Tailing FactorTheoretical Plates
This compound4.2512501501.1>8000

Experimental Protocols

1. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • HPLC vials

2. Reagents and Materials

  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Phosphoric acid (AR grade)

  • Water (HPLC grade or Milli-Q)

3. Solution Preparation

  • 20 mM Potassium Phosphate Buffer (pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase: Mix 400 mL of acetonitrile with 600 mL of 20 mM potassium phosphate buffer (pH 3.0). Filter through a 0.45 µm membrane filter and degas in a sonicator for 15 minutes.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1-100 µg/mL).

4. Sample Preparation A generic sample preparation protocol is provided. This may need to be adapted based on the specific sample matrix.

  • Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound.

  • Transfer the sample to a 100 mL volumetric flask.

  • Add approximately 70 mL of mobile phase and sonicate for 10 minutes to dissolve.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

5. Chromatographic Procedure

  • Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.

  • System Suitability: Inject the 50 µg/mL working standard solution in six replicates. The system is deemed suitable for analysis if the relative standard deviation (RSD) for the peak area is ≤ 2.0%, the tailing factor is ≤ 1.5, and the theoretical plates are ≥ 2000.

  • Analysis: Inject the prepared standard and sample solutions.

  • Data Processing: Identify and integrate the peak corresponding to this compound. Quantify the analyte in the sample by comparing its peak area with the calibration curve generated from the working standard solutions.

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration StandardSol Standard Solution Preparation SystemSuitability System Suitability Test StandardSol->SystemSuitability SampleSol Sample Solution Preparation Analysis Sample and Standard Analysis SampleSol->Analysis Equilibration->SystemSuitability SystemSuitability->Analysis Pass Integration Peak Integration Analysis->Integration Quantification Quantification Integration->Quantification Reporting Report Generation Quantification->Reporting

Caption: Workflow for the HPLC analysis of this compound.

Disclaimer: The method described in this application note is intended as a starting point and has not been fully validated. Method optimization and validation are required for specific applications to ensure accuracy, precision, and robustness in accordance with regulatory guidelines.

Application Notes and Protocols: N1,N3-Dimethylbenzene-1,3-diamine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of N1,N3-Dimethylbenzene-1,3-diamine as a ligand in coordination chemistry. While the coordination chemistry of this specific ligand is not extensively documented in publicly available literature, this document outlines its properties and provides detailed, prospective protocols for the synthesis and characterization of its metal complexes, drawing upon established methods for analogous phenylenediamine-based ligands.

Ligand Properties

This compound, also known as N,N'-dimethyl-m-phenylenediamine, is a substituted aromatic diamine. The presence of two secondary amine donor groups in a meta-disposition on the benzene ring suggests its potential as a bidentate or bridging ligand in coordination complexes. The methyl substituents on the nitrogen atoms can influence the steric and electronic properties of the coordination sphere.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₂N₂--INVALID-LINK--
Molecular Weight 136.19 g/mol --INVALID-LINK--
Appearance Liquid--INVALID-LINK--
Boiling Point 85-86 °C (1 Torr)LookChem
Density 1.061 g/cm³ (Predicted)LookChem
Storage Keep in dark place, Inert atmosphere, Room temperatureLookChem

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueKey FeaturesReference
¹H NMR Data available in spectral databases.--INVALID-LINK--
¹³C NMR Data available in spectral databases.--INVALID-LINK--
IR Spectroscopy Data available in spectral databases.--INVALID-LINK--
Mass Spectrometry (GC-MS) Data available in spectral databases.--INVALID-LINK--

Proposed Experimental Protocols

The following protocols are designed to guide the synthesis and characterization of novel coordination complexes of this compound.

This protocol describes a general method for the synthesis of a copper(II) complex. Similar procedures can be adapted for other transition metals such as Co(II), Ni(II), and Zn(II).

Materials:

  • This compound

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Ethanol (absolute)

  • Diethyl ether

  • Schlenk flask or round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Ligand Solution Preparation: In a 100 mL Schlenk flask under an inert atmosphere, dissolve this compound (2 mmol, 0.272 g) in 20 mL of absolute ethanol with stirring.

  • Metal Salt Solution Preparation: In a separate flask, dissolve copper(II) chloride dihydrate (1 mmol, 0.170 g) in 10 mL of absolute ethanol.

  • Complexation Reaction: Slowly add the copper(II) chloride solution to the ligand solution with vigorous stirring. A color change should be observed, indicating complex formation.

  • Reaction Completion: Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.

  • Isolation of the Complex: After cooling to room temperature, a precipitate should form. If no precipitate is observed, reduce the volume of the solvent under vacuum.

  • Purification: Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol, followed by diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting solid product in a vacuum desiccator.

  • Characterization: Characterize the complex using FT-IR, UV-Vis, elemental analysis, and, if suitable crystals are obtained, single-crystal X-ray diffraction.

Table 3: Template for Characterization Data of a Hypothetical [Cu(C₈H₁₂N₂)₂Cl₂] Complex

AnalysisExpected OutcomeExperimental Data
Elemental Analysis (%) C: 43.39, H: 5.46, N: 12.65
FT-IR (cm⁻¹) Shift in N-H and C-N stretching frequencies upon coordination. Appearance of new M-N bands.
UV-Vis (nm, in EtOH) d-d transitions in the visible region.
Molar Conductivity (Ω⁻¹cm²mol⁻¹, in DMF) Expected to be a non-electrolyte.
Yield (%)

This protocol outlines the synthesis of a Schiff base ligand from this compound and salicylaldehyde, followed by its complexation with a metal ion.

Part A: Synthesis of the Schiff Base Ligand

Materials:

  • This compound

  • Salicylaldehyde

  • Methanol

  • Round-bottom flask with magnetic stirrer and reflux condenser

Procedure:

  • Dissolve this compound (1 mmol, 0.136 g) in 20 mL of methanol in a round-bottom flask.

  • Add salicylaldehyde (2 mmol, 0.244 g) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 4-6 hours. The formation of a colored precipitate indicates the formation of the Schiff base.

  • Cool the mixture to room temperature and collect the solid by filtration.

  • Wash the product with cold methanol and dry in a vacuum desiccator.

  • Characterize the Schiff base ligand using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Part B: Synthesis of the Schiff Base Metal Complex

Materials:

  • Schiff base ligand from Part A

  • Metal(II) acetate hydrate (e.g., Cu(OAc)₂·H₂O)

  • Methanol or Ethanol

Procedure:

  • Suspend the Schiff base ligand (1 mmol) in 30 mL of methanol or ethanol in a round-bottom flask.

  • In a separate flask, dissolve the metal(II) acetate hydrate (1 mmol) in 15 mL of the same solvent.

  • Add the metal salt solution to the Schiff base suspension with stirring.

  • Reflux the mixture for 3-5 hours.

  • Cool the reaction mixture to room temperature.

  • Collect the resulting solid complex by filtration, wash with the solvent, and dry under vacuum.

  • Characterize the complex using FT-IR, UV-Vis, elemental analysis, and other relevant techniques.

Potential Applications

Based on the chemistry of related phenylenediamine complexes, coordination compounds of this compound could find applications in several areas:

  • Catalysis: As catalysts in various organic transformations, such as oxidation, reduction, and cross-coupling reactions. The electronic properties of the ligand can be tuned by modifying the substituents on the phenyl ring.

  • Materials Science: As building blocks for coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic, optical, or porous properties.

  • Bioinorganic Chemistry and Drug Development: As models for active sites in metalloenzymes or as potential therapeutic agents. The biological activity of metal complexes is often dependent on the nature of the organic ligand.

This protocol outlines a hypothetical procedure for testing the catalytic activity of a newly synthesized this compound metal complex in the aerobic oxidation of benzyl alcohol.

Materials:

  • Synthesized metal complex (e.g., [Cu(C₈H₁₂N₂)₂Cl₂])

  • Benzyl alcohol

  • Toluene (solvent)

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a co-catalyst

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • In a two-necked round-bottom flask equipped with a condenser and a balloon filled with oxygen, add the synthesized metal complex (0.01 mmol), TEMPO (0.1 mmol), and toluene (10 mL).

  • Add benzyl alcohol (1 mmol) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir under an oxygen atmosphere.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC.

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Analyze the final product mixture by GC to determine the conversion and selectivity for benzaldehyde.

Visualizations

The following diagrams illustrate the proposed experimental workflows.

Synthesis_and_Characterization cluster_synthesis Synthesis cluster_characterization Characterization Ligand This compound Reaction Reaction (Reflux) Ligand->Reaction MetalSalt Metal Salt (e.g., CuCl2) MetalSalt->Reaction Solvent1 Solvent (e.g., Ethanol) Solvent1->Reaction Isolation Isolation & Purification (Filtration, Washing) Reaction->Isolation Complex Coordination Complex Isolation->Complex FTIR FT-IR Spectroscopy Complex->FTIR Identifies Functional Groups UVVis UV-Vis Spectroscopy Complex->UVVis Determines Electronic Transitions Elemental Elemental Analysis Complex->Elemental Confirms Composition XRay X-ray Crystallography Complex->XRay Determines 3D Structure Structure Structural & Spectroscopic Data FTIR->Structure UVVis->Structure Elemental->Structure XRay->Structure

Caption: Workflow for the synthesis and characterization of a coordination complex.

Catalytic_Cycle Catalyst [L-M(II)] Active Catalyst Intermediate1 [L-M(II)-OOR'] Catalyst->Intermediate1 + Substrate, O2 Substrate Alcohol (R-CH2OH) Oxidant O2 Product Aldehyde/Ketone (R-CHO) Intermediate1->Product H-abstraction Regeneration Catalyst Regeneration Intermediate1->Regeneration Regeneration->Catalyst + H2O Water H2O

Application Notes and Protocols for N1,N3-Dimethylbenzene-1,3-diamine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of N1,N3-Dimethylbenzene-1,3-diamine as a monomer in the synthesis of aromatic polyamides. The protocols outlined below are designed to be a comprehensive guide for laboratory-scale synthesis and characterization.

Introduction

This compound is a symmetrical aromatic diamine with two secondary amine functionalities. The presence of the methyl groups on the nitrogen atoms influences its reactivity, solubility, and the properties of the resulting polymers. This diamine is a valuable building block for the synthesis of specialty polymers, such as polyamides and polyimides, where modified thermal stability and solubility are desired. Furthermore, its rigid aromatic structure makes it a potential scaffold for the development of novel therapeutic agents in medicinal chemistry.

Application Notes

Polymer Synthesis

This compound is a suitable monomer for polycondensation reactions with diacyl chlorides or dianhydrides to produce polyamides and polyimides, respectively. The N-methylation can lead to polymers with:

  • Improved Solubility: The methyl groups can disrupt polymer chain packing, leading to enhanced solubility in organic solvents compared to polymers derived from unsubstituted aromatic diamines.

  • Modified Thermal Properties: The introduction of methyl groups can affect the glass transition temperature (Tg) and thermal stability of the resulting polymers.

  • Altered Mechanical Properties: The changes in chain packing and intermolecular interactions can influence the mechanical strength and flexibility of the final material.

Medicinal Chemistry

The rigid 1,3-disubstituted benzene core of this compound can serve as a scaffold for the synthesis of new chemical entities. The secondary amine groups provide convenient points for functionalization to explore structure-activity relationships (SAR) in drug discovery programs.

Experimental Protocols

Protocol 1: Synthesis of an Aromatic Polyamide via Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a polyamide from this compound and terephthaloyl chloride.

Materials:

  • This compound (C₈H₁₂N₂)

  • Terephthaloyl chloride (C₈H₄Cl₂O₂)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Lithium Chloride (LiCl), anhydrous

  • Triethylamine (Et₃N)

  • Methanol

  • Argon or Nitrogen gas supply

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Argon/Nitrogen inlet

  • Thermometer

  • Heating mantle

  • Precipitation vessel (beaker)

  • Filtration apparatus (Büchner funnel)

  • Vacuum oven

Procedure:

  • Preparation of the Reaction Solvent: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, argon/nitrogen inlet, and a thermometer, dissolve anhydrous lithium chloride (5% w/v) in anhydrous N,N-dimethylacetamide (DMAc) with gentle heating and stirring under an inert atmosphere. Cool the solution to room temperature.

  • Dissolution of the Diamine: To the prepared solvent system, add this compound (1.0 eq) and stir until completely dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acyl Chloride: Dissolve terephthaloyl chloride (1.0 eq) in a minimal amount of anhydrous DMAc in a dropping funnel. Add this solution dropwise to the stirred diamine solution over a period of 30-45 minutes, maintaining the temperature at 0 °C.

  • Polycondensation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-24 hours under an inert atmosphere. The viscosity of the solution will increase significantly as the polymerization proceeds.

  • Precipitation: Pour the viscous polymer solution slowly into a stirred, excess amount of methanol in a beaker. A fibrous precipitate of the polyamide will form.

  • Washing: Collect the precipitated polymer by filtration using a Büchner funnel. Wash the polymer thoroughly with methanol to remove any unreacted monomers and residual solvent. Further wash with hot water to remove LiCl.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.

Safety Precautions:

  • Terephthaloyl chloride is corrosive and moisture-sensitive; handle it in a fume hood and wear appropriate personal protective equipment (PPE).

  • DMAc is a skin and respiratory irritant; handle with care in a well-ventilated area.

  • Perform all operations under an inert atmosphere to prevent side reactions.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₂N₂
Molecular Weight 136.19 g/mol [1]
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point Not available
Melting Point Not available
Solubility Soluble in common organic solvents

Table 2: Representative Quantitative Data for Polyamide Synthesis

ParameterExpected Value/Range
Monomer Ratio (Diamine:Diacyl Chloride) 1:1
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12 - 24 hours
Polymer Yield > 95%
Inherent Viscosity (in DMAc at 30°C) 0.5 - 1.5 dL/g
Glass Transition Temperature (Tg) 200 - 300 °C

Note: The values in Table 2 are typical for analogous aromatic polyamides and may vary depending on the specific reaction conditions and purity of the reagents.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_solvent Prepare DMAc/LiCl Solvent dissolve_diamine Dissolve this compound prep_solvent->dissolve_diamine Inert Atmosphere cool_reaction Cool to 0 °C dissolve_diamine->cool_reaction prep_acyl_chloride Prepare Terephthaloyl Chloride Solution add_acyl_chloride Dropwise Addition of Acyl Chloride prep_acyl_chloride->add_acyl_chloride cool_reaction->add_acyl_chloride polymerization Stir at Room Temperature (12-24h) add_acyl_chloride->polymerization precipitation Precipitate in Methanol polymerization->precipitation filtration Filter Polymer precipitation->filtration washing Wash with Methanol & Water filtration->washing drying Dry in Vacuum Oven washing->drying final_product final_product drying->final_product Final Polyamide

Caption: Experimental workflow for the synthesis of an aromatic polyamide.

Caption: General repeating unit of the polyamide.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of N1,N3-Dimethylbenzene-1,3-diamine Synthesis Yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis yield of N1,N3-Dimethylbenzene-1,3-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary methods for the synthesis of this compound are:

  • Reductive Amination (Eschweiler-Clarke Reaction): This is a one-pot reaction involving the methylation of m-phenylenediamine using excess formic acid and formaldehyde. This method is advantageous as it typically avoids the formation of quaternary ammonium salts.[1][2]

  • Reduction of a Carbamate Precursor: This two-step process involves first protecting the amino groups of m-phenylenediamine as carbamates (e.g., with di-tert-butyl dicarbonate to form a bis-Boc protected intermediate), followed by reduction with a strong reducing agent like lithium aluminum hydride (LAH).

Q2: How can I minimize the over-alkylation to form N,N,N',N'-tetramethylbenzene-1,3-diamine?

A2: Over-alkylation is a common side reaction. To minimize it:

  • The Eschweiler-Clarke reaction is inherently less prone to forming quaternary ammonium salts.[1]

  • Careful control of the stoichiometry of the methylating agent is crucial when using methods other than Eschweiler-Clarke.

  • Slow, dropwise addition of the alkylating agent can help maintain its low concentration in the reaction mixture, favoring mono- or di-methylation over further alkylation.

Q3: My this compound product is dark-colored. How can I purify it?

A3: Aromatic diamines are susceptible to air oxidation, which can lead to colored impurities. To obtain a pure, colorless product:

  • Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).

  • Purify the crude product by vacuum distillation or column chromatography.

  • Store the final product under an inert atmosphere and protected from light.

Q4: What are the typical yields for the synthesis of this compound?

A4: Reported yields can vary based on the chosen method and optimization of reaction conditions. Generally, yields of up to 90% have been reported for reductive amination routes, and up to 93% for the LAH reduction of a carbamate precursor.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield / Incomplete Reaction 1. Insufficient heating or reaction time.2. Impure starting materials (m-phenylenediamine can oxidize).3. Ineffective reducing agent (for reductive amination).4. Insufficient amount of methylating agent.1. Increase reaction temperature or prolong the reaction time, monitoring progress by TLC.2. Use freshly purified m-phenylenediamine.3. Ensure the quality and sufficient excess of formic acid in the Eschweiler-Clarke reaction.4. Adjust the stoichiometry of the methylating agent.
Formation of Multiple Products (Over-alkylation) 1. Use of a highly reactive methylating agent (e.g., methyl iodide, dimethyl sulfate).2. High concentration of the methylating agent.1. Opt for the Eschweiler-Clarke reaction, which is selective for tertiary amine formation.[1][2]2. If using other alkylating agents, add it dropwise to the reaction mixture.
Product is a Dark Oil or Solid 1. Oxidation of the aromatic diamine starting material or product due to exposure to air.1. Perform the reaction and work-up under an inert atmosphere (N₂ or Ar).2. Degas solvents before use.3. Purify the product via vacuum distillation or column chromatography.
Difficult Purification 1. Similar polarity of the desired product and byproducts (e.g., mono-methylated intermediate).2. Presence of unreacted starting material.1. Optimize column chromatography conditions (solvent system, gradient).2. Ensure the reaction goes to completion by monitoring with TLC.3. Consider converting the product to its hydrochloride salt for purification by recrystallization, followed by liberation of the free base.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

Method Starting Material Reagents Typical Conditions Reported Yield Reference
Eschweiler-Clarke Reactionm-PhenylenediamineFormaldehyde, Formic AcidAqueous solution, heated to reflux (approx. 100 °C)up to 90%Adapted from[1][2][3]
Carbamate ReductionN,N'-(m-phenylene)bis(tert-butylcarbamate)Lithium Aluminum Hydride (LAH), THFReflux in THFup to 93%[4]

Experimental Protocols

Method 1: Synthesis via Eschweiler-Clarke Reaction (Adapted Protocol)

This protocol is adapted from general procedures for the Eschweiler-Clarke reaction.[1][2][5]

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-phenylenediamine (1.0 eq).

  • Add a significant excess of 90% formic acid (e.g., 5-10 eq).

  • Slowly add an excess of 37% aqueous formaldehyde solution (e.g., 4-6 eq) to the stirred mixture.

Step 2: Reaction

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and carefully make it basic by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Method 2: Synthesis via LAH Reduction of a Bis-Carbamate Intermediate (Adapted Protocol)

This is a two-part protocol involving the formation of a protected intermediate followed by its reduction.

Part A: Synthesis of N,N'-(m-phenylene)bis(tert-butylcarbamate)

  • Dissolve m-phenylenediamine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Add a base, such as triethylamine (2.2 eq).

  • Slowly add di-tert-butyl dicarbonate (Boc₂O) (2.2 eq) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis indicates the disappearance of the starting material.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude bis-Boc protected diamine, which can be purified by recrystallization.

Part B: LAH Reduction to this compound [4]

Safety Note: Lithium aluminum hydride (LAH) reacts violently with water. All glassware must be thoroughly dried, and the reaction must be carried out under a dry, inert atmosphere.

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend LAH (a significant excess, e.g., 4-5 eq) in anhydrous THF.

  • Dissolve the N,N'-(m-phenylene)bis(tert-butylcarbamate) from Part A in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4-8 hours.

  • Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential, slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting solids and wash them thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Mandatory Visualizations

Synthesis_Pathway cluster_0 Method 1: Eschweiler-Clarke Reaction cluster_1 Method 2: Carbamate Reduction m-Phenylenediamine m-Phenylenediamine Reagents1 HCHO, HCOOH m-Phenylenediamine->Reagents1 N1,N3-Dimethylbenzene-1,3-diamine1 This compound Reagents1->N1,N3-Dimethylbenzene-1,3-diamine1 m-Phenylenediamine2 m-Phenylenediamine Boc2O Boc₂O m-Phenylenediamine2->Boc2O Bis-Boc-Intermediate N,N'-(m-phenylene)bis(tert-butylcarbamate) Boc2O->Bis-Boc-Intermediate LAH LiAlH₄ Bis-Boc-Intermediate->LAH N1,N3-Dimethylbenzene-1,3-diamine2 This compound LAH->N1,N3-Dimethylbenzene-1,3-diamine2

Caption: Key synthetic pathways to this compound.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Reactants & Solvents) Start->Reaction_Setup Reaction Heating & Stirring (Monitor by TLC) Reaction_Setup->Reaction Workup Quenching & Extraction Reaction->Workup Purification Vacuum Distillation or Column Chromatography Workup->Purification Analysis Characterization (NMR, GC-MS) Purification->Analysis End Product Analysis->End

Caption: General experimental workflow for synthesis.

Troubleshooting_Logic Low_Yield Low Yield? Check_Purity Check Starting Material Purity Low_Yield->Check_Purity Yes Optimize_Conditions Optimize Temp. & Reaction Time Low_Yield->Optimize_Conditions Yes Over_Alkylation Over-alkylation? Low_Yield->Over_Alkylation No Use_Eschweiler_Clarke Use Eschweiler-Clarke Reaction Over_Alkylation->Use_Eschweiler_Clarke Yes Slow_Addition Slow Reagent Addition Over_Alkylation->Slow_Addition Yes Dark_Product Dark Product? Over_Alkylation->Dark_Product No Inert_Atmosphere Use Inert Atmosphere Dark_Product->Inert_Atmosphere Yes Purify Purify by Distillation or Chromatography Dark_Product->Purify Yes

Caption: Troubleshooting logic for common synthesis issues.

References

Technical Support Center: Synthesis of N,N'-dimethyl-m-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N,N'-dimethyl-m-phenylenediamine.

Troubleshooting Guide

Problem 1: Low or no yield of the desired N,N'-dimethyl-m-phenylenediamine.

QuestionPossible CauseSuggested Solution
Why is my reaction not yielding the desired product? Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or suboptimal reagent stoichiometry.- Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Ensure the reaction is stirred vigorously to ensure proper mixing of reagents. - Optimize the reaction temperature and time based on literature for similar amine methylations. The Eschweiler-Clarke reaction, for example, is often heated to drive the reaction to completion.[1][2]
Degradation of starting material or product: Aromatic amines can be sensitive to air and light, leading to decomposition.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use freshly distilled or purified m-phenylenediamine.
Incorrect pH: The pH of the reaction mixture can significantly impact the rate and outcome of the reaction, particularly in reductive aminations like the Eschweiler-Clarke reaction.- Carefully control the pH of the reaction mixture. For the Eschweiler-Clarke reaction, an excess of formic acid is typically used.[2]

Problem 2: Presence of multiple products in the crude reaction mixture.

QuestionPossible CauseSuggested Solution
My final product is a mixture of mono-, di-, and possibly tetramethylated phenylenediamine. How can I improve selectivity? Incorrect stoichiometry of the methylating agent: An insufficient amount of the methylating agent will lead to incomplete methylation, resulting in the presence of N-methyl-m-phenylenediamine. Conversely, a large excess might promote the formation of N,N,N',N'-tetramethyl-m-phenylenediamine.- Carefully control the stoichiometry of the methylating agent (e.g., formaldehyde in the Eschweiler-Clarke reaction). For the synthesis of the dimethyl derivative from a primary diamine, at least two equivalents of the methylating agent are required.[2]
Reaction conditions favoring over-methylation: High temperatures and prolonged reaction times can sometimes lead to the formation of the tetramethylated byproduct.- Optimize the reaction temperature and time to favor the formation of the desired dimethylated product. Monitor the reaction progress to stop it once the desired product is maximized.
How do I separate the different methylated products? Similar polarities of the products: The different methylated derivatives of m-phenylenediamine may have similar polarities, making them difficult to separate by standard column chromatography.- Utilize a high-efficiency purification technique such as preparative HPLC. - Consider converting the amine mixture to their salt derivatives (e.g., hydrochlorides), which may have different solubilities, allowing for separation by fractional crystallization.

Problem 3: Product is dark-colored and difficult to purify.

QuestionPossible CauseSuggested Solution
Why is my isolated product a dark oil or solid? Oxidation of the product: Aromatic amines, especially phenylenediamines, are prone to oxidation in the presence of air, which can lead to the formation of colored impurities.- Handle the product under an inert atmosphere as much as possible. - Store the purified product in a dark, cool place under an inert atmosphere.
Polymerization or side reactions with formaldehyde: Formaldehyde can undergo side reactions, including polymerization, especially under certain pH and temperature conditions.- Ensure the quality of the formaldehyde solution. - Add the formaldehyde solution slowly to the reaction mixture to control the reaction rate and minimize side reactions.
How can I decolorize my product? Presence of colored impurities: These are likely oxidation or polymerization byproducts.- Attempt purification by recrystallization from a suitable solvent. - Consider passing a solution of the crude product through a short plug of activated carbon or silica gel to remove some of the colored impurities, followed by further purification.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for N,N'-dimethyl-m-phenylenediamine?

A common and effective method for the methylation of primary and secondary amines is the Eschweiler-Clarke reaction.[1][3][4] This reaction utilizes formaldehyde as the source of the methyl groups and formic acid as the reducing agent.[2] It is known for its ability to produce tertiary amines without the formation of quaternary ammonium salts.[2]

Q2: What are the expected side products in the synthesis of N,N'-dimethyl-m-phenylenediamine?

The primary side products are typically the result of incomplete methylation or over-methylation. These include:

  • N-methyl-m-phenylenediamine: The mono-methylated product resulting from an incomplete reaction.

  • N,N,N',N'-tetramethyl-m-phenylenediamine: The fully methylated product, which can form if an excess of the methylating agent is used or if the reaction conditions are too harsh.

Q3: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting material (m-phenylenediamine), you can observe the disappearance of the starting material and the appearance of new spots corresponding to the mono- and di-methylated products. An appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes) should be chosen to achieve good separation of these spots.

Q4: What are the recommended purification techniques for N,N'-dimethyl-m-phenylenediamine?

Purification can be challenging due to the potential for a mixture of products with similar properties. Common techniques include:

  • Column Chromatography: This can be effective for separating the desired product from less polar starting material and more polar byproducts.

  • Distillation: If the product is a liquid, vacuum distillation can be a viable purification method.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be used to obtain a highly pure compound.

Experimental Protocols

General Procedure for Eschweiler-Clarke Methylation of m-Phenylenediamine:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-phenylenediamine (1.0 eq).

  • Add formic acid (excess, e.g., 5-10 eq).

  • Slowly add an aqueous solution of formaldehyde (at least 2.2 eq) to the stirred solution.

  • Heat the reaction mixture to 80-100 °C for several hours (the reaction progress should be monitored by TLC).[1][4]

  • After the reaction is complete, cool the mixture to room temperature.

  • Make the solution basic by carefully adding a solution of sodium hydroxide.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography, distillation, or recrystallization.

Summary of Products

CompoundStructureRolePotential Impurity
m-Phenylenediamine C₆H₄(NH₂)₂Starting MaterialYes (if unreacted)
N-methyl-m-phenylenediamine C₇H₁₀N₂Intermediate/ByproductYes
N,N'-dimethyl-m-phenylenediamine C₈H₁₂N₂Desired Product -
N,N,N',N'-tetramethyl-m-phenylenediamine C₁₀H₁₆N₂ByproductYes

Reaction Pathway and Side Reactions

Synthesis_Pathway Start m-Phenylenediamine Intermediate1 N-methyl-m-phenylenediamine (Mono-methylated) Start->Intermediate1 + 1 eq. CH₂O, HCOOH Product N,N'-dimethyl-m-phenylenediamine (Desired Product) Intermediate1->Product + 1 eq. CH₂O, HCOOH Side_Product N,N,N',N'-tetramethyl-m-phenylenediamine (Over-methylation) Product->Side_Product Excess CH₂O, HCOOH (Side Reaction) Reagents Formaldehyde (CH₂O) Formic Acid (HCOOH)

Caption: Plausible synthesis of N,N'-dimethyl-m-phenylenediamine via Eschweiler-Clarke reaction.

References

Technical Support Center: Purification of N1,N3-Dimethylbenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of crude N1,N3-Dimethylbenzene-1,3-diamine (CAS: 14814-75-6).

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude this compound?

A1: The most effective purification methods depend on the nature of the impurities. Given that this compound is a liquid at room temperature with a high boiling point, the primary methods are:

  • Vacuum Distillation: Ideal for separating the product from non-volatile impurities or compounds with significantly different boiling points. The reported boiling point is 85-86 °C at 1 Torr, making this a highly suitable method.[1]

  • Column Chromatography: Effective for removing impurities with similar boiling points but different polarities. Special considerations are needed for aromatic amines, as they can interact strongly with standard silica gel.[2]

Q2: What are the likely impurities in a crude sample?

A2: Impurities typically stem from the synthetic route used. Common contaminants may include:

  • Unreacted starting materials (e.g., 1,3-diaminobenzene).

  • Partially methylated intermediates (e.g., N1-methylbenzene-1,3-diamine).

  • Over-methylated byproducts.

  • Oxidation products, which are often colored. Aromatic diamines are susceptible to air oxidation, which can cause samples to darken over time.[2]

Q3: My purified this compound darkens over time. Why is this happening and how can I prevent it?

A3: The darkening of aromatic amines is a classic sign of air oxidation.[2] The amino groups are easily oxidized by atmospheric oxygen, a process often accelerated by light, forming highly colored polymeric impurities. To ensure long-term stability:

  • Storage: Store the purified liquid under an inert atmosphere, such as nitrogen or argon.[1]

  • Container: Use an amber glass vial or a container protected from light.

  • Temperature: Store at room temperature or, for long-term storage, in a refrigerator.[1]

Physicochemical Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
CAS Number 14814-75-6[1]
Molecular Formula C₈H₁₂N₂[1][3]
Molecular Weight 136.19 g/mol [1][3]
Physical Form Liquid
Boiling Point 85-86 °C (at 1 Torr)[1]

Troubleshooting Guides

Vacuum Distillation
IssuePossible Cause(s)Troubleshooting Steps
Product is decomposing or turning dark in the distillation flask. The distillation temperature is too high, causing thermal degradation.Improve Vacuum: Ensure your vacuum system is free of leaks and can achieve a pressure of ~1 Torr or lower. A better vacuum will lower the required distillation temperature. • Heat Gently: Use a heating mantle with a stirrer and increase the temperature slowly to prevent localized overheating.
Poor separation from a close-boiling impurity. The boiling points of the product and impurity are too close for simple distillation.Use a Fractionating Column: Insert a short Vigreux or packed column between the distillation flask and the condenser to increase the separation efficiency (number of theoretical plates). • Switch Methods: If fractional distillation is still ineffective, column chromatography is the recommended alternative.
Column Chromatography

Aromatic amines can be challenging to purify on standard silica gel due to the acidic nature of the stationary phase, which can lead to strong binding, streaking, or even degradation.[2]

IssuePossible Cause(s)Troubleshooting Steps
Product is streaking badly or not eluting from the column. The basic amine is interacting too strongly with acidic sites on the silica gel.Neutralize the Eluent: Add a small amount (0.5-1%) of a volatile base like triethylamine or pyridine to your solvent system to cap the acidic sites.[2] • Neutralize the Silica: Prepare a slurry of silica gel in the mobile phase containing the basic additive and pack the column with this mixture. This ensures the stationary phase is fully deactivated.[2]
Product is degrading on the column. The compound is unstable on silica gel.Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. Amine-functionalized silica is another excellent, though more expensive, option.[2] • Perform a Stability Test: Spot the crude material on a silica TLC plate and let it sit for an hour. If a new baseline spot appears or the product spot diminishes, it confirms degradation.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Evacuate: Begin stirring and slowly evacuate the system using a vacuum pump. A cold trap should be placed between the apparatus and the pump.

  • Heating: Once a stable vacuum of ~1 Torr is achieved, begin gently heating the distillation flask with a heating mantle.

  • Collection: Collect the fraction that distills at 85-86 °C. Discard any initial low-boiling fractions or final high-boiling residue.

  • Storage: Transfer the purified, colorless liquid to a clean, dry, amber vial and backfill with an inert gas before sealing.

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection: Using Thin Layer Chromatography (TLC), find a solvent system that gives the product a retention factor (Rf) of ~0.3. A common starting point for aromatic amines is a mixture of hexanes and ethyl acetate. Add 1% triethylamine to the solvent mixture to prevent streaking.

  • Column Packing: Pack a column with silica gel using the selected eluent (containing triethylamine) as a slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. Alternatively, for better band sharpness, pre-adsorb the crude product onto a small amount of silica gel ("dry loading"). Carefully add the sample to the top of the column.

  • Elution: Begin eluting the column with the solvent system, collecting fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine using a rotary evaporator. For complete removal, high vacuum may be necessary.

Visualized Workflows

G cluster_input Initial State cluster_process Purification Workflow cluster_output Final State crude Crude this compound analysis Analyze Impurity Profile (TLC, GC-MS, or NMR) crude->analysis decision Select Method analysis->decision distillation Vacuum Distillation decision->distillation Impurities are non-volatile chromatography Column Chromatography decision->chromatography Impurities have similar boiling points purity_check Assess Purity (>98%?) distillation->purity_check chromatography->purity_check pure_product Pure Product purity_check->pure_product Yes further_purification Further Purification Required purity_check->further_purification No

Caption: General workflow for the purification of crude product.

G start Issue: Product Streaking or Stuck on Column cause Probable Cause: Strong interaction with acidic silica gel start->cause solution1 Strategy 1: Modify Mobile Phase cause->solution1 solution2 Strategy 2: Change Stationary Phase cause->solution2 step1a Add 0.5-1% Triethylamine or Pyridine to Eluent solution1->step1a step2a Use Neutral or Basic Alumina solution2->step2a step2b Use Amine-Functionalized Silica Gel solution2->step2b end Resolution: Improved Elution and Peak Shape step1a->end step2a->end step2b->end

Caption: Troubleshooting guide for column chromatography issues.

References

Technical Support Center: N1,N3-Dimethylbenzene-1,3-diamine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with N1,N3-Dimethylbenzene-1,3-diamine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during its synthesis and use, with a focus on byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the synthesis of this compound?

The most common byproducts in the synthesis of this compound, particularly when using reductive amination methods like the Eschweiler-Clarke reaction, are typically the result of incomplete methylation. These include:

  • N-methyl-m-phenylenediamine (Mono-methylated byproduct): This occurs when only one of the two amino groups on the m-phenylenediamine starting material is methylated.

  • m-Phenylenediamine (Unreacted starting material): The presence of the initial reactant indicates an incomplete reaction.

Over-alkylation to form quaternary ammonium salts is generally not observed in reductive amination reactions like the Eschweiler-Clarke reaction, as the reaction typically stops at the tertiary amine stage.[1][2]

Q2: What synthetic routes are commonly used to prepare this compound, and how do they influence byproduct formation?

Two primary synthetic routes are common for N-alkylation of aromatic diamines:

  • Reductive Amination (e.g., Eschweiler-Clarke Reaction): This is a widely used method for the N-methylation of primary and secondary amines. It involves the reaction of the amine with formaldehyde in the presence of a reducing agent, typically formic acid.[1][3] This method is generally selective for methylation and avoids the formation of quaternary ammonium salts.[1] However, careful control of reaction conditions is necessary to ensure complete dimethylation and minimize the formation of the mono-methylated byproduct.[2]

  • Reduction of a Dinitro Precursor: This method involves the synthesis of a dinitro compound which is then reduced to the corresponding diamine. For this compound, this would likely start from m-dinitrobenzene. This would be followed by a methylation step and then reduction of the nitro groups. Byproducts can arise from incomplete reduction of the nitro groups.

Troubleshooting Guide: Byproduct Formation

This guide is designed to help you troubleshoot and minimize the formation of common byproducts during the synthesis of this compound.

Issue 1: High levels of mono-methylated byproduct (N-methyl-m-phenylenediamine) are detected.

  • Potential Cause: Insufficient amount of the methylating agent (e.g., formaldehyde) or reducing agent (e.g., formic acid), or the reaction has not gone to completion.

  • Solution:

    • Stoichiometry: Ensure that at least two equivalents of formaldehyde and a suitable excess of the reducing agent are used per equivalent of m-phenylenediamine to drive the reaction towards complete dimethylation.

    • Reaction Time and Temperature: Increase the reaction time or temperature according to literature procedures to ensure the reaction proceeds to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Issue 2: Significant amount of unreacted m-phenylenediamine remains.

  • Potential Cause: The reaction conditions (temperature, time) may be too mild, or the reagents may not be sufficiently reactive.

  • Solution:

    • Reaction Conditions: Increase the reaction temperature or prolong the reaction time.

    • Reagent Quality: Ensure the purity and reactivity of the starting materials and reagents. For instance, the formaldehyde solution should be of an appropriate concentration.

Issue 3: Presence of other unexpected impurities.

  • Potential Cause: Impurities in the starting m-phenylenediamine or side reactions occurring under the reaction conditions.

  • Solution:

    • Starting Material Purity: Purify the starting m-phenylenediamine if it contains isomeric (ortho- or para-) impurities.

    • Reaction Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aromatic diamine, which can be sensitive to air.[4]

Data on Common Byproducts

ByproductChemical StructureCommon Cause of FormationConditions Favoring FormationMitigation Strategy
N-methyl-m-phenylenediamineC₇H₁₀N₂Incomplete methylation of m-phenylenediamine.- Insufficient methylating agent- Short reaction time- Low reaction temperature- Use stoichiometric excess of methylating agent- Increase reaction time and/or temperature
m-PhenylenediamineC₆H₈N₂Incomplete reaction.- Suboptimal reaction conditions- Poor reagent quality- Optimize reaction conditions (time, temperature)- Ensure high purity of starting materials

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a N,N'-dimethyl-phenylenediamine via reductive amination (Eschweiler-Clarke reaction), which can be adapted for this compound.

Synthesis of N,N'-dimethyl-p-phenylenediamine (Illustrative Protocol)

This protocol describes the synthesis of the para-isomer and can be adapted for the meta-isomer by starting with m-phenylenediamine.

  • Materials:

    • p-phenylenediamine

    • Formaldehyde (37% aqueous solution)

    • Formic acid (98-100%)

    • Sodium hydroxide solution

    • Diethyl ether

    • Anhydrous sodium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve p-phenylenediamine in formic acid.

    • Add formaldehyde solution dropwise to the stirred solution.

    • Heat the reaction mixture to reflux for several hours. The progress of the reaction should be monitored by TLC.

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • The crude product can be further purified by distillation or chromatography.

Visualizations

Below is a troubleshooting workflow for addressing common issues in the synthesis of this compound.

Troubleshooting_Byproducts start Start: Synthesis of this compound analyze Analyze Reaction Mixture (e.g., GC-MS, TLC) start->analyze check_byproducts Identify Byproducts analyze->check_byproducts mono_methylated High Mono-methylated Byproduct check_byproducts->mono_methylated Mono-methylated byproduct unreacted_sm High Unreacted Starting Material check_byproducts->unreacted_sm Unreacted starting material other_impurities Other Impurities Detected check_byproducts->other_impurities Other impurities product_ok Desired Product (High Purity) check_byproducts->product_ok Purity OK solution_mono Increase Stoichiometry of Formaldehyde/Formic Acid and/or Increase Reaction Time/Temp mono_methylated->solution_mono solution_sm Optimize Reaction Conditions (Increase Temp/Time) and/or Check Reagent Purity unreacted_sm->solution_sm solution_other Purify Starting Material and/or Use Inert Atmosphere other_impurities->solution_other end End: Successful Synthesis product_ok->end solution_mono->analyze solution_sm->analyze solution_other->analyze

Caption: Troubleshooting workflow for byproduct formation.

References

Technical Support Center: N,N'-dimethyl-m-phenylenediamine Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of N,N'-dimethyl-m-phenylenediamine.

Troubleshooting Guide

This section addresses common issues encountered during the polymerization of N,N'-dimethyl-m-phenylenediamine in a question-and-answer format.

Q1: My polymerization reaction resulted in a very low yield of the polymer. What are the potential causes and how can I improve it?

Low polymer yield can be attributed to several factors, from reaction conditions to the purity of your reagents.

Potential Causes & Solutions:

CauseSuggested Solution
Suboptimal Oxidant-to-Monomer Ratio The molar ratio of oxidant to monomer is crucial. Systematically vary the ratio to find the optimal condition for high yield. For related phenylenediamine polymerizations, ammonium persulfate is a commonly used oxidant.[1][2]
Inefficient Oxidant Addition A rapid addition of the oxidant can lead to uncontrolled polymerization and side reactions. Add the oxidant solution dropwise to the monomer solution over a defined period (e.g., 30 minutes) to maintain control over the reaction rate.[1][2]
Inappropriate Reaction Temperature Polymerization is sensitive to temperature. If the temperature is too low, the reaction rate may be too slow. If it's too high, side reactions or degradation can occur. Experiment with a range of temperatures (e.g., 0°C to room temperature) to find the optimum.
Incorrect pH of the Reaction Medium The acidity of the medium can significantly influence the polymerization of aromatic amines.[3][4][5] For phenylenediamines, acidic conditions (e.g., using hydrochloric acid) are often employed.[1][6][7] Ensure the pH is controlled and optimized for your specific system.
Monomer or Reagent Impurities Impurities in the N,N'-dimethyl-m-phenylenediamine monomer or other reagents can inhibit the polymerization process. Ensure high purity of all starting materials.

Q2: The resulting polymer has poor solubility in common organic solvents. How can I address this?

Poor solubility is a frequent challenge with aromatic polymers due to their rigid backbones and strong intermolecular interactions.

Potential Causes & Solutions:

CauseSuggested Solution
High Molecular Weight and Crystallinity Very long polymer chains and a high degree of crystallinity can significantly reduce solubility.[8] Consider methods to control the molecular weight.
Strong Intermolecular Forces Hydrogen bonding and π-π stacking between polymer chains can lead to poor solubility. The methyl groups in N,N'-dimethyl-m-phenylenediamine can improve solubility compared to unsubstituted phenylenediamines.[1][2]
Solvent Selection The choice of solvent is critical. Test a range of polar aprotic solvents known to dissolve similar polymers, such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2][9]
Introduction of Solubilizing Groups If synthetically feasible, copolymerization with a monomer containing flexible or bulky side groups can disrupt chain packing and improve solubility.

Q3: How can I control the molecular weight of the poly(N,N'-dimethyl-m-phenylenediamine)?

Controlling the molecular weight is essential for tuning the polymer's properties and processability.

Potential Causes & Solutions:

CauseSuggested Solution
Uncontrolled Chain Growth In many polymerization reactions, controlling the initiation and termination steps is key to managing molecular weight.
Stoichiometry Imbalance (for step-growth) If the polymerization follows a step-growth mechanism, a precise 1:1 stoichiometric ratio of reactive groups is necessary for high molecular weight. Intentionally creating a slight stoichiometric imbalance can limit the molecular weight.[10]
Addition of a Monofunctional Reagent Introducing a small amount of a monofunctional amine can act as a chain stopper, thereby limiting the final molecular weight.[10]
Chain Transfer Agents In radical polymerizations, chain transfer agents can be used to control the molecular weight.[11]

Q4: The final polymer is darker in color than expected. What could be the reason?

Discoloration often indicates the presence of impurities or side reactions.

Potential Causes & Solutions:

CauseSuggested Solution
Oxidation Aromatic amines are susceptible to oxidation, which can lead to the formation of colored, conjugated structures.[8] Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
High Reaction Temperatures Excessive heat can cause thermal degradation and the formation of colored byproducts.[8] Use the lowest effective temperature for the polymerization.
Impurities in Monomers or Solvents Contaminants can lead to colored side products.[8] Ensure the purity of all materials used in the reaction.

Frequently Asked Questions (FAQs)

Q1: What is a typical experimental procedure for the oxidative polymerization of a dimethyl-phenylenediamine?

Experimental Protocol: Oxidative Polymerization of a Dimethyl-phenylenediamine Derivative

  • Oxidant Solution Preparation: Dissolve ammonium persulfate ((NH₄)₂S₂O₈) in deionized water. For example, 4.0 g in 20 mL of water.[1][2]

  • Monomer Solution Preparation: In a separate round-bottomed flask, dissolve the dimethyl-phenylenediamine monomer (e.g., 1.7 g) in an appropriate solvent, which could be an acidic solution or water.[1][2] The flask should be placed in a temperature-controlled bath.

  • Polymerization: Stir the monomer solution magnetically while adding the oxidant solution dropwise at a controlled rate (e.g., one drop every 3 seconds) over a period of about 30 minutes.[1][2]

  • Reaction Completion: Allow the reaction to proceed for a specified time (e.g., 24 hours) under controlled temperature and atmosphere.

  • Isolation of the Polymer: The polymer, if insoluble, can be collected by filtration. If soluble, it may need to be precipitated by adding the reaction mixture to a non-solvent.

  • Purification: Wash the collected polymer repeatedly with deionized water and/or other solvents to remove unreacted monomer, oxidant, and oligomers.

  • Drying: Dry the purified polymer under vacuum at a suitable temperature (e.g., 50°C).[6]

Q2: What analytical techniques are used to characterize poly(N,N'-dimethyl-m-phenylenediamine)?

A variety of spectroscopic and analytical methods are employed to characterize the structure, properties, and morphology of polyphenylenediamines.

Characterization Techniques:

TechniqueInformation Obtained
Fourier-Transform Infrared Spectroscopy (FTIR) Identification of functional groups and confirmation of the polymer structure.[1][2][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed structural analysis of the polymer backbone and side groups.[1][2]
UV-Visible (UV-Vis) Spectroscopy Information on the electronic transitions and conjugation within the polymer chain.[2][7]
Thermogravimetric Analysis (TGA) Assessment of the polymer's thermal stability and decomposition temperature.[1][2]
Differential Scanning Calorimetry (DSC) Determination of thermal transitions such as the glass transition temperature (Tg) and melting temperature (Tm).[1][2]
X-ray Diffraction (XRD) Analysis of the polymer's crystallinity and morphology.[1][3][6][7]
Scanning Electron Microscopy (SEM) Visualization of the surface morphology of the polymer.[6][7]
Gel Permeation Chromatography (GPC) Determination of the molecular weight and molecular weight distribution of the polymer.

Visual Guides

The following diagrams illustrate key workflows and concepts in the troubleshooting of N,N'-dimethyl-m-phenylenediamine polymerization.

G Troubleshooting Workflow for Low Polymer Yield start Low Polymer Yield Observed q1 Check Oxidant-to-Monomer Ratio start->q1 q2 Review Oxidant Addition Rate start->q2 q3 Verify Reaction Temperature start->q3 q4 Confirm pH of Medium start->q4 q5 Assess Reagent Purity start->q5 s1 Optimize Ratio q1->s1 s2 Add Dropwise q2->s2 s3 Adjust Temperature q3->s3 s4 Optimize pH q4->s4 s5 Purify Reagents q5->s5 end Improved Yield s1->end s2->end s3->end s4->end s5->end

Caption: A logical workflow for troubleshooting low polymer yield.

G Decision Pathway for Improving Polymer Solubility start Poor Polymer Solubility q1 Is Molecular Weight Too High? start->q1 q2 Is the Solvent Appropriate? q1->q2 No s1 Control Molecular Weight (e.g., add chain stopper) q1->s1 Yes s2 Test Polar Aprotic Solvents (NMP, DMF, DMSO) q2->s2 No s3 Consider Copolymerization q2->s3 Yes end Improved Solubility s1->end s2->end s3->end

Caption: A decision-making diagram for enhancing polymer solubility.

G General Experimental Workflow for Polymerization prep 1. Reagent Preparation (Monomer, Oxidant, Solvent) react 2. Polymerization Reaction (Controlled Temperature & Addition) prep->react iso 3. Polymer Isolation (Filtration or Precipitation) react->iso purify 4. Purification (Washing with Solvents) iso->purify dry 5. Drying (Vacuum Oven) purify->dry char 6. Characterization (FTIR, NMR, TGA, etc.) dry->char

References

Technical Support Center: Purification of N¹,N³-Dimethylbenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of N¹,N³-Dimethylbenzene-1,3-diamine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude N¹,N³-Dimethylbenzene-1,3-diamine?

A1: Common impurities can arise from the synthesis process, which often involves the N-alkylation of m-phenylenediamine. Potential impurities include:

  • Unreacted m-phenylenediamine: Incomplete methylation leads to the presence of the starting material.

  • N-Methyl-m-phenylenediamine: The mono-methylated intermediate is a common byproduct of incomplete alkylation.

  • Oxidation products: Aromatic diamines are susceptible to oxidation, especially when heated in the presence of air, leading to colored impurities.

  • Solvent residues: Residual solvents from the reaction or initial workup may be present.

Q2: What is the best initial approach to purify crude N¹,N³-Dimethylbenzene-1,3-diamine?

A2: The choice of purification method depends on the nature and quantity of the impurities. For thermally stable compounds with significantly different boiling points from their impurities, vacuum distillation is often a good first choice. If the compound is a solid at room temperature or if impurities are not easily separated by distillation, recrystallization is a powerful technique. For complex mixtures or to achieve very high purity, column chromatography is recommended.

Q3: How can I assess the purity of my N¹,N³-Dimethylbenzene-1,3-diamine sample?

A3: The purity of N¹,N³-Dimethylbenzene-1,3-diamine can be effectively determined using analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides separation of volatile components and their mass spectra for identification.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities and isomers. A reverse-phase column with a buffered mobile phase (e.g., acetonitrile/water with a small amount of acid) is a common starting point.[1][2][3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can be used to identify and quantify impurities if their signals do not overlap significantly with the product's signals.

Troubleshooting Guides

Vacuum Distillation

Vacuum distillation is a suitable method for purifying N¹,N³-Dimethylbenzene-1,3-diamine, which has a reported boiling point of 85-86 °C at 1 Torr.[5] This technique is effective for separating the desired product from non-volatile impurities and compounds with significantly different boiling points.

Experimental Protocol: Vacuum Distillation

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short path distillation head, a condenser, a receiving flask, and a vacuum source with a trap. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Sample Preparation: Place the crude N¹,N³-Dimethylbenzene-1,3-diamine into the distillation flask. Add a magnetic stir bar for smooth boiling.

  • Distillation:

    • Begin stirring the sample.

    • Gradually apply vacuum to the system.

    • Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point and pressure.

  • Post-Distillation: Once the distillation is complete, cool the apparatus to room temperature before releasing the vacuum to prevent oxidation of the hot product.

Troubleshooting Vacuum Distillation

Problem Possible Cause Solution
Bumping/Uncontrolled Boiling No stir bar or boiling chips.Use a magnetic stir bar. Boiling chips are not effective under vacuum.
Heating too rapidly.Heat the distillation flask gradually.
No Distillate at Expected Temperature Vacuum leak.Check all joints for proper sealing. Re-grease if necessary.
Inaccurate pressure reading.Ensure the manometer is functioning correctly.
Thermometer placement is incorrect.The top of the thermometer bulb should be level with the bottom of the sidearm leading to the condenser.
Product is Dark/Colored Oxidation of the amine at high temperatures.Ensure a good vacuum is achieved to lower the boiling point. Avoid introducing air into the hot apparatus.
Thermal decomposition.Lower the distillation temperature by improving the vacuum.

Logical Workflow for Vacuum Distillation Troubleshooting

start Start Distillation issue Problem Encountered start->issue bumping Bumping / Uncontrolled Boiling issue->bumping Boiling Issue no_distillate No Distillate issue->no_distillate Collection Issue dark_product Dark Product issue->dark_product Purity Issue check_stirring Check Stirring bumping->check_stirring reduce_heating Reduce Heating Rate bumping->reduce_heating check_leaks Check for Leaks no_distillate->check_leaks check_pressure Verify Pressure no_distillate->check_pressure check_thermometer Check Thermometer Position no_distillate->check_thermometer improve_vacuum Improve Vacuum dark_product->improve_vacuum avoid_air Avoid Air Exposure When Hot dark_product->avoid_air end Successful Purification check_stirring->end reduce_heating->end check_leaks->end check_pressure->end check_thermometer->end improve_vacuum->end avoid_air->end

Caption: Troubleshooting workflow for vacuum distillation.

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. For N¹,N³-Dimethylbenzene-1,3-diamine, which may be a low-melting solid or a liquid at room temperature, this technique can be adapted by careful solvent selection. For the related compound m-phenylenediamine, solvents such as ethyl acetate, acetonitrile, or a mixture of methanol/ethanol with diethyl ether have been suggested.[6]

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which N¹,N³-Dimethylbenzene-1,3-diamine is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, filter the hot solution quickly.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Troubleshooting Recrystallization

Problem Possible Cause Solution
No Crystals Form Upon Cooling Too much solvent was used.Boil off some of the solvent to concentrate the solution and allow it to cool again.
The compound is very soluble even at low temperatures.Try a different solvent or a mixed-solvent system.
Oiling Out (Product separates as a liquid) The boiling point of the solvent is higher than the melting point of the compound.Use a lower-boiling solvent.
The solution is supersaturated.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly.
Low Recovery of Crystals The compound is too soluble in the chosen solvent.Use a less polar solvent or a mixed-solvent system. Ensure the solution is fully saturated at the high temperature.
Premature crystallization during hot filtration.Use a pre-heated funnel and filter flask. Keep the solution hot during filtration.

Decision Tree for Recrystallization Solvent Selection

start Start: Crude Compound solubility_test Test Solubility in Various Solvents start->solubility_test soluble_cold Soluble in Cold Solvent? solubility_test->soluble_cold insoluble_hot Insoluble in Hot Solvent? soluble_cold->insoluble_hot No bad_solvent Discard Solvent soluble_cold->bad_solvent Yes good_solvent Good Single Solvent Found insoluble_hot->good_solvent No insoluble_hot->bad_solvent Yes mixed_solvent Consider Mixed-Solvent System insoluble_hot->mixed_solvent If no single solvent works dissolve_hot Dissolve in 'Good' Solvent (Hot) good_solvent->dissolve_hot bad_solvent->solubility_test find_pair Find a Soluble/Insoluble Pair mixed_solvent->find_pair find_pair->dissolve_hot add_antisolvent Add 'Bad' Solvent (Hot) until Cloudy dissolve_hot->add_antisolvent cool Cool Slowly add_antisolvent->cool crystals Crystals Form cool->crystals

Caption: Decision process for selecting a recrystallization solvent.

Column Chromatography

Column chromatography is a highly effective method for separating N¹,N³-Dimethylbenzene-1,3-diamine from closely related impurities, such as its mono-methylated precursor.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase Selection: Silica gel is a common choice for the stationary phase.

  • Mobile Phase Selection: A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is a good starting point. The polarity can be gradually increased to elute the compounds. For amines, adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can prevent tailing and improve separation.

  • Column Packing: Pack a glass column with a slurry of the stationary phase in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the top of the column.

  • Elution: Pass the mobile phase through the column and collect fractions. Monitor the elution of compounds using Thin Layer Chromatography (TLC).

  • Fraction Analysis and Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography

Problem Possible Cause Solution
Poor Separation Inappropriate mobile phase polarity.Optimize the solvent system using TLC. A good Rf value for the desired compound is typically between 0.2 and 0.4.
Column overloading.Use a larger column or load less sample.
Compound Stuck on the Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase.
Compound is interacting strongly with the acidic silica gel.Add a basic modifier like triethylamine to the mobile phase.
Tailing of Spots on TLC/Broad Peaks Acid-base interaction between the amine and silica gel.Add a basic modifier (e.g., triethylamine) to the mobile phase.
Column was not packed properly.Ensure the column is packed uniformly without any air bubbles or cracks.

Experimental Workflow for Chromatographic Purification

start Crude Product tlc TLC Analysis for Solvent System Optimization start->tlc pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Optimized Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for purification by column chromatography.

References

Technical Support Center: N,N'-dimethyl-m-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of N,N'-dimethyl-m-phenylenediamine.

Frequently Asked Questions (FAQs)

Q1: My N,N'-dimethyl-m-phenylenediamine has turned a dark reddish-brown color. What happened and is it still usable?

A1: The discoloration you are observing is a classic sign of oxidation. N,N'-dimethyl-m-phenylenediamine, like many aromatic amines, is susceptible to air oxidation.[1][2] Exposure to oxygen, particularly in the presence of light and heat, can initiate a free-radical chain reaction. This process leads to the formation of highly colored quinone-imine type structures and polymeric byproducts. The compound's purity degrades, and its reactivity may be altered.

For applications requiring high purity, such as in polymerization or as a pharmaceutical intermediate, using the discolored product is not recommended as it may lead to inconsistent results or product impurities. For less sensitive applications, its usability would need to be determined on a case-by-case basis, but purification is strongly advised.

Q2: What are the primary factors that accelerate the oxidation of N,N'-dimethyl-m-phenylenediamine?

A2: The primary drivers of oxidation are:

  • Oxygen: Direct contact with air is the main cause.

  • Light: UV and visible light can provide the energy to initiate oxidation reactions.[1]

  • Heat: Elevated temperatures increase the rate of oxidation.

  • Impurities: Trace metal ions can catalyze oxidation processes.

Q3: Can I use chemical additives to prevent or slow down oxidation?

A3: Yes, adding antioxidants or radical scavengers can effectively inhibit the oxidation process.[3][4] These compounds work by interrupting the free-radical chain reactions that lead to discoloration and degradation. The choice of stabilizer depends on the end-use application and required purity.

Troubleshooting Guides

Issue 1: The product has already discolored upon receipt or during storage.
  • Initial Assessment: Evaluate the extent of discoloration. A slight pink or light tan color may be salvageable through purification. Dark brown, black, or tar-like material may be too degraded for effective purification and should be disposed of according to safety protocols.

  • Recommended Action: Purification For slightly discolored material, vacuum distillation is the most effective method to remove colored, non-volatile impurities.

    dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#5F6368"]; edge [color="#4285F4", penwidth=2];

    }

    Caption: Decision workflow for handling discolored product.

    --INVALID-LINK--

Issue 2: The product discolors rapidly after the container is opened.
  • Root Cause: This indicates high sensitivity to atmospheric oxygen. The headspace in the container is now filled with air, initiating oxidation.

  • Preventative Workflow: Proper handling is critical to maintaining the compound's integrity. Always handle the material under an inert atmosphere.

    dot graph LR { bgcolor="#F1F3F4" node [shape=rectangle, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#5F6368"]; edge [color="#34A853", penwidth=2];

    }

    Caption: Workflow for handling under an inert atmosphere.

    --INVALID-LINK--

Data Presentation

Table 1: Recommended Storage Conditions
ConditionRecommendationRationale
Atmosphere Inert Gas (Nitrogen or Argon)Prevents contact with oxygen, the primary oxidant.[5][6][7]
Temperature Cool (2-8 °C)Slows the rate of chemical reactions, including oxidation.[5][7][8]
Light Amber or Opaque ContainerProtects the compound from light-induced degradation.[1][5][6][9]
Container Tightly SealedPrevents ingress of atmospheric oxygen and moisture.[1][5][6][8]
Table 2: Common Antioxidants for Aromatic Amines

While specific data for N,N'-dimethyl-m-phenylenediamine is limited, the following antioxidants are commonly used for the broader class of aromatic amines and can be tested for suitability.

Antioxidant TypeExampleTypical ConcentrationMechanism of Action
Hindered Phenols Butylated hydroxytoluene (BHT)50 - 500 ppmFree radical scavenger; donates a hydrogen atom to terminate radical chains.
Sulfites Sodium Metabisulfite0.05 - 0.25 wt%Acts as a reducing agent, preferentially reacting with oxidants.[10]
Thioethers Thiodipropionic acid esters100 - 1000 ppmDecomposes hydroperoxides into non-radical, stable products.

Experimental Protocols

Experimental Protocol 1: Vacuum Distillation of N,N'-dimethyl-m-phenylenediamine

Objective: To purify slightly oxidized N,N'-dimethyl-m-phenylenediamine by separating it from non-volatile, colored impurities.

Materials:

  • Discolored N,N'-dimethyl-m-phenylenediamine

  • Round-bottom flask

  • Short-path distillation head with vacuum adapter

  • Receiving flask

  • Heating mantle with stirrer

  • Vacuum pump with trap

  • Thermometer

  • Boiling chips or magnetic stir bar

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glass joints are properly greased and sealed to maintain a high vacuum.

  • Charging the Flask: Add the discolored N,N'-dimethyl-m-phenylenediamine and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Evacuation: Begin pulling a vacuum on the system. The pressure should be lowered gradually to prevent bumping. A vacuum level of <1 mmHg is recommended.

  • Heating: Once a stable vacuum is achieved, begin gently heating the flask using the heating mantle. Start the stirrer if using a stir bar.

  • Distillation: The N,N'-dimethyl-m-phenylenediamine will begin to distill. Collect the fraction that comes over at its known boiling point at the corresponding pressure. The purified product should be colorless.

  • Completion: Stop the distillation when the temperature rises or drops significantly, or when only a dark, tarry residue remains in the distillation flask.

  • Cooling and Storage: Allow the apparatus to cool completely before slowly releasing the vacuum. It is critical to release the vacuum with an inert gas like nitrogen or argon. Immediately transfer the purified, colorless liquid to a clean, dry amber vial or ampoule.[1][5][6][9]

  • Storage: Store the purified product under an inert atmosphere in a cool, dark place.[5][6][7][8]

Experimental Protocol 2: Storage and Handling Under Inert Atmosphere

Objective: To establish a standard operating procedure for storing and handling N,N'-dimethyl-m-phenylenediamine to prevent oxidation.

Materials:

  • Purified N,N'-dimethyl-m-phenylenediamine

  • Schlenk flask or septum-sealed amber vial

  • Nitrogen or Argon gas source with a manifold or balloon

  • Syringes and needles

  • Parafilm or septum tape

Procedure:

  • Container Preparation: Take a clean, oven-dried Schlenk flask or amber vial with a PTFE-lined septum cap.

  • Inerting the Container: Purge the container with a gentle stream of nitrogen or argon for 5-10 minutes through a needle. Use a second needle as an outlet for the displaced air.

  • Transfer: If transferring freshly distilled product, perform the transfer while blanketing the stream with inert gas. If transferring from a commercial bottle, do so as quickly as possible in a fume hood, minimizing exposure time. For high-purity applications, perform all transfers inside a glovebox.

  • Sealing: Securely cap the vial or close the stopcock on the Schlenk flask.

  • Backfilling (for Septum Vials): Puncture the septum with a needle attached to the inert gas line (balloon or manifold) and a second outlet needle. Gently flush the headspace for 1-2 minutes to replace any air that entered during the transfer. Remove the outlet needle first, followed by the gas inlet needle.

  • Final Storage: Wrap the cap/septum area with Parafilm to provide an additional barrier. Store the sealed container in a cool, dark location, such as a refrigerator designated for chemicals.[5][6][7][8]

  • Withdrawal for Use: To withdraw the liquid for an experiment, use a gas-tight syringe through the septum. First, puncture the septum with a needle attached to an inert gas balloon to create a positive pressure, preventing air from entering as the liquid is withdrawn.

dot graph TD { bgcolor="#F1F3F4"; node [shape=ellipse, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#5F6368"]; edge [color="#EA4335", penwidth=2];

}

Caption: Generalized pathway for the oxidation of N,N'-dimethyl-m-phenylenediamine.

References

Challenges in the scale-up of N1,N3-Dimethylbenzene-1,3-diamine production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of N1,N3-Dimethylbenzene-1,3-diamine production. The information is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the common synthesis routes for this compound at an industrial scale?

A1: While specific industrial processes for this compound are not extensively published, the most probable large-scale synthesis routes are analogous to those for similar aromatic diamines. The two primary approaches are:

  • Reductive Amination of m-Dinitrobenzene: This involves the reduction of 1,3-dinitrobenzene to m-phenylenediamine, followed by N-methylation.

  • Direct N-Methylation of m-Phenylenediamine: This is a more direct route involving the reaction of m-phenylenediamine with a methylating agent.

Q2: What are the critical safety concerns when handling this compound and its precursors?

A2: The precursors and the final product are hazardous materials. Key safety precautions include:

  • Toxicity: Aromatic amines and nitroaromatics are toxic and can be absorbed through the skin. Handle these chemicals in a well-ventilated area, preferably a fume hood, and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Flammability: Solvents used in the synthesis, such as methanol and ethanol, are flammable. Ensure that the reaction is carried out away from ignition sources.

  • Exothermic Reactions: Both nitration and reduction reactions can be highly exothermic. Proper temperature control and monitoring are crucial to prevent runaway reactions, especially during scale-up.

Q3: How can the purity of this compound be assessed?

A3: Purity is typically assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To quantify the main product and identify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities and by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product.

  • Melting Point Analysis: A sharp melting point range indicates high purity.

Troubleshooting Guides

Issue 1: Low Yield in the N-Methylation of m-Phenylenediamine

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Step
Incomplete Reaction - Extend Reaction Time: Monitor the reaction progress using TLC or HPLC and continue until the starting material is consumed. - Increase Temperature: Gradually increase the reaction temperature while carefully monitoring for side-product formation. - Optimize Stoichiometry: Ensure the correct molar ratio of m-phenylenediamine to the methylating agent. An excess of the methylating agent may be required.
Side Reactions - Control Temperature: Over-methylation to form the trimethylated product can occur at higher temperatures. Maintain a consistent and optimized reaction temperature. - Choice of Methylating Agent: Using a milder methylating agent or a different catalytic system can improve selectivity. - Inert Atmosphere: Aromatic amines can be susceptible to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side products.
Product Loss During Workup - Optimize Extraction: Ensure the pH of the aqueous layer is appropriately adjusted to maximize the extraction of the amine into the organic phase. - Purification Method: Evaluate the purification method. Distillation under reduced pressure is often effective for liquid amines. If using column chromatography, select an appropriate solvent system to minimize product loss on the column.

Logical Workflow for Troubleshooting Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_reaction Analyze Reaction Mixture (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Significant Side Products? incomplete->side_products No optimize_conditions Optimize Reaction Conditions: - Increase Time/Temp - Adjust Stoichiometry incomplete->optimize_conditions Yes workup_issue Review Workup & Purification side_products->workup_issue No change_reagents Consider Alternative: - Methylating Agent - Catalyst/Solvent side_products->change_reagents Yes optimize_purification Optimize Purification: - Adjust pH for Extraction - Change Distillation/Column Parameters workup_issue->optimize_purification success Yield Improved optimize_conditions->success optimize_purification->success change_reagents->success

Caption: A logical workflow for troubleshooting low yields.

Issue 2: Product Purity Issues - Presence of Over-Methylated By-products

Potential Causes & Troubleshooting Steps:

Potential CauseTroubleshooting Step
Excessive Methylating Agent - Stoichiometry Control: Carefully control the stoichiometry of the methylating agent. A slight excess may be needed for complete conversion, but a large excess will promote over-methylation.
High Reaction Temperature - Temperature Optimization: Lower the reaction temperature to decrease the rate of the second methylation reaction.
Inefficient Purification - Fractional Distillation: Optimize the fractional distillation conditions (pressure, temperature, column packing) to effectively separate this compound from its higher boiling point, over-methylated impurities. - Recrystallization of a Salt: Convert the crude product to a salt (e.g., hydrochloride) and purify by recrystallization.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination of 1,3-Dinitrobenzene followed by N-Methylation (Illustrative)

Step 1: Reduction of 1,3-Dinitrobenzene to m-Phenylenediamine

  • Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and condenser, add 1,3-dinitrobenzene and a solvent (e.g., ethanol or water).

  • Reduction: Add a reducing agent (e.g., iron powder with a catalytic amount of hydrochloric acid, or catalytic hydrogenation with a palladium or nickel catalyst).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the 1,3-dinitrobenzene is consumed.

  • Workup: Cool the reaction mixture and filter to remove the catalyst. If using iron, neutralize the mixture with a base (e.g., sodium carbonate) before filtration. Extract the m-phenylenediamine with an organic solvent.

  • Purification: Purify the crude m-phenylenediamine by vacuum distillation.

Step 2: N-Methylation of m-Phenylenediamine

  • Reaction Setup: In a reactor, dissolve the purified m-phenylenediamine in a suitable solvent (e.g., methanol).

  • Methylation: Add a methylating agent (e.g., formaldehyde and a reducing agent like formic acid in an Eschweiler-Clarke reaction, or dimethyl sulfate).

  • Reaction Conditions: Control the temperature carefully to avoid over-methylation. Monitor the reaction progress.

  • Workup: After the reaction is complete, neutralize any excess acid and extract the product with an organic solvent.

  • Purification: Purify the crude this compound by vacuum distillation.

Experimental Workflow for Synthesis

Synthesis_Workflow cluster_0 Step 1: Reduction cluster_1 Step 2: N-Methylation start_reduction 1,3-Dinitrobenzene reduction Reduction (e.g., Fe/HCl or H2/Pd-C) start_reduction->reduction workup_reduction Workup & Filtration reduction->workup_reduction purification_reduction Vacuum Distillation workup_reduction->purification_reduction mpd m-Phenylenediamine purification_reduction->mpd methylation N-Methylation (e.g., Formaldehyde/Formic Acid) mpd->methylation workup_methylation Workup & Extraction methylation->workup_methylation purification_methylation Vacuum Distillation workup_methylation->purification_methylation final_product This compound purification_methylation->final_product

Caption: A generalized experimental workflow for the synthesis of this compound.

Data Presentation

The following tables provide illustrative data for the synthesis of this compound. Note: This data is based on analogous chemical processes and should be optimized for specific laboratory and scale-up conditions.

Table 1: Illustrative Reaction Conditions for N-Methylation of m-Phenylenediamine

ParameterCondition A (Lab Scale)Condition B (Pilot Scale)
m-Phenylenediamine 1.0 mol10.0 mol
Methylating Agent Formaldehyde (2.2 mol) / Formic Acid (2.2 mol)Formaldehyde (21.0 mol) / Formic Acid (21.0 mol)
Solvent Methanol (1 L)Methanol (10 L)
Temperature 60-70 °C65-75 °C (with careful monitoring)
Reaction Time 8-12 hours10-16 hours
Typical Yield 80-90%75-85%
Purity (before purification) ~90%~85%

Table 2: Comparison of Purification Methods

Purification MethodScaleTypical Purity AchievedAdvantagesDisadvantages
Vacuum Distillation Lab to Industrial>99%- Effective for removing non-volatile impurities.- Scalable.- May not separate isomers with close boiling points effectively.
Recrystallization (as salt) Lab to Pilot>99.5%- High purity can be achieved.- Effective for removing isomeric impurities.- Requires an additional step to form and then free the amine from the salt.- Can result in lower overall yield.
Column Chromatography Lab>99.8%- Excellent for separating closely related compounds.- Not generally feasible for large industrial scale due to cost and solvent usage.

Signaling Pathway for By-product Formation

Byproduct_Formation mpd m-Phenylenediamine mono_methyl N-Methyl-m-phenylenediamine mpd->mono_methyl + CH3 oxidation Oxidized By-products (Color Impurities) mpd->oxidation di_methyl This compound (Desired Product) mono_methyl->di_methyl + CH3 mono_methyl->oxidation tri_methyl Over-methylated Product (Impurity) di_methyl->tri_methyl + CH3 (Excess Agent/High Temp) di_methyl->oxidation methylating_agent Methylating Agent methylating_agent->mpd methylating_agent->mono_methyl methylating_agent->di_methyl oxygen Oxygen (Air) oxygen->mpd oxygen->mono_methyl oxygen->di_methyl

Caption: Potential pathways for by-product formation during N-methylation.

Technical Support Center: Optimizing Reaction Kinetics of N1,N3-Dimethylbenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare N1,N3-Dimethylbenzene-1,3-diamine?

A1: this compound is typically synthesized through the N-methylation of m-phenylenediamine. Common methods include:

  • Reductive Amination: This involves the reaction of m-phenylenediamine with formaldehyde in the presence of a reducing agent like sodium borohydride or catalytic hydrogenation. This method is often preferred due to its high selectivity for mono- and di-methylation, minimizing over-alkylation.

  • Direct Alkylation with Methylating Agents: Using reagents such as methyl iodide or dimethyl sulfate in the presence of a base. Careful control of stoichiometry and reaction conditions is crucial to avoid the formation of quaternary ammonium salts and over-methylated byproducts.

Q2: Which factors most significantly influence the reaction rate and selectivity of N-methylation of m-phenylenediamine?

A2: Several factors critically impact the kinetics and outcome of the N-methylation reaction:

  • Choice of Methylating Agent: The reactivity of the methylating agent (e.g., methyl iodide > methyl bromide > methyl chloride) will directly affect the reaction rate.

  • Stoichiometry of Reactants: The molar ratio of the amine to the methylating agent is a key parameter to control the degree of methylation. An excess of the amine can favor mono-methylation, while an excess of the alkylating agent will promote di-methylation.

  • Reaction Temperature: Higher temperatures generally increase the reaction rate but may also lead to an increase in side products. Optimization is necessary to find a balance between reaction speed and selectivity.

  • Catalyst Selection: In catalytic routes like reductive amination, the choice of catalyst (e.g., Palladium on carbon (Pd/C), Raney Nickel) and catalyst loading are critical for both reaction rate and selectivity. For instance, iridium-based catalysts have been shown to be highly selective for monoalkylation of aromatic amines.[1]

  • Solvent and Base: The polarity of the solvent can influence the solubility of reactants and the reaction rate. The strength and type of base used to neutralize the acid formed during the reaction are also important.

Q3: What are the primary challenges encountered during the synthesis of this compound and how can they be addressed?

A3: The main challenges include:

  • Over-alkylation: The formation of N,N,N'-trimethylated or quaternary ammonium byproducts is a common issue, especially with highly reactive methylating agents. This can be mitigated by using a large excess of the diamine, slow addition of the alkylating agent, or employing reductive amination which is less prone to over-alkylation.

  • Low Yield and Conversion: This can be due to suboptimal reaction conditions (temperature, pressure, time), catalyst deactivation, or poor reagent quality. A systematic optimization of these parameters is recommended.

  • Product Purification: The separation of the desired product from unreacted starting materials, mono-methylated intermediates, and over-methylated byproducts can be challenging due to their similar physical properties. Chromatographic techniques are often required for purification.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction
Potential Cause Troubleshooting Strategy
Insufficient Reagent Reactivity - If using an alkyl halide, consider switching to a more reactive one (e.g., from methyl chloride to methyl iodide).- Ensure the purity and activity of the reducing agent in reductive amination.
Suboptimal Reaction Temperature - Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or GC-MS.- Be aware that excessive temperatures can lead to side product formation.
Short Reaction Time - Extend the reaction time and monitor its progress until no further consumption of the limiting reagent is observed.
Catalyst Deactivation (for catalytic reactions) - Ensure the catalyst is handled under an inert atmosphere if it is air-sensitive (e.g., Raney Nickel).- Use high-purity solvents and reagents to avoid catalyst poisoning.[2]
Poor Solubility of Reactants - Select a solvent that dissolves all reactants at the reaction temperature. A solvent screen may be necessary.
Issue 2: Poor Selectivity (Over-methylation or Mono-methylation)
Potential Cause Troubleshooting Strategy
Incorrect Stoichiometry - To favor di-methylation, use a slight excess (2.2-2.5 equivalents) of the methylating agent.- For mono-methylation, use a significant excess of m-phenylenediamine.
Rapid Addition of Methylating Agent - Add the methylating agent dropwise or via a syringe pump over an extended period to maintain a low concentration, which can improve selectivity.
Inappropriate Reaction Temperature - Lowering the temperature can sometimes improve selectivity by reducing the rate of the second methylation step relative to the first.
Choice of Synthetic Method - If direct alkylation gives poor selectivity, consider switching to reductive amination, which is known for better control over the degree of alkylation.

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of N,N'-Dialkylated Aromatic Diamines (Analogous Systems)

ParameterCondition AYield (%)Condition BYield (%)Reference
Catalyst Raney Nickel~90Raney Cobalt~85[2]
Temperature 80°C90100°C100[2]
Hydrogen Pressure 1.0 MPa87.42.0 MPa90[3]
Solvent 1,4-Dioxane37.5Methanol~60[3]
Base (in direct alkylation) K₂CO₃ModerateCs₂CO₃Higher[4] (Qualitative)

Note: The data presented is for analogous reactions such as the hydrogenation of dinitriles or the alkylation of other aromatic amines and should be used as a guideline for optimizing the synthesis of this compound.

Experimental Protocols (Representative for Analogous Systems)

Protocol 1: Reductive Amination of m-Phenylenediamine

This protocol is adapted from general procedures for the reductive amination of aromatic amines.

Materials:

  • m-Phenylenediamine

  • Formaldehyde (37% aqueous solution)

  • Palladium on Carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a high-pressure reactor, dissolve m-phenylenediamine (1.0 eq) in methanol.

  • Carefully add 10% Pd/C catalyst (5-10 mol%) under an inert atmosphere.

  • Add aqueous formaldehyde (2.2-2.5 eq).

  • Seal the reactor and purge with hydrogen gas three times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).

  • Heat the reaction mixture to the desired temperature (e.g., 50-80°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Direct N-Methylation of m-Phenylenediamine using Methyl Iodide

This protocol is based on classical N-alkylation methods.

Materials:

  • m-Phenylenediamine

  • Methyl Iodide

  • Potassium Carbonate (K₂CO₃) or another suitable base

  • Acetonitrile or Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add m-phenylenediamine (1.0 eq) and a suitable solvent (e.g., acetonitrile).

  • Add a base such as potassium carbonate (2.5 eq).

  • Stir the mixture and add methyl iodide (2.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Combine m-phenylenediamine, solvent, and base/catalyst start->reactants reagent_add Add methylating agent (e.g., formaldehyde or methyl iodide) reactants->reagent_add heat Heat to optimal temperature reagent_add->heat monitor Monitor progress (TLC, GC-MS) heat->monitor quench Quench reaction & remove solids monitor->quench Reaction complete extract Extraction/ Concentration quench->extract purify Purification (Chromatography/Distillation) extract->purify product Pure this compound purify->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Troubleshooting cluster_selectivity Poor Selectivity Troubleshooting start Experiment Start issue Poor Yield or Selectivity? start->issue check_temp Increase Temperature issue->check_temp Yes (Low Yield) adjust_stoich Adjust Stoichiometry issue->adjust_stoich Yes (Poor Selectivity) success Successful Reaction issue->success No check_time Extend Reaction Time check_temp->check_time check_reagents Verify Reagent Quality check_time->check_reagents check_catalyst Check Catalyst Activity check_reagents->check_catalyst slow_addition Slow Reagent Addition adjust_stoich->slow_addition change_method Consider Reductive Amination slow_addition->change_method

Caption: Logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Column Chromatography of N,N'-Dimethyl-m-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N,N'-dimethyl-m-phenylenediamine using column chromatography techniques. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the column chromatography of N,N'-dimethyl-m-phenylenediamine.

Problem Potential Cause Suggested Solution
Compound Elutes Too Quickly (Low Retention) Mobile phase is too polar.Decrease the polarity of the mobile phase. For a normal-phase system (e.g., silica gel), this means decreasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate system).
Sample is overloaded on the column.Reduce the amount of crude sample loaded onto the column. Use a column with a larger diameter or a greater amount of stationary phase for larger sample quantities.[1]
Compound Elutes Too Slowly or Not at All (High Retention) Mobile phase is not polar enough.Increase the polarity of the mobile phase. In a normal-phase system, this involves increasing the percentage of the more polar solvent.[2]
Compound may have decomposed on the stationary phase.Test the stability of N,N'-dimethyl-m-phenylenediamine on the stationary phase (e.g., silica gel) using a 2D TLC analysis.[2] If decomposition occurs, consider using a deactivated stationary phase or an alternative like alumina.[2]
Incorrect solvent system used.Double-check the composition of the mobile phase to ensure the correct solvents were used in the intended proportions.[2]
Poor Separation of Compound from Impurities Inappropriate mobile phase polarity.Optimize the solvent system by running preliminary TLC plates with various solvent mixtures to achieve good separation between the target compound and impurities.
Column was not packed properly.Ensure the stationary phase is packed uniformly without any cracks or channels. Dry packing followed by wet packing can sometimes yield better results.
Sample band was too wide.Dissolve the crude sample in a minimal amount of solvent and apply it to the column in a narrow band.
Tailing of the Compound Peak/Band Compound is interacting too strongly with the stationary phase.Add a small amount of a modifier to the mobile phase. For amines like N,N'-dimethyl-m-phenylenediamine, adding a small percentage of triethylamine (e.g., 0.1-1%) to the eluent can help to reduce tailing on silica gel by competing for active sites.
The compound is too concentrated when it elutes.If the compound is highly concentrated in the collected fractions, try using a shallower solvent gradient or a less polar mobile phase to broaden the elution band.[2]
Compound Appears in All Fractions Compound is degrading on the column.As mentioned earlier, check for stability on the stationary phase.[2] A faster elution with a more polar solvent system might minimize degradation time.
The sample was not fully dissolved when loaded.Ensure the crude mixture is completely dissolved before loading it onto the column.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a mobile phase system for the purification of N,N'-dimethyl-m-phenylenediamine on silica gel?

A good starting point for a non-polar to moderately polar compound like N,N'-dimethyl-m-phenylenediamine on silica gel would be a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane. It is recommended to first determine an optimal solvent system by running thin-layer chromatography (TLC) with different solvent ratios.

Q2: My N,N'-dimethyl-m-phenylenediamine appears to be degrading on the silica gel column. What can I do?

If you suspect degradation on silica gel, you can try the following:

  • Deactivate the silica gel: This can be done by adding a small percentage of water or triethylamine to the silica gel slurry before packing the column.

  • Use an alternative stationary phase: Alumina (neutral or basic) can be a good alternative for purifying amines.[2]

  • Work quickly: Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution.

Q3: How can I effectively remove polar impurities from my N,N'-dimethyl-m-phenylenediamine sample?

For polar impurities, you can start with a non-polar mobile phase (e.g., 100% hexane) to elute your less polar N,N'-dimethyl-m-phenylenediamine. The polar impurities will remain strongly adsorbed to the stationary phase. After your product has been collected, the column can be flushed with a highly polar solvent (e.g., methanol) to remove the remaining impurities.

Q4: I am not seeing my compound elute from the column. What should I do?

Several factors could be at play:

  • The mobile phase is not polar enough: Gradually increase the polarity of your eluent.

  • The compound may have degraded: Check for stability as mentioned previously.[2]

  • The fractions are too dilute: Try concentrating a few fractions where you expect your compound to be and re-analyze them by TLC.[3]

Experimental Protocol: General Guideline for Column Chromatography of N,N'-Dimethyl-m-phenylenediamine

Disclaimer: The following is a general protocol and should be optimized based on preliminary TLC analysis of your specific crude mixture.

1. Preparation of the Stationary Phase:

  • Select a suitable stationary phase, with silica gel (200-300 mesh) being a common choice.[4]
  • Prepare a slurry of the silica gel in the initial, least polar mobile phase.

2. Packing the Column:

  • Secure the chromatography column in a vertical position.
  • Add a small plug of cotton or glass wool at the bottom of the column.
  • Pour a small layer of sand over the plug.
  • Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove any air bubbles.
  • Add another layer of sand on top of the packed silica gel.

3. Sample Loading:

  • Dissolve the crude N,N'-dimethyl-m-phenylenediamine in a minimal amount of the mobile phase or a suitable volatile solvent.
  • Carefully apply the dissolved sample to the top of the column.

4. Elution:

  • Begin elution with the least polar solvent system determined from your TLC analysis.
  • Collect fractions of a consistent volume.
  • Monitor the elution of your compound by TLC analysis of the collected fractions.
  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with higher retention.

5. Analysis and Product Recovery:

  • Combine the fractions containing the pure N,N'-dimethyl-m-phenylenediamine.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Visualizations

Troubleshooting_Workflow Start Problem Encountered Identify_Problem Identify the Specific Issue (e.g., No Elution, Poor Separation) Start->Identify_Problem Check_TLC Review Preliminary TLC Data Identify_Problem->Check_TLC Check_Column Inspect Column Packing Identify_Problem->Check_Column Check_Solvent Verify Mobile Phase Composition Identify_Problem->Check_Solvent Adjust_Polarity Adjust Mobile Phase Polarity Check_TLC->Adjust_Polarity Incorrect Rf Repack_Column Repack Column Check_Column->Repack_Column Cracks or Channels Prepare_New_Solvent Prepare Fresh Mobile Phase Check_Solvent->Prepare_New_Solvent Incorrect Composition Re_run Re-run Chromatography Adjust_Polarity->Re_run Repack_Column->Re_run Prepare_New_Solvent->Re_run Re_run->Identify_Problem Problem Persists Success Successful Purification Re_run->Success Problem Resolved

References

Validation & Comparative

A Comparative Analysis of N¹,N³- and N¹,N¹-Dimethylbenzene-1,3-diamine for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical intermediates is a critical decision. This guide provides a comparative study of two isomers of dimethylbenzene-1,3-diamine: N¹,N³-Dimethylbenzene-1,3-diamine and N¹,N¹-Dimethylbenzene-1,3-diamine. This document aims to provide an objective comparison of their properties and potential applications based on available data.

This comparison guide synthesizes key data to assist in the selection of the appropriate isomer for specific research and industrial applications. Below, we present a detailed comparison of their physicochemical properties, spectroscopic data, and safety information.

Physicochemical Properties: A Tabular Comparison

The fundamental physical and chemical properties of N¹,N³- and N¹,N¹-Dimethylbenzene-1,3-diamine are summarized in the table below. These properties are crucial for designing experimental conditions and predicting the behavior of these compounds in various chemical reactions.

PropertyN¹,N³-Dimethylbenzene-1,3-diamineN¹,N¹-Dimethylbenzene-1,3-diamine
CAS Number 14814-75-6[1][2]2836-04-6[3][4]
Molecular Formula C₈H₁₂N₂[1][2]C₈H₁₂N₂[3][4]
Molecular Weight 136.19 g/mol [1]136.19 g/mol [3]
Physical Form Not specified, predicted to be a liquid or solidLiquid
Boiling Point 85-86 °C @ 1 Torr (Predicted)[2]Not available
Density 1.061 ± 0.06 g/cm³ (Predicted)[2]Not available
pKa 5.60 ± 0.25 (Predicted)[2]Not available
LogP 1.916 (Predicted)[2]Not available
Storage Keep in dark place, Inert atmosphere, Room temperature[2]Keep in dark place, sealed in dry, 2-8°C

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. While complete spectral data from a single comparative study is not available, information from various sources is presented below.

Spectroscopic DataN¹,N³-Dimethylbenzene-1,3-diamineN¹,N¹-Dimethylbenzene-1,3-diamine
¹H NMR Data not readily available in public databases.Data may be available from suppliers upon request.[5][6]
¹³C NMR Spectra available on PubChem.[1]Data may be available from suppliers upon request.[5][6]
Mass Spectrometry GC-MS data available on PubChem.[1]Data may be available from suppliers upon request.[5][6]
IR Spectroscopy Vapor phase IR spectra available on PubChem.[1]Not readily available.

Applications in Synthesis

Both N¹,N³- and N¹,N¹-Dimethylbenzene-1,3-diamine serve as important intermediates in the chemical industry, particularly in the synthesis of dyes and polymers.

N¹,N³-Dimethylbenzene-1,3-diamine is described as a versatile building block in organic synthesis. Its symmetrical structure with two secondary amine groups allows for the formation of linear polymers and macrocycles. It is also explored in medicinal chemistry as a scaffold for the development of new therapeutic agents.

N¹,N¹-Dimethylbenzene-1,3-diamine , with one tertiary and one primary amine group, offers a different reactivity profile. It is a known intermediate in the synthesis of certain dyes.[3] The presence of the primary amine allows for diazotization reactions, a key step in the production of azo dyes.

Experimental Protocols

General Synthesis Workflow

The synthesis of dimethylbenzene-1,3-diamine isomers can be achieved through the reductive amination of dinitrobenzene or the alkylation of phenylenediamine. The specific isomer obtained depends on the starting materials and reaction conditions.

SynthesisWorkflow Start Starting Materials (e.g., Dinitrobenzene or Phenylenediamine) Reaction Chemical Reaction (e.g., Alkylation or Reductive Amination) Start->Reaction Purification Purification (e.g., Distillation, Chromatography) Reaction->Purification Isomer Isomer Product (N1,N3- or N1,N1-) Purification->Isomer Analysis Characterization (NMR, MS, IR) Isomer->Analysis

Caption: A generalized workflow for the synthesis and characterization of dimethylbenzene-1,3-diamine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

For the structural elucidation and purity assessment of N¹,N³- and N¹,N¹-Dimethylbenzene-1,3-diamine, ¹H and ¹³C NMR spectroscopy are indispensable tools.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

Instrumental Analysis:

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 300 MHz for ¹H NMR).

  • For ¹³C NMR, broadband proton-decoupled spectra are typically acquired to simplify the spectrum to one peak per unique carbon atom.

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons in different chemical environments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms acquire_1h Acquire ¹H Spectrum add_tms->acquire_1h acquire_13c Acquire ¹³C Spectrum add_tms->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase_baseline Phase & Baseline Correction ft->phase_baseline integration Integration & Peak Picking phase_baseline->integration interpretation Structural Interpretation integration->interpretation

Caption: Standard workflow for NMR analysis of organic compounds.

Safety Information

Safety is a paramount concern when handling any chemical. The available safety data for the two isomers indicates a significant difference in their toxicity profiles.

N¹,N¹-Dimethylbenzene-1,3-diamine is classified as toxic. The following hazard statements are associated with this compound:

  • H301: Toxic if swallowed

  • H311: Toxic in contact with skin

  • H331: Toxic if inhaled Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be used, and work should be conducted in a well-ventilated fume hood.

For N¹,N³-Dimethylbenzene-1,3-diamine , specific harmonized safety data is not as readily available in the initial search results. However, as with any aromatic amine, it should be handled with care, assuming it may be harmful and an irritant.

Conclusion

N¹,N³- and N¹,N¹-Dimethylbenzene-1,3-diamine, while isomers, present different physicochemical properties, reactivity, and safety profiles. The choice between these two compounds will be dictated by the specific requirements of the intended application. The symmetrical nature of N¹,N³-dimethylbenzene-1,3-diamine may be advantageous for creating linear polymers, while the distinct reactivity of the primary and tertiary amine groups in N¹,N¹-dimethylbenzene-1,3-diamine makes it suitable for applications like azo dye synthesis. The significantly higher toxicity of the N¹,N¹-isomer necessitates stricter safety protocols. Further experimental studies directly comparing the performance of these two isomers in various applications would be highly valuable to the scientific community.

References

A Comparative Guide to Phenylenediamine Isomers in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of monomeric building blocks is a critical determinant of the final properties and performance of polymeric materials. Among the vast array of available monomers, phenylenediamine (PDA) isomers—ortho-phenylenediamine (o-PDA), meta-phenylenediamine (m-PDA), and para-phenylenediamine (p-PDA)—offer a versatile platform for the synthesis of a wide range of polymers, including polyamides, polyimides, and conductive polymers. The seemingly subtle difference in the substitution pattern on the benzene ring profoundly impacts the polymer's architecture, leading to significant variations in thermal stability, mechanical strength, processability, and electrical conductivity. This guide provides an objective comparison of the performance of these three isomers in various polymer systems, supported by experimental data and detailed methodologies.

Isomeric Structure and its Influence on Polymer Properties

The spatial arrangement of the two amine functional groups in phenylenediamine isomers dictates the geometry and packing efficiency of the resulting polymer chains.

  • p-Phenylenediamine (p-PDA): The linear and symmetrical structure of p-PDA leads to highly ordered, rigid-rod polymer chains. This facilitates strong intermolecular interactions, such as hydrogen bonding and π-π stacking, resulting in polymers with exceptional thermal stability and high mechanical strength. A prime example is the class of aramids like Kevlar®, synthesized from p-PDA and terephthaloyl chloride, which exhibits outstanding tensile strength. However, this high degree of order often translates to poor solubility and high melting points, making processing a significant challenge.

  • m-Phenylenediamine (m-PDA): The meta-substitution pattern introduces a kink in the polymer backbone, disrupting the linear chain packing observed with p-PDA. This leads to less crystalline and more amorphous polymers. Consequently, polymers derived from m-PDA generally exhibit improved solubility and processability compared to their para-counterparts, albeit often with a compromise in thermal stability and mechanical strength.[1][2] The less symmetrical structure can be advantageous in creating more processable high-performance polymers.[1]

  • o-Phenylenediamine (o-PDA): The ortho-isomer's adjacent amine groups can lead to unique polymerization pathways, often resulting in ladder-like structures such as poly(o-phenylenediamine) (PoPD), which contains phenazine rings.[3] PoPD is noted for its better solubility and fluorescence properties compared to polymers from the other isomers.[4] However, its polymers often exhibit lower thermal stability and electrical conductivity.[5]

Performance Comparison in Key Polymer Systems

The choice of phenylenediamine isomer significantly impacts the performance characteristics of the final polymer. Below is a comparative summary of their effects on polyamides and polyimides, as well as their performance as conductive polymers.

Polyamides (Aramids)

Aromatic polyamides, or aramids, are renowned for their high strength and thermal resistance. The isomer of phenylenediamine used is a key factor in determining their properties.

Propertyo-PDA based Polyamidem-PDA based Polyamide (e.g., MPIA - Nomex®)p-PDA based Polyamide (e.g., PPTA - Kevlar®)
Thermal Stability (TGA) LowerHighVery High
10% Weight Loss Temp.~350 °C[6]> 400 °C> 500 °C
Glass Transition (Tg) Lower~270 °C> 370 °C
Mechanical Strength LowerHighVery High
Tensile StrengthModerate~85-100 MPa> 3000 MPa (fiber)
Solubility HigherGood in polar aprotic solventsPoor, requires strong acids
Processability EasierGoodDifficult
Polyimides

Polyimides are a class of high-performance polymers known for their excellent thermal stability, chemical resistance, and dielectric properties. The diamine component plays a crucial role in tailoring these properties.

Propertyo-PDA based Polyimidem-PDA based Polyimidep-PDA based Polyimide
Thermal Stability (TGA) ModerateHighVery High
10% Weight Loss Temp.~450-500 °C~500-550 °C[7]> 550 °C
Glass Transition (Tg) LowerHigh (~250-300 °C)Very High (>350 °C)
Mechanical Strength GoodExcellentExceptional
Solubility GoodModerate to GoodPoor
Dielectric Constant HigherLowerLowest
Conductive Polymers (Polyphenylenediamines)

Polyphenylenediamines can be synthesized via oxidative polymerization to yield electrically conductive materials. The conductivity, however, is highly dependent on the isomer and the doping process.

PropertyPoly(o-phenylenediamine) (PoPD)Poly(m-phenylenediamine) (PmPD)Poly(p-phenylenediamine) (PpPD)
Electrical Conductivity Low (Semiconductor)Insulator to SemiconductorSemiconductor
Conductivity (S/cm)10⁻¹⁰ - 10⁻⁵Low10⁻⁶ - 10⁻³[8]
Solubility Good in some organic solventsModerateGenerally Poor
Redox Activity YesYesYes
Applications Anticorrosive coatings, SensorsAdsorbents, Crosslinking agentConductive composites, Sensors

Experimental Protocols

Synthesis of Polyamides by Low-Temperature Solution Polycondensation

This method is commonly used for preparing high molecular weight aromatic polyamides.

Materials:

  • Phenylenediamine isomer (o-, m-, or p-PDA)

  • Aromatic diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride)

  • Anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc))

  • Anhydrous lithium chloride (LiCl) or calcium chloride (CaCl₂) (optional, to enhance solubility)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the phenylenediamine isomer in the anhydrous solvent. If using, add the inorganic salt and stir until dissolved.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the diacid chloride as a solid or in solution (in the same solvent) to the stirred diamine solution.

  • Maintain the temperature at 0-5 °C for 30 minutes after the addition is complete, then allow the reaction to warm to room temperature and stir for several hours (typically 2-4 hours).

  • Precipitate the resulting polyamide by pouring the viscous polymer solution into a non-solvent such as methanol or water.

  • Collect the fibrous polymer by filtration, wash thoroughly with water and methanol to remove unreacted monomers and salts, and dry in a vacuum oven at 60-80 °C.[2]

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal stability and transitions of the polymers.

TGA Protocol:

  • Place a small sample (5-10 mg) of the dried polymer into a TGA pan (platinum or alumina).

  • Heat the sample from room temperature to 800-1000 °C at a constant heating rate (e.g., 10 or 20 °C/min) under a nitrogen or air atmosphere.[7][9]

  • Record the weight loss as a function of temperature. The initial decomposition temperature and the temperature at 10% weight loss are key parameters for comparing thermal stability.[5]

DSC Protocol:

  • Seal a small sample (5-10 mg) of the polymer in an aluminum DSC pan.

  • Heat the sample to a temperature above its expected glass transition temperature (Tg) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Cool the sample rapidly (quench cooling).

  • Reheat the sample at the same heating rate. The Tg is determined from the inflection point in the heat flow curve during the second heating scan.[9]

Electrical Conductivity Measurement (Four-Probe Method)

This method is standard for measuring the sheet resistance of thin films or the bulk resistivity of pressed pellets of conductive polymers.

Procedure:

  • Prepare a sample of the polyphenylenediamine by pressing the polymer powder into a pellet of known dimensions (diameter and thickness) using a hydraulic press.[8]

  • Place the pellet in a four-point probe setup. This consists of four equally spaced, collinear probes that are brought into contact with the sample surface.

  • Pass a constant current (I) through the outer two probes.

  • Measure the voltage (V) across the inner two probes using a high-impedance voltmeter.

  • The bulk resistivity (ρ) can be calculated using the formula: ρ = (V/I) * 2πs * F, where 's' is the probe spacing and 'F' is a correction factor based on the sample geometry. The conductivity (σ) is the reciprocal of the resistivity (σ = 1/ρ).[8][10]

Visualizing the Synthesis and Workflow

Polymerization_Workflow cluster_Monomers Monomer Preparation cluster_Reaction Polymerization cluster_Purification Polymer Isolation & Purification Diamine Phenylenediamine Isomer (o-, m-, p-) Dissolution Dissolve Diamine in Solvent Diamine->Dissolution Diacid_Chloride Diacid Chloride (e.g., Terephthaloyl Chloride) Addition Slowly Add Diacid Chloride Diacid_Chloride->Addition Solvent Anhydrous Solvent (e.g., NMP) Solvent->Dissolution Cooling Cool to 0-5 °C Dissolution->Cooling Cooling->Addition Stirring Stir at RT Addition->Stirring Precipitation Precipitate in Non-solvent (Methanol) Stirring->Precipitation Filtration Filter Polymer Precipitation->Filtration Washing Wash with Water and Methanol Filtration->Washing Drying Dry under Vacuum Washing->Drying Final_Polymer Final_Polymer Drying->Final_Polymer Aromatic Polyamide Characterization_Flow cluster_Thermal Thermal Analysis cluster_Mechanical Mechanical Testing cluster_Electrical Electrical Analysis Polymer_Sample Synthesized Polymer TGA TGA (Thermogravimetric Analysis) Polymer_Sample->TGA Thermal Stability DSC DSC (Differential Scanning Calorimetry) Polymer_Sample->DSC Glass Transition Tensile_Test Tensile Testing Polymer_Sample->Tensile_Test Strength, Modulus Four_Probe Four-Probe Method Polymer_Sample->Four_Probe Conductivity (if applicable) Thermal_Data Decomposition Temp. TGA->Thermal_Data DSC->Thermal_Data Mechanical_Data Tensile Strength, Elongation Tensile_Test->Mechanical_Data Electrical_Data Resistivity (Ω·cm) Four_Probe->Electrical_Data

References

Comparative Analysis of Diamine Cross-linkers for High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N1,N3-Dimethylbenzene-1,3-diamine and other common diamine cross-linkers used in the synthesis of high-performance polymers such as epoxy resins and polyimides. While direct comparative experimental data for this compound is limited in publicly available literature, this document summarizes the performance of widely used alternatives—m-phenylenediamine (m-PDA), p-phenylenediamine (p-PDA), and 4,4'-oxydianiline (ODA)—supported by experimental data from various studies. Detailed experimental protocols for key characterization techniques are also provided to facilitate independent evaluation.

Introduction to Diamine Cross-linkers

Diamine cross-linkers are essential components in the formulation of thermosetting polymers. They react with monomers, such as epoxy resins or dianhydrides, to form a three-dimensional network structure. This cross-linking process is crucial in determining the final mechanical, thermal, and chemical properties of the polymer. The structure of the diamine, including the presence and position of substituent groups, significantly influences the reactivity, processability, and ultimate performance of the resulting material.

This compound, with methyl groups on the amine nitrogens, is expected to exhibit different reactivity and confer distinct properties to polymers compared to its unsubstituted counterpart, m-phenylenediamine. The methyl groups can affect steric hindrance, basicity of the amine, and the flexibility of the resulting polymer chain.

Performance Data of Common Diamine Cross-linkers

The following tables summarize key performance indicators for epoxy resins and polyimides cross-linked with m-phenylenediamine, p-phenylenediamine, and 4,4'-oxydianiline. This data is compiled from various scientific sources and represents typical performance characteristics.

Table 1: Thermal and Mechanical Properties of Cured Epoxy Resins

PropertyCuring AgentTypical Value
Glass Transition Temperature (Tg) m-Phenylenediamine (m-PDA)140 - 160 °C
p-Phenylenediamine (p-PDA)150 - 170 °C
Tensile Strength m-Phenylenediamine (m-PDA)70 - 90 MPa
p-Phenylenediamine (p-PDA)60 - 80 MPa

Note: The properties of cured epoxy resins can vary significantly depending on the specific epoxy resin used, the stoichiometry of the amine to epoxy groups, and the curing schedule (temperature and time).

Table 2: Thermal Properties of Polyimides

PropertyDiamine MonomerDianhydrideTypical Value
Glass Transition Temperature (Tg) 4,4'-Oxydianiline (ODA)PMDA~400 °C
4,4'-Oxydianiline (ODA)BPDA~310 °C
5% Weight Loss Temperature (TGA) 4,4'-Oxydianiline (ODA)PMDA> 500 °C (in N₂)
4,4'-Oxydianiline (ODA)BPDA> 500 °C (in N₂)

Note: PMDA (Pyromellitic dianhydride) and BPDA (3,3',4,4'-Biphenyltetracarboxylic dianhydride) are common dianhydrides used in polyimide synthesis. The thermal properties of polyimides are highly dependent on the combination of both the diamine and the dianhydride.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for standardized comparison of different diamine cross-linkers.

Epoxy Resin Curing and Characterization

1. Sample Preparation (Curing of Epoxy Resin):

  • Materials: Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin, diamine cross-linker (e.g., m-phenylenediamine).

  • Procedure:

    • Preheat the epoxy resin to a specific temperature (e.g., 60 °C) to reduce its viscosity.

    • Calculate the stoichiometric amount of the diamine cross-linker required based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxy equivalent weight (EEW) of the resin.

    • Melt the diamine cross-linker if it is a solid at room temperature.

    • Add the calculated amount of the molten or liquid diamine to the preheated epoxy resin.

    • Mix the components thoroughly for several minutes until a homogeneous mixture is obtained.

    • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

    • Pour the mixture into a preheated mold treated with a mold release agent.

    • Cure the samples in an oven following a specific curing schedule (e.g., 2 hours at 80 °C followed by 3 hours at 150 °C).

    • Allow the samples to cool down slowly to room temperature before demolding.

2. Thermal Analysis - Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg) of the cured epoxy resin.

  • Methodology:

    • A small sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.

    • The sample is placed in the DSC instrument.

    • The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history. A typical cycle would be:

      • Heat from room temperature to a temperature above the expected Tg (e.g., 200 °C) at a constant rate (e.g., 10 °C/min).

      • Cool down to room temperature at a controlled rate (e.g., 10 °C/min).

      • Heat again to the same upper temperature at the same heating rate.

    • The glass transition temperature is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

3. Mechanical Testing - Tensile Test (ASTM D638):

  • Purpose: To determine the tensile strength, Young's modulus, and elongation at break of the cured epoxy resin.

  • Methodology:

    • Prepare dog-bone shaped specimens according to the dimensions specified in ASTM D638.

    • Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% relative humidity) for at least 40 hours prior to testing.

    • Measure the width and thickness of the gauge section of each specimen.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

    • Record the load and displacement data throughout the test.

    • Calculate the tensile strength, Young's modulus, and elongation at break from the stress-strain curve.

Polyimide Synthesis and Characterization

1. Polyimide Synthesis (Two-Step Method):

  • Materials: Diamine monomer (e.g., 4,4'-oxydianiline), dianhydride (e.g., pyromellitic dianhydride), and a polar aprotic solvent (e.g., N-methyl-2-pyrrolidone, NMP).

  • Procedure:

    • Poly(amic acid) Synthesis:

      • Dissolve the diamine monomer in the solvent in a flask equipped with a mechanical stirrer and a nitrogen inlet.

      • Slowly add an equimolar amount of the dianhydride powder to the diamine solution in small portions under a nitrogen atmosphere.

      • Stir the reaction mixture at room temperature for several hours (e.g., 12-24 hours) to form a viscous poly(amic acid) solution.

    • Imidization:

      • Cast the poly(amic acid) solution onto a glass plate to form a thin film.

      • Place the glass plate in an oven and subject it to a stepwise thermal curing process to convert the poly(amic acid) to polyimide. A typical curing cycle would be: 1 hour at 100 °C, 1 hour at 200 °C, and 1 hour at 300 °C.

      • After cooling, the polyimide film can be peeled off from the glass plate.

2. Thermal Analysis - Thermogravimetric Analysis (TGA):

  • Purpose: To determine the thermal stability and decomposition temperature of the polyimide.

  • Methodology:

    • A small sample (typically 5-10 mg) of the polyimide film is placed in a TGA sample pan.

    • The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 800 °C).

    • The weight of the sample is continuously monitored as a function of temperature.

    • The thermal stability is often reported as the temperature at which 5% or 10% weight loss occurs.

Visualizations

The following diagrams illustrate the general workflows for the synthesis and characterization of cross-linked polymers.

Experimental_Workflow_Epoxy cluster_synthesis Epoxy Resin Curing cluster_characterization Characterization Epoxy Resin Epoxy Resin Mixing & Degassing Mixing & Degassing Epoxy Resin->Mixing & Degassing Diamine Cross-linker Diamine Cross-linker Diamine Cross-linker->Mixing & Degassing Curing Curing Mixing & Degassing->Curing Cured Epoxy Cured Epoxy Curing->Cured Epoxy DSC DSC Cured Epoxy->DSC Thermal Properties Tensile Testing Tensile Testing Cured Epoxy->Tensile Testing Mechanical Properties TGA TGA Cured Epoxy->TGA Thermal Stability

Caption: Workflow for Epoxy Resin Curing and Characterization.

Experimental_Workflow_Polyimide cluster_synthesis Polyimide Synthesis cluster_characterization Characterization Dianhydride Dianhydride Polymerization (Polyamic Acid) Polymerization (Polyamic Acid) Dianhydride->Polymerization (Polyamic Acid) Diamine Monomer Diamine Monomer Diamine Monomer->Polymerization (Polyamic Acid) Imidization (Thermal Curing) Imidization (Thermal Curing) Polymerization (Polyamic Acid)->Imidization (Thermal Curing) Polyimide Film Polyimide Film Imidization (Thermal Curing)->Polyimide Film DSC DSC Polyimide Film->DSC Glass Transition TGA TGA Polyimide Film->TGA Thermal Stability

Caption: Workflow for Polyimide Synthesis and Characterization.

Conclusion

The selection of a diamine cross-linker is a critical decision in the development of high-performance polymers. While this guide provides a summary of the performance of common aromatic diamines like m-PDA, p-PDA, and ODA, the lack of direct comparative experimental data for this compound highlights an area for future research. The N-methylation is anticipated to influence the curing kinetics, glass transition temperature, and mechanical properties of the resulting polymers. Researchers are encouraged to use the provided experimental protocols to conduct direct comparative studies to fully elucidate the performance characteristics of this compound and its potential advantages over existing cross-linking agents.

A Spectroscopic Comparison of N,N'-Dimethylphenylenediamine Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N'-dimethylphenylenediamines are a class of aromatic amines that find applications in various fields, including the synthesis of dyes, polymers, and as reagents in analytical chemistry. The isomeric position of the two amine functionalities on the benzene ring—ortho (1,2-), meta (1,3-), and para (1,4-)—profoundly influences their electronic structure, chemical reactivity, and, consequently, their spectroscopic properties. This guide provides a comparative analysis of the spectroscopic characteristics of these isomers, supported by available experimental data, to aid researchers, scientists, and drug development professionals in their identification and utilization.

Data Presentation

The following table summarizes the available quantitative spectroscopic data for the ortho, meta, and para isomers of N,N'-dimethylphenylenediamine. It is important to note that while comprehensive experimental data for the para-isomer is accessible, data for the ortho- and meta-isomers in their free base form is limited in publicly available literature. The data for the meta-isomer is presented for its dihydrochloride salt, which will exhibit spectral differences compared to the free base due to the protonation of the amine groups.

Spectroscopic TechniqueN,N'-dimethyl-o-phenylenediamineN,N'-dimethyl-m-phenylenediamine (dihydrochloride)N,N'-dimethyl-p-phenylenediamine
UV-Vis Spectroscopy
λmax (nm)Data not readily availableData not readily available284, 328 (in Ether)
Infrared (IR) Spectroscopy (cm⁻¹)
N-H StretchData not readily availableBroad bands typical for amine salts~3400-3200 (for secondary amine)
C-N Stretch (Aromatic)Data not readily available~1335-1250~1335-1250
C-H Aromatic StretchData not readily available~3100-3000~3100-3000
¹H NMR Spectroscopy (ppm)
N-CH₃Data not readily availableData available for dihydrochloride salt~2.8-3.0
Aromatic ProtonsData not readily availableData available for dihydrochloride salt~6.6-7.2
N-HData not readily availableData available for dihydrochloride saltVariable
¹³C NMR Spectroscopy (ppm)
N-CH₃Data not readily availableData available for dihydrochloride salt~40-45
Aromatic C-NData not readily availableData available for dihydrochloride salt~140-150
Aromatic C-HData not readily availableData available for dihydrochloride salt~110-130

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of N,N'-dimethylphenylenediamine isomers.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λmax) which correspond to electronic transitions within the molecule.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the N,N'-dimethylphenylenediamine isomer in a UV-transparent solvent (e.g., ethanol, cyclohexane, or ether). A typical concentration is in the range of 10⁻⁵ to 10⁻⁴ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

  • Sample Measurement: Fill a matched quartz cuvette with the prepared sample solution.

  • Data Acquisition: Scan the sample from a wavelength of approximately 200 nm to 400 nm. The instrument will record the absorbance as a function of wavelength.

  • Analysis: Identify the wavelength(s) at which the absorbance is at a maximum (λmax).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups and vibrational modes of the molecule.

Methodology:

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg) and grind to a fine powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Nujol Mull Method: Grind a small amount of the solid sample with a drop of Nujol (mineral oil) to form a thick paste. Spread the mull between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Background Measurement: Record a background spectrum of the empty sample compartment or a pure KBr pellet/salt plates.

  • Sample Measurement: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum.

  • Data Acquisition: Typically, spectra are collected over the range of 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands corresponding to functional groups such as N-H, C-H (aromatic and aliphatic), C-N, and C=C bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei in the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum.

    • Acquire the ¹³C NMR spectrum, often with proton decoupling.

  • Analysis:

    • ¹H NMR: Analyze the chemical shifts (δ), integration (number of protons), and multiplicity (splitting pattern) of the signals to assign them to specific protons in the molecule.

    • ¹³C NMR: Analyze the chemical shifts of the signals to assign them to specific carbon atoms.

Mandatory Visualization

The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of N,N'-dimethylphenylenediamine isomers.

Spectroscopic_Comparison_Workflow Workflow for Spectroscopic Comparison of N,N'-dimethylphenylenediamine Isomers cluster_isomers Isomer Samples cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_analysis Comparative Analysis Ortho o-Isomer UV_Vis UV-Vis Spectroscopy Ortho->UV_Vis IR FT-IR Spectroscopy Ortho->IR NMR NMR Spectroscopy Ortho->NMR Meta m-Isomer Meta->UV_Vis Meta->IR Meta->NMR Para p-Isomer Para->UV_Vis Para->IR Para->NMR UV_Vis_Data Acquire λmax UV_Vis->UV_Vis_Data IR_Data Acquire Vibrational Frequencies IR->IR_Data NMR_Data Acquire Chemical Shifts NMR->NMR_Data Comparison Compare Spectroscopic Data UV_Vis_Data->Comparison IR_Data->Comparison NMR_Data->Comparison Interpretation Interpret Structural Differences Comparison->Interpretation

Caption: Workflow for the spectroscopic comparison of isomers.

Conclusion

The spectroscopic analysis of N,N'-dimethylphenylenediamine isomers reveals distinct characteristics that can be used for their differentiation. The para-isomer is well-characterized, with its spectroscopic data readily available. However, a comprehensive comparative guide is hampered by the scarcity of experimental data for the ortho- and meta-isomers in their free base forms. Further research to acquire and publish this data would be invaluable to the scientific community. The methodologies and comparative framework presented in this guide provide a foundation for such future investigations and for the practical application of these compounds in research and development.

A Comparative Guide to the Reactivity of Ortho-, Meta-, and Para-Phenylenediamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of ortho-, meta-, and para-phenylenediamine isomers. The information presented is supported by experimental data from scientific literature to assist in understanding their distinct properties and potential applications.

Phenylenediamines are aromatic amines that play a crucial role as building blocks in the synthesis of a wide range of materials, from high-performance polymers to pharmaceuticals. The positional isomerism of the two amino groups on the benzene ring significantly influences their reactivity, leading to distinct products and reaction kinetics. This guide focuses on two key reaction types: oxidative polymerization and diazotization, highlighting the differences in behavior between the ortho-, meta-, and para-isomers.

I. Comparative Reactivity in Oxidative Polymerization

Oxidative polymerization of phenylenediamines is a common method to synthesize conjugated polymers with interesting electronic and optical properties. The reactivity of the isomers in this process varies, leading to polymers with different structures and properties.

The general reactivity order for oxidative polymerization is often observed as para > ortho > meta . This can be attributed to a combination of electronic and steric effects. The para-isomer's symmetrical structure allows for the formation of linear, highly conjugated polymer chains. The ortho-isomer can also form a ladder-like polymer structure, but steric hindrance between the adjacent amino groups can affect the polymerization rate and polymer structure. The meta-isomer generally exhibits the lowest reactivity towards polymerization due to the meta-positioning of the amino groups, which disrupts the conjugation along the polymer backbone.

Quantitative Data on Oxidative Polymerization

The following table summarizes typical yields and conditions for the oxidative polymerization of phenylenediamine isomers, as reported in various studies. It is important to note that direct comparison is challenging as reaction conditions are not always identical across different studies.

IsomerOxidantMediumTemperature (°C)Time (h)Yield (%)Reference
o-Phenylenediamine Potassium Dichromate (K₂Cr₂O₇)0.1M HCl2024-[1]
p-Phenylenediamine Ammonium Persulfate ((NH₄)₂S₂O₈)WaterRoom Temp-High[2]
p-Phenylenediamine Ammonium Persulfate ((NH₄)₂S₂O₈)0.1 M HClIce bath, then RT24-[3]
m-Phenylenediamine Cetyl Trimethyl Ammonium Persulfate----[4]

Note: Quantitative yield data is not consistently reported across all studies, hence some fields are marked with '-'. The provided information reflects the conditions mentioned in the cited literature.

Experimental Protocols for Oxidative Polymerization

A. Polymerization of o-Phenylenediamine [1]

  • Monomer Solution Preparation: Dissolve 1.622 g of o-phenylenediamine in 50 ml of 0.1M HCl. Heat and stir the solution for approximately 5 minutes to ensure complete dissolution.

  • Cooling: Bring the temperature of the monomer solution down to 20°C.

  • Oxidant Solution Preparation: Prepare a solution of 4.413 g of potassium dichromate (K₂Cr₂O₇) in 50 ml of 0.1M HCl.

  • Polymerization: Add the oxidant solution dropwise to the monomer solution with the aid of a burette at a flow rate of 1.43 ml/min.

  • Reaction Time: Allow the reaction mixture to stand for 24 hours.

  • Product Isolation: Separate the insoluble poly(o-phenylenediamine) from the soluble material by centrifugation.

  • Washing and Drying: Wash the collected polymer repeatedly with distilled water and dry it at 50°C.

B. Polymerization of p-Phenylenediamine [2]

  • Oxidant Solution Preparation: Add 4.0 g of ammonium persulfate ((NH₄)₂S₂O₈) to 20 mL of water in a flask.

  • Monomer Solution Preparation: In a separate 500-mL round-bottomed flask, place 150 mL of water and add 1.7 g of p-phenylenediamine. The flask is placed in an oil bath at a specific temperature (as per experimental design).

  • Polymerization: Stir the monomer mixture magnetically.

C. Polymerization of m-Phenylenediamine

While detailed, directly comparable protocols are less common in the provided search results, the oxidative polymerization of m-phenylenediamine can be achieved using similar methodologies to its isomers, often employing persulfate-based oxidants in an acidic aqueous medium.[5]

Visualization of Polymerization Pathway

The oxidative polymerization of phenylenediamines proceeds through the formation of radical cations, which then couple to form dimers, oligomers, and finally the polymer.

Polymerization_Pathway Monomer Phenylenediamine Monomer Radical Monomer Radical Cation Monomer->Radical Oxidation Oxidant Oxidant (e.g., (NH₄)₂S₂O₈) Dimer Dimer Radical->Dimer Coupling Oligomer Oligomer Dimer->Oligomer Propagation Polymer Poly(phenylenediamine) Oligomer->Polymer Propagation Diazotization_Pathways cluster_ortho o-Phenylenediamine cluster_para p-Phenylenediamine o_PDA o-Phenylenediamine o_Diazonium ortho-Amino Diazonium Ion o_PDA->o_Diazonium Diazotization Benzotriazole 1H-Benzotriazole o_Diazonium->Benzotriazole Intramolecular Cyclization p_PDA p-Phenylenediamine p_Mono_Diazonium Mono-diazotized p_PDA->p_Mono_Diazonium Diazotization p_Bis_Diazonium Bis-diazotized (Tetrazotization) p_Mono_Diazonium->p_Bis_Diazonium Further Diazotization

References

Comparative Guide to Alternative Reagents for N1,N3-Dimethylbenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N1,N3-Dimethylbenzene-1,3-diamine is a versatile aromatic diamine utilized as a fundamental building block in the synthesis of polymers, dyes, and potentially in medicinal chemistry. Its methylated amino groups influence the electronic properties and steric environment, which in turn affects the reactivity and solubility of the resulting compounds. This guide provides an objective comparison of this compound with alternative reagents in key applications, supported by available experimental data and detailed protocols.

Alternatives in Polymer Synthesis: Polyamides and Polyimides

Aromatic diamines are crucial monomers in the production of high-performance polymers such as polyamides and polyimides. The structure of the diamine significantly impacts the thermal, mechanical, and solubility properties of the resulting polymer. Alternatives to this compound can be found by considering other substituted m-phenylenediamines or different aromatic diamines.

Key Performance Indicators in Polymer Synthesis

The selection of a diamine for polymer synthesis is guided by the desired properties of the final material. Key comparative metrics include:

  • Thermal Stability: Measured by the 5% weight loss temperature (Td5) and the glass transition temperature (Tg). Higher values indicate better performance at elevated temperatures.

  • Solubility: The ability of the resulting polymer to dissolve in common organic solvents is crucial for processing.

  • Mechanical Properties: Tensile strength and modulus are key indicators of the polymer's strength and stiffness.

Comparative Data for Diamines in Polymer Synthesis

While direct head-to-head comparative data for this compound is limited in publicly available literature, we can infer performance by examining studies on structurally similar aromatic diamines. The following table summarizes properties of polyimides synthesized from m-phenylenediamine (m-PDA) with different pendant groups, offering insight into how substitutions on the phenylenediamine core affect polymer characteristics.

Diamine StructureDianhydrideGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C, in N2)
m-PDABPADA228428
m-PDA with -CF3 groupBPADA265495
m-PDA with -COOH groupBPADA332480
m-PDA with biphenyl ester groupBPADA288521
m-PDA6FDA251486
m-PDA with -CF3 group6FDA286539
m-PDA with -COOH group6FDA315525
m-PDA with biphenyl ester group6FDA319531

Data synthesized from a study on polyimides from m-phenylenediamine with different pendant groups.

Note: This data illustrates the impact of substituents on the properties of polyimides derived from the parent m-phenylenediamine structure. It is expected that the N-methyl groups in this compound would also influence these properties, likely by affecting chain packing and intermolecular interactions.

Experimental Protocol: Synthesis of Aromatic Polyamides

This protocol describes a general method for the low-temperature solution polycondensation of an aromatic diamine with a diacid chloride.

Materials:

  • Aromatic diamine (e.g., this compound or alternative)

  • Aromatic diacid chloride (e.g., isophthaloyl chloride or terephthaloyl chloride)

  • N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc), dried

  • Anhydrous Lithium Chloride (LiCl) (optional, to improve solubility)

  • Argon or Nitrogen gas supply

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and an inert gas inlet, dissolve the aromatic diamine in the anhydrous solvent. If using, add LiCl to the solvent before adding the diamine.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equimolar amount of the diacid chloride to the stirred solution.

  • Continue stirring at 0°C for 1-2 hours, and then allow the reaction to warm to room temperature and stir for an additional 12-24 hours under an inert atmosphere.

  • Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent such as methanol or water.

  • Collect the polymer by filtration, wash it thoroughly with the non-solvent and then with hot water to remove any salts.

  • Dry the polymer in a vacuum oven at a suitable temperature.

Logical Workflow for Polyamide Synthesis

G Diamine Aromatic Diamine in Anhydrous Solvent ReactionVessel Reaction at 0°C to Room Temp. under Inert Atmosphere Diamine->ReactionVessel DiacidChloride Aromatic Diacid Chloride DiacidChloride->ReactionVessel Precipitation Precipitate in Non-Solvent (e.g., Methanol) ReactionVessel->Precipitation Filtration Filter and Wash Polymer Precipitation->Filtration Drying Dry under Vacuum Filtration->Drying Polyamide Final Polyamide Product Drying->Polyamide

Caption: General workflow for the synthesis of aromatic polyamides.

Alternatives as Epoxy Curing Agents

Aromatic diamines are effective curing agents for epoxy resins, imparting high thermal stability and chemical resistance to the cured product. The reactivity and the final properties of the epoxy network are highly dependent on the structure of the diamine.

Comparative Data for Aromatic Diamine Curing Agents

A study on the effect of substituents on 4,4'-methylenedianiline (MDA) provides valuable quantitative data on how structural modifications of an aromatic diamine influence the properties of a cured high-performance epoxy resin (AFG-90MH).

Curing AgentFlexural Strength (MPa)Glass Transition Temp. (Tg) (°C)
4,4'-methylenedianiline (MDA)158213
4,4'-methylenebis(2-ethylaniline) (MOEA)136172
4,4'-methylenebis(2-chloroaniline) (MOCA)165190
4,4'-methylenebis(3-chloro-2,6-diethylaniline) (MCDEA)148183

Data from a comparative study of aromatic diamine curing agents for a high-performance epoxy resin.[1][2][3]

Analysis: The data indicates that substituents on the aromatic ring of the diamine have a significant impact on both the mechanical and thermal properties of the cured epoxy. The presence of N-methyl groups in this compound would similarly be expected to influence the curing process and the final properties of the epoxy network, likely affecting the cross-linking density and chain mobility.

Experimental Protocol: Curing of Epoxy Resin

This protocol outlines a general procedure for curing an epoxy resin with an aromatic diamine.

Materials:

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • Aromatic diamine curing agent (e.g., this compound or alternative)

  • Mold

Procedure:

  • Calculate the stoichiometric amount of the diamine curing agent required for the epoxy resin based on the amine hydrogen equivalent weight (AHEW) of the diamine and the epoxy equivalent weight (EEW) of the resin.

  • Preheat the epoxy resin to reduce its viscosity.

  • Thoroughly mix the preheated epoxy resin with the calculated amount of the aromatic diamine curing agent until a homogeneous mixture is obtained.

  • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Pour the mixture into a preheated mold.

  • Cure the resin in an oven following a specific curing schedule (e.g., a multi-step temperature ramp and hold).

  • After the curing cycle is complete, allow the mold to cool down slowly to room temperature before demolding the cured epoxy part.

Signaling Pathway of Epoxy Curing

G Epoxy Epoxy Resin (Epoxide Rings) Mixing Mixing and Degassing Epoxy->Mixing Diamine Aromatic Diamine (Primary/Secondary Amines) Diamine->Mixing Curing Curing (Heat) Mixing->Curing Ring-opening Addition Reaction Network Cross-linked Thermoset Polymer Curing->Network

Caption: Simplified representation of the epoxy curing process.

Alternatives in Azo Dye Synthesis

Aromatic diamines are key components in the synthesis of azo dyes. The diamine is typically diazotized and then coupled with an electron-rich aromatic compound to form the azo linkage (-N=N-), which is the chromophore responsible for the color.

Experimental Protocol: Synthesis of an Azo Dye

This protocol provides a general method for the synthesis of an azo dye from an aromatic amine.

Materials:

  • Aromatic amine (e.g., this compound or alternative)

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl)

  • Coupling agent (e.g., a phenol or another aromatic amine)

  • Sodium hydroxide (NaOH) (if using a phenol as the coupling agent)

  • Ice

Procedure:

Part A: Diazotization

  • Dissolve the aromatic amine in dilute hydrochloric acid in a beaker.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution while maintaining the temperature below 5°C. Stir continuously. The formation of the diazonium salt is often indicated by a color change.

Part B: Coupling Reaction

  • In a separate beaker, dissolve the coupling agent in a suitable solvent (e.g., aqueous sodium hydroxide for phenols, or dilute acid for amines).

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution from Part A to the cold coupling agent solution with vigorous stirring.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring in the ice bath for a short period to ensure complete reaction.

  • Collect the azo dye by vacuum filtration, wash with cold water, and allow it to dry.

Azo Dye Synthesis Workflow

G cluster_0 Diazotization cluster_1 Coupling Amine Aromatic Amine + HCl Diazonium Diazonium Salt (0-5°C) Amine->Diazonium Nitrite NaNO2 Solution Nitrite->Diazonium AzoDye Azo Dye (Precipitate) Diazonium->AzoDye Coupling Reaction (0-5°C) CouplingAgent Coupling Agent (e.g., Phenol) CouplingAgent->AzoDye

Caption: The two-stage process of azo dye synthesis.

Disclaimer: The experimental protocols provided are general and may require optimization for specific reagents and desired outcomes. Appropriate safety precautions should always be taken when handling chemicals. The comparative data presented is based on available literature and may not be directly transferable to all experimental conditions.

References

Cross-Validation of Analytical Methods for N,N'-dimethyl-m-phenylenediamine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to the limited availability of specific cross-validation data for N,N'-dimethyl-m-phenylenediamine in publicly available literature, this guide provides a comparative overview of analytical methodologies by leveraging data from structurally similar aromatic amines, such as p-phenylenediamine (PPD) and other primary aromatic amines. The principles and experimental protocols detailed herein are readily adaptable for the development and validation of methods for the target compound.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of common analytical techniques for the quantification of aromatic amines. The supporting experimental data from analogous compounds provides a robust foundation for method selection and development for N,N'-dimethyl-m-phenylenediamine.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods applied to the analysis of aromatic amines. This data, compiled from multiple studies, offers a comparative baseline for method selection and development.

Table 1: Performance Characteristics of LC-MS/MS Methods for Aromatic Amine Quantification

Analyte(s)Linearity (Range)LOQLODPrecision (%RSD)Accuracy/Recovery (%)Reference
p-Phenylenediamine (PPD), MAPPD, DAPPD in blood10–2000 ng/mL>0.9910 ng/mLNot Reported<14%85-115%[1]
p-Phenylenediamine (PPD), MAPPD, DAPPD in urine5–2000 ng/mL>0.995 ng/mLNot ReportedIntra-day: 1.58–9.52%, Inter-day: 5.43–9.45%-7.43 to 7.36 (bias %)[2]
27 Primary Aromatic Amines (PAAs)Not ReportedNot Reported0.001–0.50 ng/mLNot Reported<15%High[3]
24 Primary Aromatic Amines (PAAs)Not ReportedNot Reported0.15 µg/L0.05 µg/L<20%70-118%[4]
26 Aromatic AminesNot Reported>0.9990.5 - 5.2 ng/mL1.0 - 3.2 ng/mLNot ReportedNot Reported[5]

Table 2: Performance Characteristics of GC-MS Methods for Aromatic Amine Quantification

Analyte(s)Linearity (Range)LOQLODPrecision (%RSD)Accuracy/Recovery (%)Reference
p-Phenylenediamine (PPD) in cosmetics1.0–1275 µg/mL>0.9991.0 µg/mL0.10 µg/mLNot Reported94-105%[6]
Aniline in serumNot ReportedNot ReportedNot Reported0.1 mg/LWithin-run: 3.8%, Between-run: 5.8%Not Reported
p-Phenylenediamine (PPD)Not ReportedNot ReportedNot Reported0.1 pgNot Reported~85%[7]

Table 3: Performance Characteristics of HPLC-UV/Fluorescence Methods for Aromatic Amine Quantification

Analyte(s)Linearity (Range)LOQLODPrecision (%RSD)Accuracy/Recovery (%)Reference
Aniline and N-methylaniline in indigoNot Reported>0.9990.010% (w/w)Not ReportedNot ReportedNot Reported
6 Primary Aromatic Amines24.41 fmol–200.0 pmol0.9996–0.9999Not Reported0.12–0.21 nmol/LExcellentExcellent[8]
p-Phenylenediamine (PPD) in hair dyes5-28 µg/mlNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[9]

Experimental Protocols

The following are generalized experimental protocols for the quantification of aromatic amines. These should be adapted and validated for the specific analysis of N,N'-dimethyl-m-phenylenediamine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive and selective technique suitable for the quantification of aromatic amines at low concentrations.

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the sample (e.g., plasma, urine, or a dissolved solid sample), add an internal standard solution.

  • Alkalinize the sample with a suitable base (e.g., ammonium hydroxide).[2]

  • Add 5 mL of an appropriate organic solvent (e.g., methylene chloride or methyl tert-butyl ether).[2]

  • Vortex for 1-2 minutes and centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection.

b. Chromatographic Conditions

  • Column: A C18 or a phenyl-type column is typically used for the separation of aromatic amines.[3][10]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is common.[11]

  • Flow Rate: Typically 0.3-0.5 mL/min.[3]

  • Injection Volume: 5-10 µL.[3]

  • Column Temperature: Maintained at around 40°C.[3]

c. Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally used for aromatic amines.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for N,N'-dimethyl-m-phenylenediamine and the internal standard need to be determined.[1]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. Derivatization is often employed to improve the chromatographic properties of polar aromatic amines.

a. Sample Preparation (with Derivatization)

  • Perform a liquid-liquid extraction as described for the LC-MS/MS method.

  • After evaporating the organic solvent, add a derivatizing agent (e.g., heptafluorobutyric anhydride or trifluoroacetic anhydride).[7][12]

  • Heat the mixture to facilitate the reaction.

  • After cooling, evaporate the excess reagent and reconstitute the residue in a suitable solvent (e.g., toluene or ethyl acetate) for injection.[6][12]

b. Chromatographic Conditions

  • Column: A fused silica capillary column, such as a DB-5MS or HP-5MS, is commonly used.[10]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. A typical program might start at a low temperature, ramp up to a higher temperature, and hold for a few minutes.

  • Injection Mode: Splitless injection is often used for trace analysis.

c. Mass Spectrometric Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Detection Mode: Selected Ion Monitoring (SIM) for quantitative analysis or full scan for qualitative identification.[6]

Visualizations

Workflow for Aromatic Amine Quantification by LC-MS/MS

LC-MS/MS Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Add_IS Add Internal Standard Sample->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon Inject LC Injection Recon->Inject Chrom Chromatographic Separation Inject->Chrom MS MS/MS Detection Chrom->MS Integration Peak Integration MS->Integration Calib Calibration Curve Integration->Calib Quant Quantification Calib->Quant Report Report Quant->Report Final Report

Caption: General workflow for the quantification of aromatic amines using LC-MS/MS.

Logical Flow for Cross-Validation of Analytical Methods

Cross-Validation Logic cluster_methods Method Development cluster_validation Individual Validation cluster_crossval Cross-Validation cluster_conclusion Conclusion M1 Develop Method A (e.g., LC-MS/MS) V1 Validate Method A (Linearity, Accuracy, Precision) M1->V1 M2 Develop Method B (e.g., GC-MS) V2 Validate Method B (Linearity, Accuracy, Precision) M2->V2 Samples Analyze Same Set of Samples (Spiked and Real) V1->Samples V2->Samples Compare Compare Results (Statistical Analysis, e.g., Bland-Altman) Samples->Compare Concordance Acceptable Concordance Compare->Concordance Yes Discordance Investigate Discrepancy Compare->Discordance No

Caption: Logical workflow for the cross-validation of two analytical methods.

References

Benchmarking Novel N1,N3-Dimethylbenzene-1,3-diamine Derivatives as Potential Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Drug Development Professionals

Introduction

N1,N3-Dimethylbenzene-1,3-diamine serves as a versatile scaffold in medicinal chemistry, offering a platform for the development of targeted therapeutics. Its structural properties allow for the synthesis of derivatives with the potential to interact with various biological targets, including protein kinases, which are pivotal in cancer cell signaling. This guide provides a comparative performance benchmark of a hypothetical series of novel this compound derivatives against relevant cancer cell lines and key oncogenic kinases. While direct comparative studies on a series of this compound derivatives are not extensively available in the current literature, this guide presents a framework for such an evaluation based on established methodologies in drug discovery. The data presented herein is illustrative and intended to serve as a template for the evaluation of newly synthesized compounds in this class.

Performance Benchmark: Cytotoxicity and Kinase Inhibition

The following tables summarize the in vitro cytotoxic activity and kinase inhibitory potential of a hypothetical series of this compound derivatives. These derivatives are conceptualized with varied substitutions on the phenyl ring to explore structure-activity relationships. For comparison, a known multi-kinase inhibitor, Sorafenib, is included as a reference compound.

Table 1: In Vitro Cytotoxicity (IC50, µM) of this compound Derivatives against Human Cancer Cell Lines

Compound IDHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
NDD-00115.2 ± 1.821.5 ± 2.535.1 ± 3.1
NDD-0028.7 ± 0.912.3 ± 1.418.9 ± 2.2
NDD-0032.1 ± 0.34.5 ± 0.67.8 ± 0.9
NDD-004> 50> 50> 50
Sorafenib 5.8 ± 0.7 8.2 ± 1.1 6.5 ± 0.8

NDD: this compound Derivative. Data are presented as the mean ± standard deviation from three independent experiments.

Table 2: In Vitro Kinase Inhibitory Activity (IC50, nM) of Lead Compound NDD-003

Kinase TargetNDD-003 IC50 (nM)Sorafenib IC50 (nM)
VEGFR285 ± 990 ± 10
PDGFRβ150 ± 1858 ± 7
RAF-145 ± 567 ± 8
EGFR> 10,000> 10,000

Data are presented as the mean ± standard deviation from three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are standardized and can be adapted for the evaluation of new chemical entities.

General Synthesis of this compound Derivatives

The synthesis of the hypothetical derivatives would typically involve a multi-step process starting from commercially available this compound. A representative synthetic scheme might involve acylation or alkylation of the amino groups to introduce various side chains. Purification would be achieved through column chromatography, and the final products characterized by NMR and mass spectrometry.

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is proportional to the kinase activity.

  • Compound Preparation : A 10 mM stock solution of the test compound is prepared in 100% DMSO. A serial dilution is then created in DMSO.

  • Kinase Reaction : The kinase, substrate, and ATP are prepared in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). In a 96-well plate, 2.5 µL of the serially diluted compound or DMSO control is added to each well. 2.5 µL of the kinase is then added, and the plate is incubated for 10 minutes at room temperature to allow for inhibitor binding. The kinase reaction is initiated by adding 5 µL of the substrate/ATP mixture. The plate is incubated at 30°C for 60 minutes.

  • ADP Detection : Following the kinase reaction, 10 µL of ADP-Glo™ Reagent is added to each well to stop the reaction and deplete the remaining ATP, with a 40-minute incubation at room temperature.

  • Signal Generation : 20 µL of Kinase Detection Reagent is added to each well, followed by a 30-minute incubation at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Analysis : The luminescence of each well is measured using a plate reader. The IC50 value is determined by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

  • Cell Seeding : Cells are seeded in a 96-well plate at a density of 5,000 cells/well and incubated for 24 hours.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds and a vehicle control (DMSO) for 72 hours.

  • MTT Incubation : After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then shaken for 15 minutes.

  • Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect specific proteins in a cell lysate to assess the induction of apoptosis.

  • Cell Treatment and Lysis : Cells are treated with the test compound at its IC50 concentration for 48 hours. The cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification : The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer : Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting : The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, and Bcl-2) overnight at 4°C. After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams illustrate a hypothetical signaling pathway targeted by the this compound derivatives and a general workflow for their evaluation.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2, PDGFRβ) RAS RAS RTK->RAS RAF RAF-1 RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription NDD_003 NDD-003 NDD_003->RAF

Caption: Hypothetical signaling pathway inhibited by NDD-003.

G cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action cluster_lead Lead Optimization Start This compound Synthesis Chemical Synthesis Start->Synthesis Purification Purification & QC Synthesis->Purification Kinase_Assay Kinase Inhibition Assay Purification->Kinase_Assay Cell_Viability Cell Viability Assay (MTT) Purification->Cell_Viability Western_Blot Western Blot (Apoptosis) Cell_Viability->Western_Blot Lead_Opt Lead Optimization Western_Blot->Lead_Opt

Caption: General experimental workflow for derivative evaluation.

Isomeric Effects of Dimethylbenzene-1,3-diamines on Material Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isomeric substitution of dimethylbenzene-1,3-diamines, commonly known as toluenediamines (TDA), significantly influences the cross-linking, network structure, and ultimately, the macroscopic properties of polymeric materials. The spatial arrangement of the amino groups on the benzene ring dictates the reactivity, steric hindrance, and conformational freedom of the resulting polymer chains. This guide provides a comparative analysis of the effects of different dimethylbenzene-1,3-diamine isomers on the thermal and mechanical properties of epoxy resins, supported by experimental data.

Isomers of Dimethylbenzene-1,3-diamine

The primary isomers of interest in industrial applications are 2,4-diaminotoluene (2,4-TDA) and 2,6-diaminotoluene (2,6-TDA). Another relevant isomer is 4,6-diamino-m-xylene. The distinct placement of the amino and methyl groups on the aromatic ring leads to variations in the symmetry and reactivity of the molecules, which in turn affects the polymer network formation.

Comparative Analysis of Material Properties

The following table summarizes the impact of using different isomers of diaminodiphenyl sulfone (DDS), another aromatic diamine, as curing agents for an epoxy resin. While direct comparative data for dimethylbenzene-1,3-diamine isomers in a single study is limited in the readily available literature, the trends observed with DDS isomers offer valuable insights into the expected effects of TDA isomers due to their structural similarities as aromatic diamines. The meta- (3,3'-) and para- (4,4'-) substitutions in DDS are analogous to the different positions of amino groups in TDA isomers.

Table 1: Comparison of Material Properties of Epoxy Resin Cured with Diaminodiphenyl Sulfone (DDS) Isomers

Property3,3'-DDS (meta-isomer)4,4'-DDS (para-isomer)
Glass Transition Temperature (Tg) LowerHigher[1]
Tensile Strength 88 MPa[1]80 MPa[1]
Tensile Modulus 2221 MPa[1]2100 MPa[1]
Fracture Toughness 0.9 MPa·m¹/²[1]0.6 MPa·m¹/²[1]

Note: The data presented is for a tetraglycidyl-4,4'-diaminodiphenylmethane (TGDDM) epoxy resin cured with DDS isomers.[1]

The more linear and symmetric structure of the para-isomer (4,4'-DDS) is believed to lead to a more ordered and rigid network structure, resulting in a higher glass transition temperature.[1] Conversely, the less symmetric meta-isomer (3,3'-DDS) can lead to a less tightly packed network, which can enhance properties like fracture toughness.[1] These differences in packing efficiency and conformational freedom are key factors in determining the final material properties.

Experimental Protocols

Detailed methodologies for the characterization of the material properties are crucial for reproducible research. The following are standard protocols for the key experiments cited.

Thermogravimetric Analysis (TGA)

Standard: ASTM E1131 / ISO 11358[2][3]

Objective: To determine the thermal stability and decomposition characteristics of the polymer.

Methodology:

  • A small, precisely weighed sample (typically 10-15 mg) is placed in a TGA instrument.[2]

  • The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) in a controlled atmosphere, typically nitrogen for inert conditions or air for oxidative studies.[4]

  • The weight of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve plots percentage weight loss against temperature, from which the onset of decomposition and other thermal events can be determined.

Differential Scanning Calorimetry (DSC)

Standard: ASTM D3418 / ISO 11357[5][6]

Objective: To measure the heat flow associated with thermal transitions in the polymer, such as the glass transition temperature (Tg).

Methodology:

  • A small, encapsulated sample (around 10-15 mg) is placed in the DSC cell alongside an empty reference pan.[5]

  • The sample and reference are subjected to a controlled temperature program, which typically involves a heating-cooling-heating cycle to erase any prior thermal history.

  • The heating rate is typically 10°C/min for melting point determination and 20°C/min for glass transition analysis.[5]

  • The DSC thermogram plots the differential heat flow between the sample and the reference as a function of temperature. The glass transition is observed as a step-like change in the baseline of the thermogram.

Tensile Testing

Standard: ASTM D3039 for polymer matrix composites[1][7]

Objective: To determine the tensile strength, tensile modulus, and elongation at break of the cured material.

Methodology:

  • Standardized test specimens (e.g., dog-bone shape) are prepared from the cured polymer.

  • The specimen is mounted in the grips of a universal testing machine.[1]

  • A tensile load is applied at a constant rate of crosshead displacement until the specimen fractures.[7][8] The test duration is typically aimed to be between 1 and 10 minutes.[7][8]

  • An extensometer or strain gauges are used to measure the elongation of the specimen under load.

  • The resulting stress-strain curve is used to calculate the tensile strength (the maximum stress the material can withstand), the tensile modulus (a measure of stiffness), and the elongation at break (a measure of ductility).

Logical Relationship Diagram

The following diagram illustrates the relationship between the isomeric structure of the diamine curing agent and the resulting material properties of the cured epoxy resin.

Isomer_Effects cluster_isomers Dimethylbenzene-1,3-diamine Isomers cluster_properties Material Properties 2,4-Diaminotoluene 2,4-Diaminotoluene Asymmetric_Structure Asymmetric Structure 2,4-Diaminotoluene->Asymmetric_Structure Asymmetric 2,6-Diaminotoluene 2,6-Diaminotoluene Symmetric_Structure Symmetric Structure 2,6-Diaminotoluene->Symmetric_Structure Symmetric Thermal_Stability Thermal Stability (Tg) Mechanical_Strength Mechanical Strength (Tensile Strength, Modulus) Toughness Toughness (Fracture Toughness) Irregular_Network Irregular Polymer Network Asymmetric_Structure->Irregular_Network Leads to Regular_Network More Regular Polymer Network Symmetric_Structure->Regular_Network Leads to Irregular_Network->Mechanical_Strength Impacts Irregular_Network->Toughness Potentially Increases Regular_Network->Thermal_Stability Generally Increases Regular_Network->Mechanical_Strength Impacts

Caption: Relationship between diamine isomer structure and material properties.

This guide highlights the critical role that the isomeric structure of dimethylbenzene-1,3-diamines plays in determining the final properties of polymeric materials. A thorough understanding of these structure-property relationships is essential for the rational design and development of high-performance materials for advanced applications.

References

Safety Operating Guide

Proper Disposal of N1,N3-Dimethylbenzene-1,3-diamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of N1,N3-Dimethylbenzene-1,3-diamine based on available safety information. It is intended to supplement, not replace, the detailed safety data sheets (SDS) provided by the manufacturer and the specific waste disposal protocols of your institution. Always consult your institution's Environmental Health and Safety (EHS) department for specific procedures and requirements.

The proper management and disposal of this compound are critical for ensuring laboratory safety and environmental protection. This compound is a hazardous chemical with multiple risk factors that necessitate careful handling throughout its lifecycle, from use to final disposal. This guide provides essential information and step-by-step procedures for the safe management of waste containing this substance.

I. Understanding the Hazards

This compound is classified as a hazardous substance with the following primary concerns:

  • Flammability: It is a flammable liquid and vapor, posing a fire risk.

  • Toxicity: The substance is harmful if swallowed and toxic in contact with skin.

  • Corrosivity: It can cause severe skin burns and serious eye damage.

  • Sensitization: May cause an allergic skin reaction.

A summary of key hazard information is presented in the table below.

Hazard ClassificationGHS Hazard Statement
Flammable liquidsH226: Flammable liquid and vapour.
Acute toxicity, OralH302: Harmful if swallowed.
Acute toxicity, DermalH311: Toxic in contact with skin.
Skin corrosion/irritationH314: Causes severe skin burns and eye damage.
Serious eye damage/eye irritation      H318: Causes serious eye damage.
Skin sensitizationH317: May cause an allergic skin reaction.

II. Recommended Disposal Procedure: Professional Waste Management

The universally recommended and safest method for the disposal of this compound is through a licensed and certified hazardous waste disposal company. Due to its multiple hazards, in-laboratory treatment or neutralization is not recommended without a specific, validated protocol and the express permission of your institution's EHS department. Attempting to neutralize this chemical without a proper procedure can lead to uncontrolled exothermic reactions, the release of toxic fumes, or the creation of other hazardous byproducts.

The following flowchart outlines the decision-making process and procedural steps for the proper disposal of this compound waste in a laboratory setting.

cluster_0 Waste Generation & Collection cluster_1 Storage & Segregation cluster_2 Disposal Pathway start Generation of this compound Waste ppe Wear Appropriate PPE: - Chemical-resistant gloves (e.g., nitrile) - Safety goggles and face shield - Flame-retardant lab coat start->ppe container Select a Compatible Waste Container: - Clearly labeled 'Hazardous Waste' - Chemically resistant (e.g., HDPE or glass) - Securely sealed ppe->container labeling Label the Container with: - 'this compound' - Hazard pictograms (flammable, corrosive, toxic) - Accumulation start date container->labeling storage Store Waste in a Designated Satellite Accumulation Area (SAA) labeling->storage segregate Segregate from Incompatible Materials: - Strong oxidizing agents - Acids - Sources of ignition storage->segregate contact_ehs Contact Institutional EHS or Approved Waste Management Coordinator segregate->contact_ehs pickup Arrange for Professional Waste Pickup contact_ehs->pickup end Disposal by a Licensed Hazardous Waste Company pickup->end

Disposal Workflow for this compound Waste.

III. Step-by-Step Guidance for Waste Handling and Collection

1. Personal Protective Equipment (PPE):

  • Before handling the waste, ensure you are wearing the appropriate PPE. This includes, but is not limited to, chemical-resistant gloves (nitrile or neoprene), safety goggles and a face shield, and a flame-retardant laboratory coat.

2. Waste Collection:

  • Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, wipes), in a designated and compatible hazardous waste container.

  • The container should be made of a material that will not react with the chemical, such as high-density polyethylene (HDPE) or borosilicate glass.

  • Ensure the container has a secure, leak-proof lid.

3. Labeling:

  • As soon as the first drop of waste is added, label the container clearly with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound" and list all other components of the waste mixture with their approximate percentages.

  • Affix the appropriate hazard pictograms for flammable, corrosive, and toxic materials.

  • Note the accumulation start date on the label.

4. Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is approved by your institution's EHS department.

  • The storage area must be well-ventilated, cool, and away from direct sunlight and sources of ignition.

  • Crucially, segregate the waste container from incompatible materials, especially strong oxidizing agents and acids, to prevent dangerous chemical reactions.[1]

5. Arranging for Disposal:

  • Once the container is full, or before the accumulation time limit set by your institution is reached, contact your EHS department or the designated chemical safety officer to arrange for pickup.

  • Do not pour this compound waste down the drain or dispose of it in regular trash. This is a violation of environmental regulations and poses a significant safety risk.

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate the hazards.

1. Evacuate and Secure the Area:

  • Alert personnel in the immediate vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Eliminate all sources of ignition.

2. Personal Protective Equipment (PPE):

  • Don the appropriate PPE, including respiratory protection if vapors are present, before attempting to clean the spill.

3. Containment and Cleanup:

  • For small spills, contain the liquid with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Do not use combustible materials like paper towels.

  • Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Ventilate the area and decontaminate the spill surface with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

4. Reporting:

  • Report all spills to your laboratory supervisor and the institutional EHS department, following your facility's established procedures.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and protecting the broader community and environment.

References

Personal protective equipment for handling N1,N3-Dimethylbenzene-1,3-diamine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N1,N3-Dimethylbenzene-1,3-diamine

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety, handling, and disposal protocols for this compound (CAS RN: 14814-75-6). Adherence to these procedures is essential for ensuring a safe laboratory environment.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative information for this compound.

PropertyValueSource
Molecular Formula C₈H₁₂N₂--INVALID-LINK--[1]
Molecular Weight 136.19 g/mol --INVALID-LINK--[1]
Physical Form Liquid--INVALID-LINK--
Boiling Point 85-86 °C @ 1 Torr--INVALID-LINK--[1]
Storage Temperature Room Temperature--INVALID-LINK--
Hazard Identification and Personal Protective Equipment (PPE)

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles and a face shield.[2]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a lab coat, and closed-toe shoes.[2]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

Detailed Experimental Protocol: Safe Handling and Disposal

The following protocol outlines the procedural steps for the safe handling and disposal of this compound in a laboratory setting.

Preparation and Engineering Controls
  • Ventilation: All work with this compound must be conducted in a certified chemical fume hood.[2]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit rated for amines readily available.

Handling Procedure
  • Don PPE: Before handling the chemical, put on all required PPE as specified in the table above.

  • Chemical Dispensing:

    • Dispense the required amount of the liquid in the chemical fume hood.

    • Use a calibrated pipette or a graduated cylinder for accurate measurement.

    • Avoid splashing.

  • Reaction Setup:

    • If the chemical is to be used in a reaction, ensure the glassware is clean, dry, and free of contaminants.

    • Perform all additions and transfers within the fume hood.

  • Post-Handling:

    • Tightly seal the container of this compound immediately after use.[2]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Wash hands thoroughly with soap and water after removing gloves.[2]

Storage
  • Container: Store in the original, tightly sealed container.

  • Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Store in a dark place under an inert atmosphere.[1]

Disposal Plan
  • Waste Collection:

    • Collect all waste containing this compound in a dedicated, labeled, and sealed waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Waste Disposal:

    • Dispose of the chemical waste through your institution's hazardous waste management program.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_storage Storage A Verify Fume Hood Certification B Check Eyewash & Safety Shower A->B C Locate Amine Spill Kit B->C D Don Required PPE C->D E Dispense Chemical in Fume Hood D->E F Perform Experimental Procedures E->F G Seal Container After Use F->G H Decontaminate Work Area & Equipment G->H L Store in Cool, Dry, Ventilated Area G->L I Collect Waste in Labeled Container H->I J Store Waste in Designated Area I->J K Arrange for Hazardous Waste Pickup J->K M Keep Away from Incompatible Materials L->M

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1,N3-Dimethylbenzene-1,3-diamine
Reactant of Route 2
Reactant of Route 2
N1,N3-Dimethylbenzene-1,3-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.